BMS 188745 Potassium Salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRADVLDMPYYQDB-OKUPDQQSSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16K3O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578256 | |
| Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157126-15-3 | |
| Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BMS-188745 Potassium Salt: A Squalene Synthase Inhibitor
Introduction: Targeting the Nexus of Sterol Biosynthesis
In the landscape of hypercholesterolemia research and drug development, the enzyme squalene synthase (farnesyl-diphosphate farnesyltransferase 1, FDFT1) represents a critical control point. It catalyzes the first committed step in cholesterol biosynthesis, a pathway of profound physiological and pathological significance. BMS-188745 Potassium Salt, a potent inhibitor of this enzyme, has been a subject of significant interest for its potential to modulate cholesterol levels. This technical guide provides a comprehensive overview of the mechanism of action of BMS-188745, intended for researchers, scientists, and drug development professionals. We will delve into the biochemical pathway, the specifics of enzyme inhibition, and the experimental methodologies used to characterize this class of compounds.
BMS-188745 belongs to a class of compounds known as α-phosphonosulfonic acids, which were developed to be potent and selective inhibitors of squalene synthase[1][2]. The rationale behind targeting squalene synthase is to inhibit cholesterol production at a step downstream of the formation of non-sterol isoprenoids, which are essential for various cellular functions. This targeted approach is hypothesized to offer a better safety profile compared to statins, which inhibit HMG-CoA reductase, an earlier enzyme in the pathway[3].
The Choreography of Cholesterol Biosynthesis and the Role of Squalene Synthase
Cholesterol biosynthesis is a multi-step enzymatic process that begins with acetyl-CoA. A key juncture in this pathway is the formation of farnesyl pyrophosphate (FPP). Squalene synthase is a microsomal enzyme that catalyzes the head-to-head condensation of two molecules of FPP to form squalene[4][5]. This is a two-step reaction that proceeds through a presqualene pyrophosphate (PSPP) intermediate and requires NADPH as a cofactor. Squalene is the first specific precursor for sterols, and its formation represents a crucial commitment to the cholesterol synthesis cascade.
Caption: Cholesterol biosynthesis pathway highlighting Squalene Synthase inhibition by BMS-188745.
Mechanism of Inhibition: A Molecular Mimicry Approach
BMS-188745 and its parent compound, BMS-187745, are α-phosphonosulfonic acids designed as mimetics of the putative carbocation intermediate formed during the squalene synthase-catalyzed reaction[1][6]. The α-phosphonosulfonate group acts as a stable surrogate for the pyrophosphate moiety of the natural substrate, FPP. This structural mimicry allows the inhibitor to bind with high affinity to the active site of squalene synthase, competitively inhibiting the binding of FPP and thus blocking the production of squalene.
The development of this class of inhibitors was a strategic move to improve upon earlier generations of squalene synthase inhibitors, such as bisphosphonates, which had limitations including poor oral bioavailability and off-target effects[1]. The α-phosphonosulfonic acids demonstrated improved pharmacological properties.
Quantitative Analysis of Inhibition
Table 1: Inhibitory Potency of a Representative α-Phosphonosulfonic Acid Analog
| Compound | Target Enzyme | Assay System | IC50 (nM) | Reference |
| 3-(phenoxy)phenyl α-PSA | Rat Squalene Synthase | Microsomal preparation | 12 | [1] |
Cellular and In Vivo Effects: Downstream Consequences of Squalene Synthase Inhibition
By inhibiting squalene synthase, BMS-188745 effectively reduces the intracellular pool of squalene, leading to a decrease in the synthesis of cholesterol. This depletion of intracellular cholesterol is expected to upregulate the expression of LDL receptors on the surface of hepatocytes, thereby increasing the clearance of LDL cholesterol from the circulation[3].
A key advantage of inhibiting the cholesterol biosynthesis pathway at the level of squalene synthase is the preservation of the synthesis of essential non-sterol isoprenoids derived from FPP. These molecules are crucial for processes such as protein prenylation, dolichol synthesis (required for N-linked glycosylation), and the synthesis of coenzyme Q10 (a vital component of the electron transport chain). Inhibition upstream at HMG-CoA reductase, as with statins, can deplete these essential molecules, potentially contributing to some of the side effects associated with that class of drugs. A study comparing the in vitro myotoxicity of HMG-CoA reductase inhibitors with squalene synthase inhibitors (including BMS-187745) found that the latter induced minimal cytotoxicity, suggesting that the depletion of non-sterol isoprenoids, rather than the inhibition of cholesterol synthesis itself, is a primary contributor to myotoxicity[7].
Experimental Protocols for Characterization
The characterization of squalene synthase inhibitors like BMS-188745 relies on robust in vitro and cell-based assays. A common method involves the use of radiolabeled substrates to quantify enzyme activity.
In Vitro Squalene Synthase Inhibition Assay (Radiochemical Method)
This protocol outlines a typical procedure for measuring the inhibition of squalene synthase in a microsomal preparation.
I. Materials and Reagents:
-
Rat liver microsomes (source of squalene synthase)
-
[³H]Farnesyl pyrophosphate (radiolabeled substrate)
-
NADPH
-
MgCl₂
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
BMS-188745 Potassium Salt (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Organic solvent for extraction (e.g., hexane)
II. Experimental Workflow:
Caption: General experimental workflow for a radiochemical squalene synthase inhibition assay.
III. Step-by-Step Methodology:
-
Preparation of Reagents: Prepare all buffers and solutions to their final working concentrations. Keep microsomal preparations on ice.
-
Inhibitor Preparation: Prepare a stock solution of BMS-188745 Potassium Salt in a suitable solvent. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Reaction Setup: In microcentrifuge tubes, combine the assay buffer, microsomal preparation, NADPH, MgCl₂, and DTT.
-
Inhibitor Addition: Add a small volume of the diluted BMS-188745 solution or vehicle (for control) to the respective tubes.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [³H]FPP to each tube.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a strong base, such as KOH.
-
Extraction: Extract the radiolabeled squalene product, which is lipophilic, into an organic solvent like hexane by vigorous vortexing. The charged, unreacted [³H]FPP will remain in the aqueous phase.
-
Quantification: Transfer an aliquot of the organic phase containing [³H]squalene to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
BMS-188745 Potassium Salt exemplifies a rational drug design approach targeting a key enzyme in cholesterol metabolism. Its mechanism of action as a competitive inhibitor of squalene synthase, based on mimicking a reaction intermediate, provides a potent and selective means of reducing cholesterol biosynthesis. The downstream cellular effects, including the potential for LDL receptor upregulation and the sparing of non-sterol isoprenoid synthesis, highlight the therapeutic potential of this class of compounds. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel squalene synthase inhibitors. As the field of metabolic diseases continues to evolve, a deep understanding of the mechanism of action of such targeted therapies is paramount for the development of next-generation therapeutics.
References
- Biller, S. A., et al. (1991). Isoprenyl phosphinylformates: new inhibitors of squalene synthetase. Journal of Medicinal Chemistry, 34(6), 1912-1914.
-
Magnin, D. R., et al. (1996). α-Phosphonosulfonic Acids: Potent and Selective Inhibitors of Squalene Synthase. Journal of Medicinal Chemistry, 39(3), 657-660.[1][2]
- Biller, S. A., et al. (1991). The first potent inhibitor of squalene synthase: a profound contribution of an ether oxygen to inhibitor-enzyme interaction. Journal of the American Chemical Society, 113(22), 8522-8524.
- Magnin, D. R., et al. (1996). α-Phosphonosulfonic Acids: Potent and Selective Inhibitors of Squalene Synthase. Journal of Medicinal Chemistry, 39(3), 657-660.
- Stoner, J. E., et al. (1995). Development of a radiometric spot-wash assay for squalene synthase. Analytical Biochemistry, 229(2), 249-254.
- Dickson, J. K., Jr., et al. (1996). Orally Active Squalene Synthase Inhibitors: Bis((acyloxy)alkyl) Prodrugs of the α-Phosphonosulfonic Acid Moiety. Journal of Medicinal Chemistry, 39(23), 4643-4656.
- Biller, S. A., et al. (1998). U.S. Patent No. 5,712,396. Washington, DC: U.S.
-
Amin, D., et al. (2009). Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia. Cardiology in Review, 17(2), 70-76.[3]
-
Sharma, A., et al. (1998). Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, BMS-188494, in healthy volunteers. Journal of Clinical Pharmacology, 38(12), 1116-1121.[4]
-
Flint, O. P., et al. (1997). Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro. Toxicology and Applied Pharmacology, 145(1), 91-98.[7]
- Biller, S. A., et al. (1988). Isoprenoid (phosphinylmethyl)phosphonates as inhibitors of squalene synthetase. Journal of Medicinal Chemistry, 31(10), 1869-1871.
- Ciosek, C. P., Jr., et al. (1993). Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase. Proceedings of the National Academy of Sciences, 90(24), 11548-11552.
- Poulter, C. D., & Rilling, H. C. (1981). Prenyl transferases and isomerase. In J. W. Porter & S. L. Spurgeon (Eds.), Biosynthesis of Isoprenoid Compounds (Vol. 1, pp. 161-224). John Wiley & Sons.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alpha-Phosphonosulfonic acids: potent and selective inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 5. biochemistry.tamu.edu [biochemistry.tamu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: BMS-188745 Potassium Salt as a Dehydrosqualene Synthase (CrtM) Inhibitor
Executive Summary
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms.[1][2] One promising approach is the development of anti-virulence agents, which disarm pathogens without exerting direct selective pressure for resistance. This guide focuses on the inhibition of dehydrosqualene synthase (CrtM), a critical enzyme in the biosynthesis of staphyloxanthin, a carotenoid pigment that serves as a key virulence factor for S. aureus. We will explore the biochemical rationale for targeting CrtM, introduce BMS-188745 Potassium Salt as a representative inhibitor, and provide detailed experimental protocols for evaluating its activity.
Introduction: The Strategic Imperative of Targeting Staphyloxanthin
Staphylococcus aureus is distinguished by its characteristic golden hue, a result of the triterpenoid carotenoid pigment, staphyloxanthin.[3] Far from being a mere cosmetic trait, staphyloxanthin is a crucial component of the bacterium's defense arsenal. It functions as an antioxidant, protecting the pathogen from reactive oxygen species (ROS) generated by host neutrophils and other phagocytic cells during an immune response.[4][5] By neutralizing this oxidative burst, staphyloxanthin enhances bacterial survival and contributes significantly to its pathogenicity.[3][6]
The biosynthetic pathway of staphyloxanthin is therefore a compelling target for anti-virulence therapy.[6] Inhibiting this pathway does not kill the bacterium but renders it more susceptible to clearance by the host's innate immune system.[7] This approach may reduce the likelihood of resistance development compared to traditional antibiotics. The entire pathway is governed by the crtOPQMN operon, which encodes the five enzymes necessary for its completion.[5][8] The first committed and rate-limiting step is the reaction catalyzed by dehydrosqualene synthase, or CrtM.[3][8]
Dehydrosqualene Synthase (CrtM): The Gateway to Virulence
Dehydrosqualene synthase (CrtM) is a "head-to-head" prenyltransferase that catalyzes the condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene (4,4'-diapophytoene).[8][9] This reaction is the foundational step for the entire staphyloxanthin pigment cascade.[5]
Mechanism of Action
The CrtM-catalyzed reaction proceeds in two main stages within a single active site:
-
Presqualene Diphosphate (PSPP) Formation: One molecule of FPP ionizes, and the resulting carbocation is attacked by the C2-C3 double bond of the second FPP molecule, forming a cyclopropylcarbinyl intermediate, PSPP.[9][10]
-
Rearrangement and Elimination: The PSPP intermediate is then ionized, and a series of rearrangements followed by proton elimination yields the final product, dehydrosqualene.[10][11]
Comparison with Human Squalene Synthase (SQS)
The human genome contains a homologous enzyme, squalene synthase (SQS), which is the first committed enzyme in the cholesterol biosynthesis pathway.[12][13] SQS also catalyzes the head-to-head condensation of two FPP molecules via a PSPP intermediate.[12] However, the final step involves an NADPH-dependent reduction to produce squalene, not dehydrosqualene.[14][15]
This striking functional and structural similarity between bacterial CrtM and human SQS presents both an opportunity and a challenge.[14] Inhibitors developed for SQS can serve as excellent starting points for CrtM inhibitor discovery.[7][16] However, achieving selectivity for the bacterial enzyme is paramount to avoid disrupting host cholesterol metabolism and causing potential toxicity.
BMS-188745 Potassium Salt: A Dehydrosqualene Synthase Inhibitor
BMS-188745 is an aralkylphosphonosulfonic acid developed as an inhibitor of squalene synthase-like enzymes.[17][18] Its chemical properties make it a valuable tool for studying the inhibition of FPP condensation reactions. While originally investigated in the context of cholesterol synthesis, its structural features are relevant for targeting the homologous CrtM enzyme.[7][17]
Chemical and Physical Properties
| Property | Value | Source(s) |
| Compound Name | BMS-188745 Potassium Salt | [19][20] |
| CAS Number | 157126-15-3 | [19][20] |
| Molecular Formula | C₁₆H₁₆K₃O₇PS | [19][20] |
| Molecular Weight | 500.63 g/mol | [19] |
| Synonyms | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | [20][21] |
| Storage | Store at -20°C for long-term stability. | [22] |
Mechanism of Inhibition
BMS-188745 and similar phosphonosulfonate compounds are designed to mimic the pyrophosphate leaving group and the carbocation intermediate of the FPP substrate.[10] They are believed to act as competitive inhibitors, occupying the enzyme's active site and preventing the binding and subsequent condensation of the natural FPP substrate. The charged phosphonate and sulfonate groups likely interact with the magnesium ions and conserved aspartate residues within the CrtM active site that are essential for catalysis.[10][23]
Experimental Protocols for Inhibitor Evaluation
A two-tiered approach is essential for validating CrtM inhibitors: an initial in vitro enzymatic assay to determine direct inhibition, followed by a whole-cell assay to confirm activity in a physiological context.
Protocol 1: In Vitro Dehydrosqualene Synthase (CrtM) Inhibition Assay
This protocol quantifies the direct inhibitory effect of BMS-188745 on purified CrtM enzyme activity.
1. Reagents and Materials:
-
Purified recombinant S. aureus CrtM enzyme.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.
-
Farnesyl Diphosphate (FPP) substrate stock solution (1 mM in methanol/water).
-
BMS-188745 Potassium Salt stock solution (e.g., 10 mM in DMSO).
-
Malachite Green Pyrophosphate (PPi) Assay Kit (or alternative product detection method like HPLC/GC-MS).
-
96-well microplate.
-
Microplate reader.
2. Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Serially dilute the BMS-188745 stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a no-inhibitor control (buffer with DMSO) and a no-enzyme control.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of each inhibitor dilution (or control) to wells containing 70 µL of Assay Buffer and 10 µL of diluted CrtM enzyme (final concentration e.g., 50 nM).
-
Incubate: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of FPP substrate to each well (final concentration e.g., 20 µM). The final reaction volume is 100 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Quantify Product Formation: Stop the reaction and measure the amount of product formed. If using a PPi detection kit, add the Malachite Green reagent according to the manufacturer's instructions and read the absorbance at the specified wavelength (e.g., ~620 nm). The amount of PPi released is stoichiometric with the amount of dehydrosqualene produced.
-
Data Analysis: Correct the absorbance values by subtracting the no-enzyme control. Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Whole-Cell Pigment Inhibition Assay in S. aureus
This assay validates that the inhibitor can penetrate the bacterial cell and inhibit staphyloxanthin production in situ.
1. Reagents and Materials:
-
S. aureus strain (e.g., Newman, USA300).
-
Tryptic Soy Broth (TSB).
-
BMS-188745 Potassium Salt stock solution.
-
Methanol.
-
Spectrophotometer or microplate reader.
2. Step-by-Step Methodology:
-
Prepare Cultures: Inoculate an overnight culture of S. aureus in TSB.
-
Set up Inhibition Assay: The next day, dilute the overnight culture 1:100 into fresh TSB. In a 96-well plate or culture tubes, add the diluted culture along with serial dilutions of BMS-188745 (e.g., from 100 µM to 1 nM). Include a no-inhibitor control.
-
Incubate: Incubate the cultures at 37°C with shaking for 18-24 hours, allowing for bacterial growth and pigment production.
-
Harvest Cells: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Extract Pigment: Discard the supernatant and resuspend the cell pellets in 1 mL of methanol. Vortex vigorously and incubate at 55°C for 15 minutes to extract the carotenoid pigments.
-
Clarify Extract: Centrifuge the methanol suspension again to pellet the cell debris.
-
Quantify Pigment: Transfer the clear, pigmented methanol supernatant to a new microplate or cuvette. Measure the absorbance at 462 nm (OD₄₆₂), which is the characteristic peak for staphyloxanthin-related carotenoids.[5]
-
Data Analysis: Plot the OD₄₆₂ values against the inhibitor concentration to determine the effect on pigment production. The IC₅₀ can be calculated as the concentration of inhibitor that reduces the pigment by 50% compared to the untreated control.
Broader Implications and Future Directions
Targeting CrtM with inhibitors like BMS-188745 represents a paradigm shift toward disarming pathogens rather than killing them. This strategy holds several advantages:
-
Reduced Selection Pressure: By not targeting essential survival pathways, anti-virulence agents may significantly slow the emergence of resistance.
-
Synergy with Host Immunity: These agents work in concert with the host's own immune system, making it more effective at clearing the infection.[7]
-
Potential for Combination Therapy: CrtM inhibitors could be used alongside traditional antibiotics to create synergistic combinations, potentially rescuing the efficacy of older drugs.
Future research should focus on optimizing the potency and selectivity of CrtM inhibitors. The development of dual-targeting inhibitors that simultaneously block bacterial CrtM and modulate host SQS to stimulate innate immune responses (such as neutrophil extracellular trap formation) presents an exciting and novel therapeutic avenue.[7][16]
Conclusion
BMS-188745 Potassium Salt serves as a valuable chemical probe for the study of dehydrosqualene synthase, a pivotal enzyme in the virulence of Staphylococcus aureus. By inhibiting the production of the protective pigment staphyloxanthin, CrtM inhibitors can render this formidable pathogen vulnerable to host immune defenses. The protocols and concepts outlined in this guide provide a robust framework for researchers to investigate this promising class of anti-virulence agents, paving the way for new strategies to combat antibiotic-resistant infections.
References
- Gao, P., et al. (2017). Inhibition of Staphyloxanthin Biosynthesis in Staphylococcus aureus by a Novel Compound. ResearchGate.
-
Coker, O. O., et al. (2025). Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus. Microbiology Spectrum. [Link]
-
Chen, W., et al. (2020). Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment. Applied and Environmental Microbiology, 86(4). [Link]
-
Pelz, A., et al. (2005). Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus. The Journal of biological chemistry, 280(37), 32493–32498. [Link]
-
Chen, M., et al. (2019). Staphyloxanthin: a potential target for antivirulence therapy. Infection and Drug Resistance, 12, 2035–2043. [Link]
-
Proteopedia contributors. (2024). Squalene synthase. Proteopedia, life in 3D. [Link]
-
D'Andrea, G. H., et al. (1995). Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro. Toxicology and applied pharmacology, 131(2), 279–286. [Link]
-
Li, Y., et al. (2024). The Promiscuity of Squalene Synthase-Like Enzyme: Dehydrosqualene Synthase, a Natural Squalene Hyperproducer?. Journal of Agricultural and Food Chemistry, 72(8), 3848–3856. [Link]
-
Lin, F. Y., et al. (2012). Dual Dehydrosqualene/Squalene Synthase Inhibitors: Leads for Innate Immune System Based Therapeutics. Angewandte Chemie (International ed. in English), 51(42), 10568–10572. [Link]
-
Wikipedia contributors. (2023). Squalene/phytoene synthase family. Wikipedia. [Link]
-
Li, Y., et al. (2024). The Promiscuity of Squalene Synthase-Like Enzyme: Dehydrosqualene Synthase, a Natural Squalene Hyperproducer?. Semantic Scholar. [Link]
-
BIOFOUNT. (n.d.). BMS 188745 Potassium Salt. Retrieved from [Link]
-
Lin, F. Y., et al. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. Proceedings of the National Academy of Sciences of the United States of America, 107(49), 20911–20916. [Link]
-
Lin, F. Y., et al. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. PMC - NIH. [Link]
-
Lin, F. Y., et al. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. ResearchGate. [Link]
-
Honda, A., et al. (1994). Regulation of the last two enzymatic reactions in cholesterol biosynthesis in rats: effects of BM 15.766, cholesterol, cholic acid, lovastatin, and their combinations. The Journal of pharmacology and experimental therapeutics, 271(3), 1541–1546. [Link]
-
Lin, F. Y., et al. (2012). Dual Dehydrosqualene/Squalene Synthase Inhibitors: Leads for Innate Immune System-Based Therapeutics. Angewandte Chemie. [Link]
-
Lin, F. Y., et al. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. PNAS, 107(49), 20911-20916. [Link]
-
Ferrer-González, E., et al. (2017). β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 61(9). [Link]
-
Ferrer-González, E., et al. (2017). β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. PubMed. [Link]
-
Savage, M. J., et al. (2005). Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(15), 5025–5037. [Link]
-
JLR Staff. (2019). What controls cholesterol biosynthesis?. Journal of Lipid Research, 60(9), 1493–1494. [Link]
-
Inoue, K., et al. (2001). Increased Cholesterol Biosynthesis and Hypercholesterolemia in Mice Overexpressing Squalene Synthase in the Liver. The Journal of biological chemistry, 276(14), 11140–11146. [Link]
-
Hart, A. M., et al. (2021). Human MAIT Cells Respond to Staphylococcus aureus with Enhanced Anti-Bacterial Activity. International Journal of Molecular Sciences, 22(16), 8824. [Link]
-
Horspool, A. M., et al. (2021). Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors. International Journal of Molecular Sciences, 22(12), 6432. [Link]
-
Golemi-Kotra, D., et al. (2024). Altered PBP4 and GdpP functions synergistically mediate MRSA-like high-level, broad-spectrum β-lactam resistance in Staphylococcus aureus. mBio, 15(5). [Link]
-
ResearchGate. (n.d.). The cholesterol biosynthesis pathway. Statins block HMG-CoA reductase...[Link]
Sources
- 1. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual Dehydrosqualene/Squalene Synthase Inhibitors: Leads for Innate Immune System Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action and inhibition of dehydrosqualene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action and inhibition of dehydrosqualene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. proteopedia.org [proteopedia.org]
- 13. Increased cholesterol biosynthesis and hypercholesterolemia in mice overexpressing squalene synthase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Squalene/phytoene synthase family - Wikipedia [en.wikipedia.org]
- 16. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 17. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. scbt.com [scbt.com]
- 20. echemi.com [echemi.com]
- 21. Buy Online CAS Number 157126-15-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 22. 157126-15-3|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 23. researchgate.net [researchgate.net]
The Strategic Inhibition of Staphyloxanthin Biosynthesis: A Technical Guide to the Role of BMS-188745 Potassium Salt in Staphylococcus aureus Research
Introduction: Targeting Virulence, a New Paradigm in Anti-Staphylococcal Research
Staphylococcus aureus remains a formidable human pathogen, adept at evolving resistance to conventional antibiotics. This has spurred a critical shift in drug development towards anti-virulence strategies, which aim to disarm the bacterium by neutralizing its pathogenic weapons, rather than directly killing it. One of the most visually striking and functionally significant virulence factors of S. aureus is staphyloxanthin, the carotenoid pigment responsible for its characteristic golden hue.[1] This molecule is not merely decorative; it is a key component of the bacterium's defense against the host's innate immune system.[1]
This technical guide delves into the role of BMS-188745 Potassium Salt, a potent inhibitor of staphyloxanthin biosynthesis, as a powerful research tool and a potential therapeutic lead. Originally investigated as part of a cholesterol-lowering program due to the mechanistic similarities between bacterial carotenoid and human sterol synthesis, this compound has been repurposed to probe and disrupt a critical survival pathway in S. aureus. We will explore the biochemical rationale for its use, provide detailed methodologies for its application in the laboratory, and discuss the implications of its activity for the future of anti-staphylococcal therapy.
The Target: Staphyloxanthin Biosynthesis and the Central Role of CrtM
Staphyloxanthin acts as a bacterial antioxidant, quenching the reactive oxygen species (ROS) that are a primary component of the host's neutrophil-based killing mechanism.[2][3] By neutralizing ROS, staphyloxanthin allows S. aureus to survive within the host, leading to the formation of persistent abscesses and systemic infections.[1][2] The biosynthetic pathway of this crucial virulence factor is a prime target for therapeutic intervention.
The synthesis of staphyloxanthin is orchestrated by a suite of enzymes encoded by the crtOPQMN operon.[4][5][6] The lynchpin of this pathway is the enzyme dehydrosqualene synthase, or CrtM.
The CrtM-Catalyzed Reaction: The Point of No Return
CrtM catalyzes the first committed step in staphyloxanthin biosynthesis: the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene.[2][3][6][7] This reaction is mechanistically similar to the condensation of FPP to form squalene by human squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway.[2] This similarity is the foundational reason why inhibitors developed for SQS, such as BMS-188745, were identified as potent inhibitors of CrtM.[2]
The inhibition of CrtM effectively halts the entire staphyloxanthin production line, resulting in non-pigmented, or "white," S. aureus colonies. These colorless bacteria are rendered significantly more vulnerable to oxidative stress and clearance by the host's immune system.[2]
Diagram: Staphyloxanthin Biosynthesis Pathway
Caption: Step-by-step workflow for the whole-cell pigment inhibition assay.
Protocol 2: CrtM Enzyme Inhibition Assay
This biochemical assay directly measures the inhibition of purified CrtM enzyme activity.
Materials:
-
Purified recombinant CrtM enzyme
-
Farnesyl diphosphate (FPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4) [8]* BMS-188745 Potassium Salt
-
A method to detect the reaction product (e.g., a continuous spectrophotometric assay for phosphate release) [8]* 96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, purified CrtM enzyme, and varying concentrations of BMS-188745 Potassium Salt. Include appropriate controls.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.
-
Reaction Initiation: Start the reaction by adding the FPP substrate.
-
Measurement: Monitor the reaction progress over time by measuring the change in absorbance at the appropriate wavelength for the detection method.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 and subsequently the Ki value using appropriate enzyme kinetic models (e.g., Morrison equation for tight-binding inhibitors). [9]
In Vivo Relevance and Therapeutic Potential
The utility of BMS-188745 extends beyond a laboratory tool. Studies with the analogous compound BPH-652 have demonstrated significant in vivo efficacy. In a mouse model of systemic S. aureus infection, treatment with BPH-652 resulted in a 98% decrease in surviving bacteria in the kidneys compared to the control group. [4]This demonstrates that by disarming the bacterium of its antioxidant shield, the host's innate immune system is better able to clear the infection. [4] Crucially, this anti-virulence approach does not directly impact bacterial growth, which may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.
Conclusion and Future Directions
BMS-188745 Potassium Salt is a valuable asset for researchers studying Staphylococcus aureus pathogenesis. Its specific and potent inhibition of CrtM provides a reliable method to investigate the role of staphyloxanthin in virulence, host-pathogen interactions, and oxidative stress survival. The demonstrated in vivo efficacy of related compounds validates the staphyloxanthin biosynthesis pathway as a legitimate therapeutic target. Future research should continue to explore the pharmacokinetics and pharmacodynamics of CrtM inhibitors, their potential for combination therapy with existing antibiotics, and the long-term prospects for the development of resistance. By targeting the golden armor of S. aureus, we may be able to render this formidable pathogen susceptible to our natural defenses once more.
References
-
BPH652 | MedChemExpress (MCE) Life Science Reagents.
-
Liu, G. Y., Essex, A., Buchanan, J. T., Datta, V., Hoffman, H. M., Bastian, J. F., Fierer, J., & Nizet, V. (2008). A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence. Science, 319(5868), 1391–1394.
-
Chen, X., Liu, Y., He, Y., Chen, H., & Chen, X. (2019). Staphyloxanthin: a potential target for antivirulence therapy. Infection and Drug Resistance, 12, 2035–2043.
-
Hu, C., Zhang, X., Li, X., Li, P., & Wang, J. (2020). Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment. Applied and Environmental Microbiology, 86(4).
-
Song, Y., Lin, F. Y., Liu, Y. L., Wang, H., Zhang, Y., & Oldfield, E. (2009). Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results. Journal of Medicinal Chemistry, 52(13), 3869–3880.
-
Wikipedia. (n.d.). Staphyloxanthin.
-
Pelz, A., Wieland, K. P., Putzbach, K., Hentschel, P., Albert, K., & Götz, F. (2005). Structure and Biosynthesis of Staphyloxanthin from Staphylococcus aureus. Journal of Biological Chemistry, 280(37), 32493–32498.
-
Liu, C. I., Liu, G. Y., Song, Y., Yin, F., Hensler, M. E., Jeng, W. Y., Nizet, V., Wang, A. H., & Oldfield, E. (2008). A cholesterol biosynthesis inhibitor blocks Staphylococcus aureus virulence. Science, 319(5868), 1391–1394.
-
Gao, P., Pan, W., Li, M., Zhu, Y., Li, H., & Jiang, H. (2017). Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 61(10).
-
Liu, Y. L., Zhang, Y. M., & Oldfield, E. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. Proceedings of the National Academy of Sciences, 107(47), 20293–20298.
-
Chen, Y. C., Lin, Y. H., & Lu, M. C. (2015). Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production. Frontiers in Microbiology, 13.
-
Sapphire Bioscience. (n.d.). BMS 188745 Potassium Salt.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
Echemi. (n.d.). 157126-15-3, this compound Formula.
-
Song, Y., Liu, C. I., Lin, F. Y., No, J. H., Hensler, M. E., Jeng, W. Y., Nizet, V., Wang, A. H., & Oldfield, E. (2009). Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus. Journal of Medicinal Chemistry, 52(4), 976–988.
-
LGC Standards. (n.d.). Buy Online CAS Number 157126-15-3 - TRC - this compound.
-
Rao, X., Wang, Y., Li, X., & Chen, Y. (2022). Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production. Frontiers in Microbiology, 13, 995514.
-
Claudel, M., Biela, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
-
Marshall, J. H., & Wilmoth, G. J. (1981). Pigments of Staphylococcus aureus, a series of triterpenoid carotenoids. Journal of Bacteriology, 147(3), 900–913.
-
Tao, R., Li, H., & Liu, B. (2010). A new method for the determination of staphyloxanthin. Wei sheng wu xue bao= Acta microbiologica Sinica, 50(12), 1678–1682.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of BMS-188745 Potassium Salt
A Senior Application Scientist's Perspective on a Novel Squalene Synthase Inhibitor
Introduction: A New Horizon in Cholesterol Management
The relentless pursuit of novel therapeutic agents to manage hypercholesterolemia has been a cornerstone of cardiovascular research. While HMG-CoA reductase inhibitors, or statins, have revolutionized treatment, the quest for alternative mechanisms of action continues, driven by the need for therapies with improved side-effect profiles or for patients who do not tolerate or respond adequately to statins.[1] It is within this context that the discovery of squalene synthase inhibitors, such as BMS-188745, by Bristol-Myers Squibb, marked a significant step forward. This guide provides a comprehensive technical overview of BMS-188745 potassium salt, from its discovery and mechanism of action to its synthesis, for researchers, scientists, and drug development professionals.
The Discovery of BMS-188745: Targeting a Key Step in Cholesterol Biosynthesis
The development of BMS-188745 is rooted in the strategic decision to target squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. Unlike HMG-CoA reductase, which acts earlier in the pathway, squalene synthase catalyzes the first committed step to cholesterol synthesis.[2] This targeted approach was hypothesized to offer a more refined method for controlling cholesterol levels, potentially minimizing the side effects associated with the depletion of other essential molecules derived from the mevalonate pathway.[2][3]
BMS-188745, chemically known as the tripotassium salt of (1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid, emerged from a dedicated research program at Bristol-Myers Squibb focused on developing potent and selective squalene synthase inhibitors.[4] The active form of the drug is the free acid, BMS-187745.[4]
Mechanism of Action: A Precise Intervention
BMS-188745 exerts its therapeutic effect by inhibiting the enzyme squalene synthase. This enzyme is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene, the linear hydrocarbon precursor to all steroids.[5] By blocking this crucial step, BMS-188745 effectively curtails the de novo synthesis of cholesterol in the liver. This reduction in intracellular cholesterol levels is expected to upregulate the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream, a mechanism of action shared with statins.[1]
The following diagram illustrates the pivotal position of squalene synthase in the cholesterol biosynthesis pathway and the point of intervention for BMS-188745.
Caption: Cholesterol Biosynthesis Pathway Highlighting the Target of BMS-188745.
Biological Activity and Preclinical Data
The biological activity of BMS-188745 (as the active acid, BMS-187745) has been characterized in both in vitro and in vivo studies. A key aspect of its preclinical evaluation was to assess its efficacy and potential for side effects, particularly in comparison to HMG-CoA reductase inhibitors.
In Vitro Studies
A significant preclinical study investigated the potential for myotoxicity, a known side effect of some statins. In neonatal rat skeletal muscle cultures, BMS-187745, along with its prodrug ester BMS-188494, was evaluated. The study found that unlike HMG-CoA reductase inhibitors, which can cause reversible inhibition of protein synthesis and loss of myotubes, the squalene synthase inhibitors induced only minimal, irreversible cytotoxicity at near-maximum soluble concentrations.[2] This finding suggested that the myotoxicity associated with statins is likely due to the depletion of metabolites upstream of squalene synthesis, and that by targeting a later step in the pathway, BMS-188745 might offer a safer alternative in this regard.[2]
In Vivo and Clinical Pharmacokinetics
The clinical pharmacokinetics and pharmacodynamics of BMS-187745 were investigated in a double-blind, placebo-controlled, ascending multiple-dose study in healthy male volunteers, who were administered the prodrug BMS-188494.[6] The prodrug is designed to be more readily absorbed orally and is then converted to the active compound, BMS-187745.
The study provided valuable data on the drug's behavior in the human body. An indirect pharmacodynamic response model was used to describe the effect of the drug over time, based on the inhibition of squalene synthase. The key parameters from this study are summarized in the table below.
| Parameter | Value | Description |
| IC50 | 4.1 µg/mL | The half maximal inhibitory concentration, indicating the concentration of BMS-187745 required to inhibit squalene synthase activity by 50%.[6] |
| CT | 3.9 µg/mL | The threshold concentration of BMS-187745 required to elicit a pharmacodynamic response.[6] |
| kout | 0.47 hr⁻¹ | The first-order rate constant for the loss of the pharmacodynamic response.[6] |
| Imax | 1.0 | The maximum inhibitory effect, indicating complete inhibition of squalene synthase at saturating concentrations of the drug.[6] |
Table 1: Pharmacodynamic Parameters of BMS-187745 from a Clinical Study with its Prodrug, BMS-188494.[6]
Synthesis of BMS-188745 Potassium Salt: A Plausible Approach
While the precise, proprietary synthesis protocol developed by Bristol-Myers Squibb for BMS-188745 is not publicly available, a plausible synthetic route can be outlined based on established principles of organic chemistry for the creation of analogous phosphonobutanesulfonic acid derivatives. The following represents a conceptual workflow for researchers interested in the synthesis of such compounds.
Disclaimer: The following is a generalized, hypothetical synthetic scheme and has not been validated. It is intended for educational purposes to illustrate the key chemical transformations that would likely be involved in the synthesis of BMS-188745.
The synthesis would logically proceed through the construction of the 4-(3-phenoxyphenyl)butane backbone, followed by the stereoselective introduction of the phosphonate and sulfonate functionalities at the C1 position.
Caption: A Conceptual Workflow for the Synthesis of BMS-188745 Potassium Salt.
Experimental Protocol: A Generalized Approach
The following outlines a generalized, multi-step protocol for the synthesis of a compound with the structural features of BMS-187745.
Step 1: Synthesis of the 4-(3-phenoxyphenyl)butanal Backbone
-
Wittig Reaction: 3-Phenoxybenzaldehyde would be reacted with a suitable phosphonium ylide, such as (3-hydroxypropyl)triphenylphosphonium bromide, in the presence of a strong base (e.g., n-butyllithium) to form 4-(3-phenoxyphenyl)but-3-en-1-ol.
-
Hydrogenation: The double bond in 4-(3-phenoxyphenyl)but-3-en-1-ol would be reduced, for example, by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, to yield 4-(3-phenoxyphenyl)butan-1-ol.
-
Oxidation: The primary alcohol, 4-(3-phenoxyphenyl)butan-1-ol, would then be oxidized to the corresponding aldehyde, 4-(3-phenoxyphenyl)butanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.
Step 2: Introduction of the Phosphonate and Sulfonate Groups
-
Phosphonylation: The aldehyde, 4-(3-phenoxyphenyl)butanal, could be reacted with a phosphite, such as diethyl phosphite, in the presence of a base to form a diethyl α-hydroxyphosphonate.
-
Sulfonation: The hydroxyl group of the α-hydroxyphosphonate could then be converted to a leaving group (e.g., a mesylate or tosylate) and subsequently displaced by a sulfite salt (e.g., sodium sulfite) to introduce the sulfonate group. Stereocontrol at this stage would be critical and could potentially be achieved through the use of a chiral auxiliary or an asymmetric catalyst.
Step 3: Hydrolysis and Salt Formation
-
Hydrolysis: The phosphonate and sulfonate esters would be hydrolyzed under acidic or basic conditions to yield the free acid, BMS-187745, (1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid.
-
Salt Formation: Finally, the free acid would be treated with three equivalents of potassium hydroxide (KOH) or another suitable potassium base in a suitable solvent (e.g., ethanol or water) to form the tripotassium salt, BMS-188745. The product would then be isolated, for example, by precipitation or lyophilization.
Conclusion and Future Perspectives
BMS-188745 represents a significant achievement in the field of cholesterol-lowering drug discovery. Its development showcased the potential of targeting squalene synthase as a viable therapeutic strategy. While the clinical development of many squalene synthase inhibitors, including lapaquistat acetate, was halted due to safety concerns, the scientific insights gained from these programs remain valuable.[1] The story of BMS-188745 underscores the complexities of drug development and the importance of exploring diverse mechanisms of action to address unmet medical needs. For researchers in the field, the journey of BMS-188745 serves as a compelling case study in rational drug design, preclinical evaluation, and the challenges of translating promising science into clinical reality.
References
-
Bristol-Myers Squibb Company. (Date not available). Patents Assigned to Bristol-Myers Squibb Company. Justia Patents. [Link]
-
PubChem. (Date not available). Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate. National Center for Biotechnology Information. [Link]
-
Stiff, D. D., & Jusko, W. J. (2001). Clinical Pharmacokinetics and Pharmacodynamics of a New Squalene Synthase Inhibitor, BMS-188494, in Healthy Volunteers. The Journal of Clinical Pharmacology, 41(5), 523-531. [Link]
-
Flint, O. P., et al. (1997). Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro. Toxicology and Applied Pharmacology, 145(1), 91-98. [Link]
-
Patsnap. (2024, June 21). What are SQS inhibitors and how do they work? Patsnap Synapse. [Link]
-
Amin, D., et al. (2007). Squalene synthase inhibitors: clinical pharmacology and cholesterol-lowering potential. Drugs, 67(1), 11-16. [Link]
- Google Patents. (1995). US5430055A - Inhibitor of squalene synthase.
- Google Patents. (Date not available). US5273995A - [R-(RR)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino) carbonyl]- 1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof.
-
Stein, E. A., et al. (2011). Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia. Circulation, 123(18), 1974-1985. [Link]
Sources
- 1. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5783593A - Inhibitors of squalene synthetase and protein farnesyltransferase - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. US5430055A - Inhibitor of squalene synthase - Google Patents [patents.google.com]
An In-depth Technical Guide to BMS-188745 Potassium Salt: A Potent Inhibitor of Staphyloxanthin Biosynthesis
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of BMS-188745 Potassium Salt. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel antimicrobial strategies. This document delves into the core scientific principles underlying the function of BMS-188745, offering both theoretical insights and practical methodologies.
Introduction: Targeting Virulence in Staphylococcus aureus
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. Traditional antibiotics often target essential bacterial processes, leading to strong selective pressure for the development of resistance. An alternative and promising strategy is to target virulence factors, which are non-essential for bacterial survival but are critical for causing disease. By neutralizing these virulence factors, the pathogen can be rendered more susceptible to the host's innate immune system.
Staphylococcus aureus produces a characteristic golden carotenoid pigment called staphyloxanthin. This pigment acts as a virulence factor by protecting the bacterium from reactive oxygen species (ROS) generated by host immune cells, such as neutrophils.[1][2] The biosynthesis of staphyloxanthin is a multi-step enzymatic process, and a key enzyme in this pathway is dehydrosqualene synthase (CrtM).[1]
BMS-188745 Potassium Salt is a potent and specific inhibitor of the CrtM enzyme.[3] By blocking the production of staphyloxanthin, this compound effectively disarms the bacterium, making it more vulnerable to host defenses. This guide will explore the detailed chemical and biological characteristics of BMS-188745 Potassium Salt, providing a foundation for its application in research and drug discovery.
Chemical Structure and Physicochemical Properties
BMS-188745 Potassium Salt is the tripotassium salt of (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate.[3] The presence of both a phosphonate and a sulfonate group makes it a highly polar molecule with good aqueous solubility, a desirable property for a potential therapeutic agent.
Chemical Structure
The chemical structure of BMS-188745 Potassium Salt is characterized by a phenoxyphenyl moiety linked to a butane chain, which is substituted with both a phosphonate and a sulfonate group at the first carbon. The stereochemistry at this carbon is specified as (S).[3]
Physicochemical Properties
A summary of the key physicochemical properties of BMS-188745 Potassium Salt is provided in the table below. These properties are essential for understanding its behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source |
| CAS Number | 157126-15-3 | |
| Molecular Formula | C₁₆H₁₆K₃O₇PS | |
| Molecular Weight | 500.63 g/mol | |
| IUPAC Name | tripotassium; (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
| Synonyms | BMS 187745, BPH-652 | [Various Suppliers] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in water | Inferred from ionic nature |
| Stereochemistry | (S) at C1 |
Mechanism of Action: Inhibition of Dehydrosqualene Synthase (CrtM)
BMS-188745 exerts its anti-virulence effect by inhibiting dehydrosqualene synthase (CrtM), the enzyme responsible for the first committed step in the biosynthesis of staphyloxanthin in S. aureus.[1][2] CrtM catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is then converted to dehydrosqualene.[1][2]
The catalytic mechanism of CrtM involves two half-reactions that occur at two distinct sites within the enzyme's active site.[1][2] The reaction is initiated by the ionization of one FPP molecule, and the resulting carbocation is then attacked by the second FPP molecule.[1] This process is dependent on the presence of magnesium ions (Mg²⁺) as cofactors.[4]
BMS-188745 acts as a competitive inhibitor of CrtM. Its phosphonate and sulfonate groups are thought to mimic the pyrophosphate moiety of the natural substrate, FPP, allowing it to bind to the active site of the enzyme and block the entry of FPP.[4] This inhibition prevents the synthesis of dehydrosqualene, the precursor of staphyloxanthin.
In Vitro Dehydrosqualene Synthase (CrtM) Inhibition Assay
This assay measures the inhibitory activity of BMS-188745 on the enzymatic activity of purified CrtM.
Materials:
-
Purified recombinant S. aureus CrtM enzyme
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
BMS-188745 Potassium Salt
-
Malachite green-based phosphate detection kit
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of BMS-188745 to the wells.
-
Add a fixed concentration of purified CrtM enzyme to each well.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate, FPP, to each well.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (as per the phosphate detection kit instructions).
-
-
Detection of Product Formation:
-
The activity of CrtM can be determined by measuring the amount of pyrophosphate (PPi) released during the reaction.
-
Use a malachite green-based colorimetric assay to quantify the amount of free phosphate after pyrophosphatase treatment of the PPi product.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of BMS-188745.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Drug Development Potential and Future Directions
BMS-188745 Potassium Salt represents a promising lead compound in the development of novel anti-virulence therapies against S. aureus. Its mode of action, which involves disarming the bacterium rather than killing it directly, is expected to exert less selective pressure for the development of resistance compared to traditional antibiotics.
While specific preclinical and clinical data for BMS-188745 are not publicly available, the inhibition of the staphyloxanthin pathway has been validated as a viable therapeutic strategy. Further research is warranted to evaluate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of BMS-188745.
The development of anti-virulence agents like BMS-188745 could be particularly valuable in combination with conventional antibiotics. By weakening the bacterium's defenses, BMS-188745 may enhance the efficacy of existing antibiotics and potentially resensitize resistant strains.
Conclusion
BMS-188745 Potassium Salt is a well-characterized inhibitor of dehydrosqualene synthase (CrtM) in Staphylococcus aureus. Its ability to block the production of the virulence factor staphyloxanthin makes it a valuable tool for research into novel antimicrobial strategies. The detailed chemical, biological, and methodological information provided in this guide serves as a comprehensive resource for scientists and researchers working to combat the growing threat of antibiotic resistance.
References
- Gao, Y., et al. (2009). Structural analysis of CrtM, an enzyme involved in staphyloxanthin formation in Staphylococcus aureus, as a new drug target for anti-infective therapy. KEK Progress Report.
- Liu, G. Y., et al. (2008). Staphylococcus aureus golden pigment impairs neutrophil killing and promotes virulence through its antioxidant activity. Journal of Experimental Medicine, 205(1), 209–215.
- Oldfield, E., & Lin, F. Y. (2012). Terpene biosynthesis: modularity and evolution. Accounts of chemical research, 45(9), 1547–1557.
-
PubChem. (n.d.). (1R)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). TRIPOTASSIUM (1S)-4-(3-PHENOXYPHENYL)-1-PHOSPHONATOBUTANE-1-SULFONATE. Retrieved from [Link]
Sources
Topic: BMS-188745 Potassium Salt and its Targeted Inhibition of Staphyloxanthin Biosynthesis
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Staphylococcus aureus continues to pose a significant threat to public health, largely due to the rise of antibiotic-resistant strains like MRSA. A key virulence factor contributing to its pathogenicity is the golden carotenoid pigment, staphyloxanthin. This pigment acts as an antioxidant, protecting the bacterium from reactive oxygen species (ROS) generated by the host's innate immune system, thereby promoting its survival and virulence.[1][2][3] Consequently, the staphyloxanthin biosynthesis pathway has emerged as a compelling "anti-virulence" target.[1][4][5] This guide provides a detailed technical overview of BMS-188745 potassium salt, a potent inhibitor of staphyloxanthin production. We will explore the molecular mechanism of this inhibition, provide validated experimental protocols for its characterization, and discuss the scientific rationale underpinning these methodologies.
The Staphyloxanthin Biosynthesis Pathway: A Critical Virulence Mechanism
The characteristic golden hue of many S. aureus strains is due to the C30 triterpenoid carotenoid, staphyloxanthin.[6] The biosynthesis of this protective pigment is a multi-step enzymatic process, governed by the crtOPQMN operon.[4][5][7]
The pathway initiates with the head-to-head condensation of two molecules of the isoprenoid precursor, farnesyl diphosphate (FPP), to form the colorless compound dehydrosqualene (4,4'-diapophytoene).[6][7][8] This is the first committed and rate-limiting step in the pathway, catalyzed by the enzyme dehydrosqualene synthase, CrtM.[1][6][9][10][11] Subsequent enzymatic modifications by CrtN (dehydrogenation) and other enzymes like CrtP convert dehydrosqualene into the colored carotenoid intermediates and finally into mature staphyloxanthin.[1][7][8]
The inhibition of this pathway, particularly at the initial CrtM-catalyzed step, represents a strategic approach to disarm the bacterium, rendering it more susceptible to host immune defenses without exerting direct bactericidal pressure that could drive resistance.[4][6]
Figure 1: The biosynthetic pathway of staphyloxanthin, highlighting the CrtM-catalyzed step as the target for BMS-188745 potassium salt.
BMS-188745 Potassium Salt: A Specific CrtM Inhibitor
BMS-188745 is a potassium salt of an aralkylphosphonosulfonic acid that has been identified as a potent and specific inhibitor of the CrtM enzyme.[12] Its mechanism of action is rooted in its structural similarity to the natural substrate, FPP, allowing it to competitively inhibit the enzyme's active site.
| Property | Data | Source(s) |
| Compound Name | BMS-188745 Potassium Salt | [12][13] |
| CAS Number | 157126-15-3 | [12][13][14][15] |
| Molecular Formula | C₁₆H₁₆K₃O₇PS | [13][15] |
| Molecular Weight | 500.63 g/mol | [13][15] |
| Target Enzyme | Dehydrosqualene Synthase (CrtM) | [12] |
| Mechanism | Inhibition of the first committed step in staphyloxanthin biosynthesis | [6][11][12] |
By blocking the conversion of FPP to dehydrosqualene, BMS-188745 effectively halts the entire downstream pathway, preventing the formation of the protective golden pigment. This leads to "bleached" or colorless S. aureus colonies that are significantly more vulnerable to oxidative stress.
Experimental Validation: Protocols and Methodologies
To assess the efficacy of BMS-188745 potassium salt, a series of well-defined experiments are required. The following protocols provide a self-validating system to quantify the inhibitory effect on staphyloxanthin production in a whole-cell context.
Experimental Workflow Overview
Figure 2: A comprehensive workflow for evaluating the whole-cell inhibitory activity of BMS-188745 on staphyloxanthin production.
Detailed Protocol: Whole-Cell Staphyloxanthin Inhibition Assay
This protocol details the steps to determine the IC₅₀ (half-maximal inhibitory concentration) of BMS-188745 potassium salt against a pigmented S. aureus strain.
Causality & Rationale: This whole-cell assay is critical because it confirms that the compound can penetrate the bacterial cell wall and membrane to reach its intracellular target (CrtM) and exert its effect in a biologically relevant environment.
Materials:
-
Pigmented S. aureus strain (e.g., Newman, ATCC 29213)
-
Tryptic Soy Broth (TSB)
-
BMS-188745 Potassium Salt
-
Vehicle (e.g., sterile deionized water or DMSO, depending on compound solubility)
-
Methanol (HPLC grade)
-
Spectrophotometer and cuvettes/microplate reader
Procedure:
-
Prepare Inoculum:
-
Inoculate 5 mL of TSB with a single colony of S. aureus.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
Dilute the overnight culture to an OD₆₀₀ of ~0.05 in fresh TSB. This ensures a standardized starting cell density.
-
-
Set Up Inhibition Assay:
-
Prepare a serial dilution of BMS-188745 potassium salt in TSB. A typical concentration range to test would be from 1 nM to 10 µM.
-
In a 96-well plate or culture tubes, add 180 µL of the diluted bacterial culture.
-
Add 20 µL of the BMS-188745 serial dilutions to the respective wells.
-
Crucial Controls: Include a "no drug" (vehicle only) control, which will represent 100% pigmentation, and a "no bacteria" (sterile broth) control for background absorbance correction.
-
-
Incubation:
-
Incubate the plate/tubes at 37°C for 24-48 hours with shaking. This allows for bacterial growth and pigment production.
-
-
Pigment Extraction: [16][17][18]
-
Transfer the cultures to microcentrifuge tubes.
-
Measure the final OD₆₀₀ of each culture to assess bacterial growth. This is vital to confirm the inhibitor is not simply bactericidal at the tested concentrations. An ideal anti-virulence agent should not inhibit growth.[4]
-
Centrifuge the tubes at 6,000 rpm for 15 minutes to pellet the cells.[16][17]
-
Carefully discard the supernatant.
-
Resuspend the cell pellet in 1 mL of methanol. Vortex vigorously to ensure complete cell lysis and pigment extraction.
-
Incubate the methanol suspension at 55°C for 5 minutes to enhance extraction efficiency.[17]
-
Centrifuge again at high speed (≥10,000 rpm) for 10 minutes to pellet the cell debris.
-
-
Quantification and Analysis:
-
Carefully transfer the pigmented methanol supernatant to a new tube or the well of a clear microplate.
-
Measure the absorbance of the supernatant at a wavelength between 450 nm and 462 nm.[7][16][19]
-
Normalization: To account for differences in cell number, normalize the pigment absorbance (A₄₅₀) by the cell density (OD₆₀₀).
-
Normalized Pigment = A₄₅₀ / OD₆₀₀
-
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model (dose-response) to determine the IC₅₀ value.
-
Advanced Characterization: In Vitro Enzyme Kinetics
For drug development professionals, confirming direct target engagement is paramount. This is achieved by performing an in vitro enzyme inhibition assay using purified CrtM enzyme.
Causality & Rationale: This cell-free assay isolates the enzyme and inhibitor from all other cellular processes. It provides definitive proof that BMS-188745 directly inhibits CrtM's catalytic activity and allows for the determination of the inhibition constant (Kᵢ), a critical parameter for structure-activity relationship (SAR) studies.
Methodology Outline:
-
Enzyme Source: Recombinant, purified S. aureus CrtM.
-
Substrate: Farnesyl diphosphate (FPP).
-
Assay Principle: A coupled-enzyme assay that detects the release of diphosphate (PPi), a product of the CrtM reaction.[6] This is often a colorimetric or fluorescent assay.
-
Procedure: The reaction is initiated by adding FPP to a mixture containing purified CrtM, the detection system components, and varying concentrations of BMS-188745. The rate of PPi formation is monitored over time.
-
Data Analysis: Reaction rates are plotted against substrate concentration at different inhibitor concentrations (Michaelis-Menten and Lineweaver-Burk plots) to determine the Kᵢ value and the mode of inhibition (e.g., competitive, non-competitive).
Conclusion and Future Directions
BMS-188745 potassium salt serves as a powerful tool compound for studying the inhibition of staphyloxanthin biosynthesis. Its specific action on CrtM, the gatekeeper enzyme of the pathway, provides a clear mechanism for reducing a key S. aureus virulence factor.[6][12] The methodologies outlined in this guide provide a robust framework for researchers to quantify this inhibitory activity, confirm the anti-virulence hypothesis, and serve as a basis for the development of novel therapeutics. By disarming pathogenic bacteria rather than killing them outright, inhibitors like BMS-188745 represent a promising strategy to combat infection while potentially minimizing the selective pressures that lead to antibiotic resistance.
References
-
Biosynthesis pathway of staphyloxanthin. First, in... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus. (2025, November 4). Microbiology Spectrum - ASM Journals. Retrieved January 12, 2026, from [Link]
-
Chen, F., Di, H., Wang, Y., Cao, Q., Xu, J., Liu, Y., Zhang, Y., & Qu, D. (2020). Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment. Applied and Environmental Microbiology, 86(3), e02152-19. [Link]
-
Song, Y., Liu, C., Lin, F. Y., Jeng, W. Y., Nizet, V., Wang, A. H., & Oldfield, E. (2009). Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results. Journal of Medicinal Chemistry, 52(13), 3869–3880. [Link]
-
Pelz, A., Wieland, K. P., & Götz, F. (2005). Structure and Biosynthesis of Staphyloxanthin from Staphylococcus aureus. Journal of Biological Chemistry, 280(37), 32493–32498. [Link]
-
Lan, L., Cheng, A., Dunman, P. M., Missiakas, D., & He, C. (2019). Staphyloxanthin: a potential target for antivirulence therapy. Infection and Drug Resistance, 12, 2247–2256. [Link]
-
Staphyloxanthin: a potential target for antivirulence therapy. (2019, July 17). Dove Medical Press. Retrieved January 12, 2026, from [Link]
-
Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results. (2009, July 9). PubMed. Retrieved January 12, 2026, from [Link]
-
Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: In vitro, in vivo, and crystallographic results. (n.d.). Illinois Experts. Retrieved January 12, 2026, from [Link]
-
Staphyloxanthin. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Proposed model for the inhibition of staphyloxanthin production in S.... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Enhancing Staphyloxanthin Synthesis in Staphylococcus aureus Using Innovative Agar Media Formulations. (2024, May 8). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Search Method for Inhibitors of Staphyloxanthin Production by Methicillin-Resistant Staphylococcus aureus. (n.d.). J-Stage. Retrieved January 12, 2026, from [Link]
-
Extraction of Staphyloxanthin from Staphylococcus aureus Isolated from Clinical Sources. (2018, May 20). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Extraction of Staphyloxanthin from MRSA Isolated from Raw Chicken Meat and to Determine its Antibacterial Activity Against. (n.d.). Jetir.Org. Retrieved January 12, 2026, from [Link]
-
bms 188745 potassium salt suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved January 12, 2026, from [Link]
-
Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus. (2025, November 4). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Nutritional optimization for bioprocess production of staphyloxanthin from Staphylococcus aureus with response surface methodology: promising anticancer scaffold targeting EGFR inhibition. (2025, May 6). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
-
Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]
-
Staphyloxanthin as a Potential Novel Target for Deciphering Promising Anti-Staphylococcus aureus Agents. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Clauditz, A., Resch, A., Wieland, K. P., Peschel, A., & Götz, F. (2006). Staphyloxanthin Plays a Role in the Fitness of Staphylococcus aureus and Its Ability To Cope with Oxidative Stress. Infection and Immunity, 74(8), 4950–4953. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Staphyloxanthin - Wikipedia [en.wikipedia.org]
- 3. Staphyloxanthin Plays a Role in the Fitness of Staphylococcus aureus and Its Ability To Cope with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphyloxanthin: a potential target for antivirulence therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Structure and Biosynthesis of Staphyloxanthin from Staphylococcus aureus* | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results. | Semantic Scholar [semanticscholar.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medkoo.com [medkoo.com]
- 13. scbt.com [scbt.com]
- 14. Buy Online CAS Number 157126-15-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 15. This compound suppliers USA [americanchemicalsuppliers.com]
- 16. researchgate.net [researchgate.net]
- 17. jetir.org [jetir.org]
- 18. Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction | Springer Nature Experiments [experiments.springernature.com]
- 19. Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Imperative of CrtM Inhibition in Disarming Staphylococcus aureus
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Staphylococcus aureus, particularly its methicillin-resistant strains (MRSA), represents a formidable challenge to public health, necessitating a paradigm shift from conventional bactericidal approaches to more nuanced strategies.[1][2] This guide elucidates the scientific rationale and technical methodologies underpinning the inhibition of dehydrosqualene synthase (CrtM) as a premier anti-virulence strategy. CrtM is the gatekeeper enzyme in the biosynthesis of staphyloxanthin, the carotenoid pigment responsible for the pathogen's iconic golden hue and a critical component of its defense against host immunity.[3][4] By targeting CrtM, we do not aim to kill the bacterium but to neutralize a key virulence factor, rendering it susceptible to clearance by the host's innate immune system.[2][5] This approach promises to mitigate the selective pressures that drive antibiotic resistance. This document provides a comprehensive overview of the mechanism, validates the therapeutic hypothesis with preclinical data, and furnishes detailed protocols for the discovery and characterization of novel CrtM inhibitors.
The Strategic Pivot to Anti-Virulence Therapy
The escalating crisis of antibiotic resistance, exemplified by pathogens like MRSA, has exposed the limitations of a therapeutic arsenal focused solely on bacterial eradication.[6] Anti-virulence therapy offers a complementary and potentially more sustainable approach.[7][8][9] Instead of inflicting lethal stress, this strategy seeks to disarm pathogens by neutralizing specific virulence factors, thereby preventing disease pathogenesis and allowing the host's own immune defenses to resolve the infection.[10]
For S. aureus, one of the most conspicuous and functionally significant virulence factors is the triterpenoid carotenoid pigment, staphyloxanthin.[11][12] This molecule is not merely a colorful curiosity; it is a frontline defense mechanism.
Staphyloxanthin: The Golden Shield of S. aureus
Staphyloxanthin is integral to the pathogenicity of S. aureus due to its potent antioxidant properties. The host's primary response to infection involves phagocytic cells, such as neutrophils, which unleash a barrage of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and superoxide radicals to kill invading bacteria.[2][13][14] Staphyloxanthin, with its extensive network of conjugated double bonds, effectively quenches these ROS, protecting the bacterium from oxidative damage.[13][15]
The functional consequences are profound:
-
Immune Evasion: Pigmented, wild-type S. aureus strains demonstrate significantly higher survival rates within human neutrophils and whole blood compared to non-pigmented mutants.[14][15]
-
Enhanced Pathogenesis: In murine models of skin and systemic infection, staphyloxanthin-producing strains successfully establish abscesses and persist, whereas mutants lacking the pigment are rapidly cleared by the innate immune system.[3][11][15]
-
Membrane Integrity: Beyond its antioxidant role, staphyloxanthin intercalates into the bacterial cell membrane, increasing its rigidity. This contributes to resistance against host-derived cationic antimicrobial peptides and certain environmental stresses.[11][12]
The clear link between this single pigment and the bacterium's ability to cause disease makes its biosynthetic pathway a highly attractive target for therapeutic intervention.
CrtM: The Linchpin of Staphyloxanthin Biosynthesis
The production of staphyloxanthin is a multi-step enzymatic process encoded by the crtOPQMN operon.[16] The first committed and rate-limiting step is catalyzed by dehydrosqualene synthase, or CrtM.[2][17]
Enzymatic Function: CrtM catalyzes the head-to-head condensation of two molecules of the C15 isoprenoid precursor, farnesyl diphosphate (FPP), to form the C30 product, dehydrosqualene.[2][4][16][18] This is the foundational hydrocarbon backbone upon which the final staphyloxanthin molecule is built.
Structural Insights: Crystallographic studies reveal that CrtM is an all-helical protein featuring a large central cavity. This cavity houses two distinct FPP binding sites, accommodating the substrates for the condensation reaction.[1] Crucially, S. aureus CrtM shares significant structural homology with human squalene synthase (SQS), the enzyme that performs an analogous condensation of FPP to produce squalene in the cholesterol biosynthesis pathway.[1][2][19] This structural parallel is a cornerstone of the drug discovery effort, as it opens the door to repurposing well-characterized SQS inhibitors.[20][21]
Figure 1: The Staphyloxanthin Biosynthesis Pathway. CrtM catalyzes the initial, critical step.
Validation of CrtM as a Therapeutic Target
The central hypothesis—that inhibiting CrtM will phenocopy the virulence-attenuated profile of a crtM knockout mutant—has been robustly validated through extensive preclinical research. Pharmacological blockade of CrtM effectively disarms S. aureus.
-
Phenotypic Switch: Treatment with CrtM inhibitors blocks pigment production, resulting in colorless, white colonies of S. aureus.[2]
-
Sensitization to Immune Attack: These depigmented bacteria exhibit dramatically increased susceptibility to killing by H₂O₂ and are rapidly cleared by human neutrophils and in whole-blood survival assays.[2][15][22][23]
-
In Vivo Efficacy: In a murine systemic infection model, mice treated with a CrtM inhibitor showed a 98% decrease in surviving bacteria in the kidneys compared to the control group, demonstrating that the inhibitor renders the pathogen susceptible to in vivo immune clearance.[2]
This body of evidence provides definitive proof of principle for a virulence factor-based therapy against S. aureus.[2]
Known Classes of CrtM Inhibitors
The structural similarity to human SQS has enabled the rapid identification of potent CrtM inhibitors by screening libraries of cholesterol-lowering agents.
| Inhibitor Class | Example Compound | Target | Potency (CrtM K_i / Cell IC₅₀) | Reference |
| Phosphonosulfonates | BPH-652 | CrtM / SQS | K_i = 1.5 nM / IC₅₀ ≈ 100 nM | [2] |
| Phosphonoacetamides | Compound 5 | CrtM / SQS | K_i = 1.3 nM / IC₅₀ = 8 nM | [24] |
| Natural Phenols | Carvacrol | CrtM / SarA | Binds CrtM effectively in silico | [17][25] |
| Flavonoids | Hesperidin | CrtM | Downregulates crtM gene | [20] |
Table 1: Summary of representative CrtM inhibitors and their reported potencies. The low nanomolar efficacy, particularly in cell-based assays, highlights the therapeutic potential of these compounds.
Methodologies for CrtM Inhibitor Discovery & Evaluation
A tiered, systematic approach is essential for identifying and characterizing novel CrtM inhibitors. The workflow progresses from high-throughput enzymatic assays to complex in vivo models.
Figure 2: A tiered workflow for the discovery and validation of CrtM inhibitors.
Protocol: In Vitro CrtM Enzyme Inhibition Assay
Principle: This assay measures the enzymatic activity of recombinant CrtM by quantifying the conversion of FPP to dehydrosqualene. Inhibition is determined by the reduction in product formation in the presence of a test compound.
Materials:
-
Purified recombinant S. aureus CrtM protein
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM DTT
-
Substrate: Farnesyl diphosphate (FPP)
-
Detection System: A method to quantify dehydrosqualene (e.g., LC-MS or a coupled spectrophotometric assay).
-
Test compounds dissolved in DMSO.
-
96-well microplate.
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds at various concentrations (e.g., in a 10-point, 3-fold dilution series) into the wells of a 96-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor (e.g., BPH-652) as a positive control.
-
Enzyme Addition: Prepare a solution of CrtM in Assay Buffer. Add 50 µL of this solution to each well to achieve a final concentration of ~20 nM.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of FPP in Assay Buffer. Initiate the enzymatic reaction by adding 50 µL to each well to achieve a final substrate concentration of ~5 µM.
-
Reaction Incubation: Incubate the plate for 30 minutes at 37°C.
-
Reaction Quenching: Stop the reaction by adding 25 µL of a quenching solution (e.g., 1 M HCl or an organic solvent like ethyl acetate).
-
Product Quantification: Analyze the amount of dehydrosqualene formed using a pre-validated detection method such as LC-MS.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Protocol: Whole-Cell Staphyloxanthin Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit pigment production in live S. aureus cultures. The golden pigment is extracted and measured spectrophotometrically.
Materials:
-
S. aureus strain (e.g., Newman or USA300)
-
Tryptic Soy Broth (TSB)
-
Test compounds in DMSO
-
Methanol
-
Spectrophotometer and cuvettes/microplate reader
Procedure:
-
Culture Preparation: Inoculate an overnight culture of S. aureus in TSB. The next day, dilute the culture to an OD₆₀₀ of ~0.05 in fresh TSB.
-
Compound Treatment: Aliquot 200 µL of the diluted culture into a 96-well plate. Add test compounds at desired final concentrations. Include DMSO-only controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with shaking. Note any effects on bacterial growth by measuring the final OD₆₀₀. Compounds that inhibit growth are deprioritized as they are not true anti-virulence agents.
-
Cell Harvesting: Pellet the bacteria from 1 mL of culture by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Pigment Extraction: Discard the supernatant and resuspend the cell pellet in 200 µL of methanol. Heat at 55°C for 15 minutes to lyse the cells and extract the pigment.
-
Clarification: Pellet the cell debris by centrifugation (10,000 x g for 5 minutes).
-
Quantification: Transfer the clear, golden-colored methanol supernatant to a new plate. Measure the absorbance at 465 nm (λ_max for staphyloxanthin).
-
Data Analysis: Normalize the A₄₆₅ reading to the cell density (OD₆₀₀) to account for minor differences in growth. Calculate the percent inhibition of pigment production relative to the DMSO control.
Concluding Remarks & Future Outlook
The inhibition of CrtM represents a clinically validated and highly promising anti-virulence strategy to combat S. aureus. By neutralizing the staphyloxanthin shield, this approach renders the pathogen vulnerable to host-mediated clearance without exerting the bactericidal pressure that fuels resistance. The structural similarity between CrtM and human SQS has provided a powerful starting point for drug discovery, leading to potent inhibitors with in vivo efficacy.
Sources
- 1. pfkek.jp [pfkek.jp]
- 2. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphyloxanthin - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Frontiers | Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents [frontiersin.org]
- 6. Antivirulence Strategies for the Treatment of Staphylococcus aureus Infections: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antivirulence Strategies for the Treatment of Staphylococcus aureus Infections: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SaeR as a novel target for antivirulence therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mbl.or.kr [mbl.or.kr]
- 12. dovepress.com [dovepress.com]
- 13. Staphyloxanthin Plays a Role in the Fitness of Staphylococcus aureus and Its Ability To Cope with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staphylococcus aureus golden pigment impairs neutrophil killing and promotes virulence through its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. In silico investigation of cholesterol-lowering drugs to find potential inhibitors of dehydrosqualene synthase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Staphyloxanthin as a Potential Novel Target for Deciphering Promising Anti-Staphylococcus aureus Agents [mdpi.com]
- 21. In silico investigation of cholesterol-lowering drugs to find potential inhibitors of dehydrosqualene synthase in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biologie.cuso.ch [biologie.cuso.ch]
- 23. microbiologyresearch.org [microbiologyresearch.org]
- 24. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Carvacrol Targets SarA and CrtM of Methicillin-Resistant Staphylococcus aureus to Mitigate Biofilm Formation and Staphyloxanthin Synthesis: An In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BMS-188745 Potassium Salt: A Potent Inhibitor of Staphyloxanthin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Virulence in Staphylococcus aureus
BMS-188745 Potassium Salt (CAS Number: 157126-15-3) is a research compound belonging to the phosphonosulfonate class of molecules. It has been identified as a potent and selective inhibitor of dehydrosqualene synthase (CrtM), a key enzyme in the biosynthesis of staphyloxanthin.[1][2][3] Staphyloxanthin is the characteristic golden carotenoid pigment of Staphylococcus aureus and a significant virulence factor, protecting the bacterium from the host's immune response, particularly from reactive oxygen species (ROS) generated by neutrophils.[4][5][6] By inhibiting the production of this protective pigment, BMS-188745 and related compounds represent a promising anti-virulence strategy, aiming to disarm the pathogen and render it more susceptible to host immune clearance rather than directly killing it, which may reduce the selective pressure for antibiotic resistance.[7][8]
This technical guide provides a comprehensive overview of BMS-188745 Potassium Salt, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in the fields of microbiology, infectious diseases, and drug discovery in their efforts to develop novel anti-staphylococcal therapies.
Physicochemical Properties of BMS-188745 Potassium Salt
While a detailed experimental characterization of BMS-188745 is not extensively available in the public domain, its properties can be inferred from its chemical structure and data on related phosphonosulfonate compounds.
| Property | Value | Source |
| CAS Number | 157126-15-3 | [9] |
| Molecular Formula | C₁₆H₁₆K₃O₇PS | [9] |
| Molecular Weight | 500.63 g/mol | [9] |
| IUPAC Name | tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | [10][11] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | [11] |
| Physical State | Solid (presumed) | General knowledge |
| Solubility | Expected to be soluble in aqueous buffers due to its salt form. Solubility in organic solvents may be limited. | Inferred from structure |
| Storage | Store at -20°C for long-term stability. | [12] |
Mechanism of Action: Inhibition of Dehydrosqualene Synthase (CrtM)
The primary molecular target of BMS-188745 is dehydrosqualene synthase (CrtM).[1][2][3] CrtM catalyzes the first committed step in the staphyloxanthin biosynthesis pathway: the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form dehydrosqualene.[7][8] This reaction is analogous to the formation of squalene by squalene synthase (SQS) in the human cholesterol biosynthesis pathway, and indeed, many CrtM inhibitors were initially explored as potential cholesterol-lowering agents.[2]
The phosphonosulfonate group of BMS-188745 is designed to mimic the diphosphate moiety of the natural substrate, FPP, allowing it to bind to the active site of CrtM. The 3-phenoxyphenyl side chain occupies a hydrophobic pocket within the enzyme, contributing to the inhibitor's potency and selectivity.[4][6] X-ray crystal structures of CrtM in complex with related phosphonosulfonate inhibitors have elucidated the specific molecular interactions, revealing a network of hydrogen bonds between the polar headgroup and the protein.[4][6] By blocking the active site of CrtM, BMS-188745 prevents the synthesis of dehydrosqualene, thereby halting the entire staphyloxanthin production cascade.
Staphyloxanthin Biosynthesis Pathway and the Role of CrtM
The biosynthesis of staphyloxanthin is a multi-step enzymatic process encoded by the crtOPQMN operon.[8] The pathway begins with the CrtM-catalyzed formation of the colorless C30 isoprenoid, dehydrosqualene. Subsequent enzymatic modifications, including desaturation and glycosylation, lead to the formation of the final golden pigment, staphyloxanthin.
Caption: The inhibitory action of BMS-188745 on the CrtM-catalyzed step in the staphyloxanthin biosynthesis pathway.
Experimental Protocols
The following protocols are representative of the methods used to characterize phosphonosulfonate inhibitors of CrtM and are adaptable for the evaluation of BMS-188745.
In Vitro CrtM Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of BMS-188745 on the enzymatic activity of purified CrtM.
Workflow Diagram:
Caption: Workflow for the in vitro CrtM enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Enzyme Solution: Dilute purified recombinant CrtM enzyme in assay buffer to the desired concentration.
-
Substrate Solution: Prepare a stock solution of farnesyl diphosphate (FPP) in assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of BMS-188745 Potassium Salt in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the CrtM enzyme solution to each well.
-
Add varying concentrations of BMS-188745 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the FPP substrate solution to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
-
Detection and Analysis:
-
The product formation can be quantified using various methods. A common method is to measure the release of pyrophosphate (PPi) using a malachite green-based colorimetric assay.
-
Measure the absorbance at the appropriate wavelength.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Whole-Cell Staphyloxanthin Inhibition Assay
This assay assesses the ability of BMS-188745 to inhibit pigment production in live S. aureus cultures.
Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Inoculate S. aureus (e.g., a pigmented strain like Newman) into a suitable broth medium (e.g., Tryptic Soy Broth - TSB).
-
Grow the culture overnight at 37°C with shaking.
-
-
Inhibition Assay:
-
Prepare a fresh culture of S. aureus and adjust the optical density (OD₆₀₀) to a standardized value.
-
In a multi-well plate or culture tubes, add the bacterial suspension.
-
Add serial dilutions of BMS-188745 to the cultures. Include a vehicle control (e.g., sterile water or DMSO).
-
Incubate the cultures at 37°C with shaking for 24-48 hours, or until sufficient pigment has developed in the control group.
-
-
Pigment Extraction and Quantification:
-
Centrifuge the cultures to pellet the bacteria.
-
Carefully remove the supernatant.
-
Extract the carotenoid pigment from the bacterial pellet by adding methanol and incubating with vortexing until the pigment is fully extracted.[13]
-
Centrifuge to remove cell debris and transfer the pigmented supernatant to a new plate or cuvette.
-
Measure the absorbance of the methanol extract at a wavelength of approximately 450-465 nm.[13][14]
-
Normalize the pigment production to cell density (OD₆₀₀) if necessary.
-
Calculate the percentage of pigment inhibition for each concentration of BMS-188745 and determine the IC₅₀ value.
-
In Vivo Murine Skin Abscess Model
This model evaluates the efficacy of CrtM inhibitors in a relevant animal model of S. aureus infection. The following is a general protocol adapted from studies with related compounds.[5]
Step-by-Step Methodology:
-
Animal and Bacterial Preparation:
-
Use a suitable mouse strain (e.g., BALB/c).
-
Prepare an inoculum of a pigmented S. aureus strain to a specific concentration (e.g., 1 x 10⁸ CFU/mL) in sterile saline.
-
-
Infection and Treatment:
-
Administer BMS-188745 (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal injection) at a pre-determined time before infection.
-
Induce a subcutaneous infection by injecting the bacterial suspension into the flank of the mice.
-
-
Efficacy Assessment:
-
Monitor the mice for a defined period (e.g., 72 hours).
-
At the end of the study, euthanize the mice and excise the skin abscesses.
-
Homogenize the tissue and perform serial dilutions for bacterial enumeration (CFU counting) on agar plates.
-
Compare the bacterial burden in the treated group to the control group to determine the in vivo efficacy of BMS-188745.
-
Research Applications and Future Directions
BMS-188745 Potassium Salt and other CrtM inhibitors serve as valuable tools for several research applications:
-
Probing Bacterial Virulence: These compounds can be used to study the role of staphyloxanthin in S. aureus pathogenesis, including its contribution to oxidative stress resistance and immune evasion.[12]
-
Validating CrtM as a Drug Target: The efficacy of these inhibitors in preclinical models provides strong validation for CrtM as a target for novel anti-virulence therapies.[4][5]
-
Structure-Activity Relationship (SAR) Studies: BMS-188745 is part of a larger chemical series that can be used to understand the structural requirements for potent and selective CrtM inhibition, guiding the design of next-generation inhibitors.[2]
Future research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of phosphonosulfonate inhibitors to enhance their in vivo efficacy and clinical potential. Furthermore, combination therapies with traditional antibiotics could be explored to assess for synergistic effects and the potential to combat antibiotic-resistant S. aureus infections.
Conclusion
BMS-188745 Potassium Salt is a specific and potent inhibitor of dehydrosqualene synthase (CrtM), a critical enzyme in the staphyloxanthin virulence factor biosynthesis pathway of Staphylococcus aureus. By targeting a non-essential pathway for bacterial survival, BMS-188745 represents a promising anti-virulence approach that may circumvent the development of drug resistance. This technical guide provides a foundation for researchers to utilize BMS-188745 as a chemical probe to further investigate S. aureus pathogenesis and as a lead compound for the development of novel therapeutics to combat this challenging pathogen.
References
- Liu, G. Y., Essex, A., Buchanan, J. T., Datta, V., Hoffman, H. M., Bastian, J. F., Fierer, J., & Nizet, V. (2005). Staphylococcus aureus golden pigment impairs neutrophil killing and promotes virulence through its antioxidant activity. The Journal of experimental medicine, 202(2), 209–215.
- Clauditz, A., Resch, A., Wieland, K. P., Peschel, A., & Götz, F. (2006). Staphyloxanthin plays a role in the fitness of Staphylococcus aureus and its ability to cope with oxidative stress. Infection and immunity, 74(8), 4950–4953.
- Gao, P., Pan, W., Li, M., Long, T., Wu, J., & Li, M. (2020). Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment. Applied and environmental microbiology, 86(4), e02464-19.
- Chen, Y., Lin, F. Y., & Oldfield, E. (2019). Staphyloxanthin: a potential target for antivirulence therapy. Infection and drug resistance, 12, 2035–2045.
- Pelz, A., Wieland, K. P., Putzbach, K., Hentschel, P., Albert, K., & Götz, F. (2005). Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus. The Journal of biological chemistry, 280(37), 32493–32498.
- Google Patents. (n.d.). US5587458A - Anti-erbB-2 antibodies, combinations thereof, and therapeutic and diagnostic uses thereof.
- Bratušek, U., Fon Tacer, K., & Mlinarič-Raščan, I. (2025). Structural basis for substrate binding, catalysis, and inhibition of cancer target mitochondrial creatine kinase by a covalent inhibitor. Structure, 33(4), 786–797.e3.
- El-Sayed, M. A., El-Gamal, M. I., El-Kholy, A. A., Al-Balas, Q. A., & Anbar, H. S. (2022). Celastrol mitigates staphyloxanthin biosynthesis and biofilm formation in Staphylococcus aureus via targeting key regulators of virulence; in vitro and in vivo approach. AMB Express, 12(1), 47.
- Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., ... & Hassan, I. (2022). Effect of staphyloxanthin from staphylococcus aureus on breast cancer cell line. ScienceScholar, 4(2), 7412-7422.
- Rao, X., Zhang, Y., Wang, Y., Zhang, Y., Chen, S., Zhou, Y., ... & Rao, X. (2021). Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production. Frontiers in microbiology, 12, 706596.
- Lin, F. Y., Zhang, Y., Liu, Y. L., Wang, K., Zhu, W., Song, Y., ... & Oldfield, E. (2009). Phosphonosulfonates are potent, selective inhibitors of dehydrosqualene synthase and staphyloxanthin biosynthesis in Staphylococcus aureus. Journal of medicinal chemistry, 52(4), 976–988.
- Capper, M. J., O'Neill, P. M., Fisher, N., & Strange, R. W. (2018). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. IUCrJ, 5(Pt 6), 729–740.
-
ResearchGate. (n.d.). Superimposition of the determined crystal structures of inhibitors 1, 3, 9, and 10 in complex with Ser195Ala μ‐plasmin. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of staphyloxanthin production by diclofenac. Retrieved from [Link]
-
Justia Patents. (n.d.). Patents Assigned to Bristol-Myers Squibb Company. Retrieved from [Link]
-
PubMed. (2009). Phosphonosulfonates are potent, selective inhibitors of dehydrosqualene synthase and staphyloxanthin biosynthesis in Staphylococcus aureus. Retrieved from [Link]
-
USA Chemical Suppliers. (n.d.). bms 188745 potassium salt suppliers USA. Retrieved from [Link]
-
Forbes. (2002). Bristol-Myers Squibb And The Bad Patents. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structures with inhibitors highlighting key strategies for improving reversible binding and mutant selectivity. Retrieved from [Link]
-
Federal Trade Commission. (2004). In the Matter of Bristol-Myers Squibb Company, Docket No. C-4076: Advisory Opinion. Retrieved from [Link]
-
Business Wire. (2012). Sanofi and Bristol-Myers Squibb Collect Damages in Plavix Patent Litigation with Apotex. Retrieved from [Link]
-
PLOS One. (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. Retrieved from [Link]
-
JUVE Patent. (2023). Court of Appeal confirms invalidity of Bristol-Myers Squibb apixaban patent. Retrieved from [Link]
-
MDPI. (2023). Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection. Retrieved from [Link]
-
MDPI. (2023). Development of Novel Formulation for Sustained Release of Drug to Prevent Swainsonine-Containing Plants Poisoning in Livestock. Retrieved from [Link]
-
MDPI. (2022). Liposomal Formulation of an Organogold Complex Enhancing Its Activity as Antimelanoma Agent—In Vitro and In Vivo Studies. Retrieved from [Link]
- Google Patents. (n.d.). US12040457B2 - Lithium-ion battery management system (BMS) having diagonal arrangement.
-
PubMed Central. (2022). Development and Comparative In Vitro and In Vivo Study of BNN27 Mucoadhesive Liposomes and Nanoemulsions for Nose-to-Brain Delivery. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Liposome Formulation and In Vitro Testing in Non-Physiological Conditions Addressed to Ex Vivo Kidney Perfusion. Retrieved from [Link]
-
Frontiers. (2019). Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonosulfonates are potent, selective inhibitors of dehydrosqualene synthase and staphyloxanthin biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structures of Inhibitor-Bound Main Protease from Delta- and Gamma-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Staphyloxanthin Inhibitors with Improved Potency against Multidrug Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Buy Online CAS Number 157126-15-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 11. This compound suppliers USA [americanchemicalsuppliers.com]
- 12. Carvacrol Targets SarA and CrtM of Methicillin-Resistant Staphylococcus aureus to Mitigate Biofilm Formation and Staphyloxanthin Synthesis: An In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Guide to In Vitro Pigment Inhibition Assays Using a Test Compound (BMS-188745 Potassium Salt)
Introduction: The Scientific Landscape of Melanogenesis
Melanin, the ubiquitous pigment in mammals, governs the coloration of skin, hair, and eyes. Its synthesis, a process termed melanogenesis, occurs within specialized organelles called melanosomes in melanocyte cells. The dysregulation of this intricate biochemical pathway can lead to various pigmentary disorders, from hyperpigmentation, such as melasma and age spots, to hypopigmentation disorders like vitiligo. Consequently, the identification and characterization of novel compounds that can modulate melanin production are of profound interest in the fields of dermatology, cosmetology, and drug development.[1]
The cornerstone of the melanogenesis pathway is the enzyme tyrosinase, a copper-containing monooxygenase.[2] Tyrosinase catalyzes the initial and rate-limiting steps of melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown/black pigment) and pheomelanin (red/yellow pigment). Given its critical role, tyrosinase has become a primary target for the development of pigment-inhibiting agents.
This application note provides a comprehensive guide for researchers to perform robust in vitro pigment inhibition assays. While the protocols detailed herein are applicable to any test compound, we will use BMS-188745 Potassium Salt (CAS No. 157126-15-3) as an exemplary, hypothetical test agent to illustrate the experimental workflow.[3][4][5][6] It is important to note that BMS-188745 Potassium Salt is not a recognized pigment inhibitor; its primary documented role is as an inhibitor of dehydrosqualene synthase in Staphylococcus aureus.[7] Therefore, the following serves as a template for evaluating the potential pigment-modulating effects of any novel compound.
Principle of the Assays
To thoroughly evaluate the pigment-inhibiting potential of a test compound, a multi-faceted approach is recommended. This typically involves two key in vitro assays:
-
Acellular Tyrosinase Activity Assay: This assay directly measures the effect of a test compound on the enzymatic activity of tyrosinase, often using commercially available mushroom tyrosinase as a model.[8][9] The inhibition of this enzyme is a strong indicator of a compound's potential to block the initial steps of melanogenesis.
-
Cell-Based Melanin Content Assay: This assay quantifies the total melanin content in a melanocyte cell line, such as the murine B16F10 melanoma cell line, following treatment with the test compound.[1][10] This provides a more biologically relevant assessment of the compound's overall effect on melanin production within a cellular context.
Experimental Workflow Overview
Figure 2: A simplified diagram of the cAMP/PKA/MITF signaling pathway that regulates melanogenesis.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following points are crucial:
-
Positive and Negative Controls: The inclusion of a known inhibitor like Kojic Acid validates that the assay is sensitive to inhibition. The negative control (vehicle) establishes the baseline for comparison.
-
Dose-Response Relationship: A credible inhibitory effect should demonstrate a dose-dependent response, where increasing concentrations of the test compound lead to a greater degree of inhibition. [2]* Cytotoxicity Assessment: In cell-based assays, it is imperative to assess the cytotoxicity of the test compound at the concentrations used. A reduction in melanin may be a result of cell death rather than a specific inhibitory effect on melanogenesis. Assays such as the MTT assay should be run in parallel.
-
Normalization: In the melanin content assay, normalizing the results to the total protein content accounts for any anti-proliferative effects of the compound, ensuring that the observed decrease in melanin is not merely due to a lower cell number. [11]
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro evaluation of potential pigment-inhibiting compounds. By combining an acellular tyrosinase activity assay with a cell-based melanin content assay, researchers can effectively screen for and characterize novel modulators of melanogenesis. While BMS-188745 Potassium Salt was used here as a placeholder to illustrate the methodology, these protocols are universally applicable for testing any compound of interest, paving the way for the discovery of new agents for dermatological and cosmetic applications.
References
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
-
Karadag, A. E., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. Molecules, 26(3), 569. Retrieved from [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
Sitaram, A. (2010). Melanin content assay. Retrieved from [Link]
-
ENCO. (n.d.). BMS 188745 Potassium Salt | sc-503860. Retrieved from [Link]
-
Shirasugi, Y., et al. (2025). Potassium 4‐Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes. Journal of Cosmetic Dermatology, 24(3). Retrieved from [Link]
-
Kim, D. S., et al. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. International Journal of Molecular Sciences, 21(8), 2684. Retrieved from [Link]
-
Lee, K. E., et al. (2020). Imperatorin Positively Regulates Melanogenesis through Signaling Pathways Involving PKA/CREB, ERK, AKT, and GSK3β/β-Catenin. International Journal of Molecular Sciences, 21(18), 6617. Retrieved from [Link]
-
Park, S. Y., et al. (2018). Inhibition of melanogenesis by sodium 2-mercaptoethanesulfonate. Biomedical Dermatology, 2(1), 13. Retrieved from [Link]
-
ResearchGate. (n.d.). Methodology for Evaluation of Melanin Content and Production of Pigment Cells in Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Has anyone measure melanin content in in vitro cell culture?. Retrieved from [Link]
-
Akinboye, E. B., et al. (2024). In vitro antibiofilm and quorum sensing inhibition activities of selected South African plants with efficacy against bovine mastitis pathogens. South African Journal of Botany, 166, 21-30. Retrieved from [Link]
-
Orchardson, R., & Gillam, D. G. (2000). The efficacy of potassium salts as agents for treating dentin hypersensitivity. Journal of orofacial pain, 14(1), 9–19. Retrieved from [Link]
-
Jensen, B. S. (2002). BMS-204352: a potassium channel opener developed for the treatment of stroke. CNS drug reviews, 8(4), 353–360. Retrieved from [Link]
-
Shirasugi, Y., et al. (2025). Potassium 4-Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes. Journal of Cosmetic Dermatology, 24(3), e70112. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of melanogenesis by sodium 2-mercaptoethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
Application Note & Protocol: Extraction and Analysis of Staphyloxanthin from Staphylococcus aureus
For: Researchers, scientists, and drug development professionals.
Abstract
Staphyloxanthin, the characteristic golden carotenoid pigment of Staphylococcus aureus, is a significant virulence factor that protects the pathogen from the host's immune response and oxidative stress.[1][2][3] Its role in pathogenicity makes it a compelling target for novel anti-virulence therapies. This document provides a comprehensive guide to the extraction and subsequent analysis of staphyloxanthin from S. aureus cultures. We will delve into the rationale behind the procedural steps, from optimizing bacterial growth for pigment production to detailed protocols for solvent-based extraction and analytical quantification using spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Staphyloxanthin
Staphylococcus aureus is a formidable human pathogen, in part due to its arsenal of virulence factors. Among these is staphyloxanthin, a triterpenoid carotenoid embedded in the bacterial cell membrane.[4] This pigment is not merely a colorful characteristic; it is a functional antioxidant that neutralizes reactive oxygen species (ROS) generated by host immune cells, such as neutrophils.[5][6] By quenching these oxidative bursts, staphyloxanthin enhances the bacterium's survival and contributes to its ability to establish and maintain infections.[5][6] The biosynthetic pathway of staphyloxanthin, encoded by the crtOPQMN operon, presents a series of enzymatic targets for the development of drugs that could disarm the bacterium without exerting selective pressure for resistance.[1][7] Therefore, robust and reproducible methods for extracting and quantifying staphyloxanthin are essential for research into S. aureus virulence and the development of novel therapeutics.
Optimizing S. aureus Culture for Staphyloxanthin Production
The yield of staphyloxanthin is highly dependent on the culture conditions. Several factors, including the choice of growth medium, pH, temperature, and aeration, can significantly influence pigment production.
Recommended Growth Media
While standard laboratory media like Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) support the growth of S. aureus, specialized media can enhance staphyloxanthin production.
-
Milk-based media: Milk agar has been shown to be an excellent medium for promoting the production of staphyloxanthin.[8][9][10] The components in milk likely provide precursors or create a favorable environment for the enzymatic reactions in the staphyloxanthin biosynthesis pathway.
-
Alternative Formulations: Recent studies have explored novel media formulations, such as those containing beetroot and carrot, which have been shown to increase the yield of staphyloxanthin.[10]
Incubation Conditions
Optimal pigment production is generally achieved under specific environmental parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 37°C | Mimics physiological temperature and supports robust bacterial growth and enzymatic activity. |
| pH | 8.0 | A slightly alkaline environment has been found to be optimal for staphyloxanthin production.[8][9][11] |
| Incubation Time | 72 hours | Allows for sufficient bacterial growth and accumulation of the pigment.[8][9][11] |
| Aeration | Aerobic | Oxygen is required for the desaturation steps in the carotenoid biosynthesis pathway.[12] |
Staphyloxanthin Extraction Protocol
The extraction of staphyloxanthin, a lipophilic molecule, relies on the use of organic solvents to disrupt the bacterial cell membrane and solubilize the pigment. Methanol is a commonly used and effective solvent for this purpose.[4][8][9][11][13]
Materials
-
S. aureus culture plates (e.g., Milk Agar)
-
Sterile distilled water
-
Methanol (99.9%)[14]
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Spectrophotometer
-
HPLC system
Step-by-Step Extraction Procedure
-
Cell Harvesting:
-
Cell Pelleting and Washing:
-
Centrifuge the bacterial suspension at 6,000 rpm for 15 minutes to pellet the cells.[8][9][15]
-
Discard the supernatant.
-
Resuspend the cell pellet in sterile distilled water and centrifuge again at 6,000 rpm for 15 minutes. This washing step removes residual media components.[8]
-
Discard the supernatant.
-
-
Pigment Extraction:
-
Resuspend the washed cell pellet in a known volume of methanol.
-
Incubate the methanol-cell suspension at 55°C for 5 minutes, ensuring the sample is protected from light by wrapping the tube in aluminum foil.[14] Carotenoids are light-sensitive and can degrade upon exposure to light.
-
Vortex the suspension vigorously to ensure thorough mixing and cell lysis.
-
-
Clarification of the Extract:
Workflow Diagram
Caption: Workflow for staphyloxanthin extraction and analysis.
Analysis of Extracted Staphyloxanthin
Once extracted, staphyloxanthin can be quantified and further purified using analytical techniques.
UV-Vis Spectrophotometry
A rapid method for quantifying the total carotenoid content in the extract is through UV-Visible spectrophotometry. Staphyloxanthin exhibits a characteristic absorption spectrum with a primary peak around 450-465 nm.[4][9][10][11][14][16]
Protocol:
-
Transfer the clarified methanol extract to a quartz cuvette.
-
Use methanol as a blank to zero the spectrophotometer.
-
Measure the absorbance of the extract at the wavelength of maximum absorption (typically around 460 nm).[10]
-
The concentration of staphyloxanthin can be estimated using the Beer-Lambert law, although a standard curve with purified staphyloxanthin is required for absolute quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, purification, and precise quantification of staphyloxanthin from other components in the crude extract.[16][17][18][19][20]
Typical HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 or C30 reverse-phase column[14][16] |
| Mobile Phase | A gradient of acetone and water is often effective.[21] |
| Detection | Diode Array Detector (DAD) or UV-Vis detector set at the absorbance maximum of staphyloxanthin (around 460 nm).[10][20] |
| Mass Spectrometry (MS) | Coupling HPLC with a mass spectrometer (LC-MS) allows for definitive identification based on the mass-to-charge ratio (m/z) of staphyloxanthin and its fragments.[17][18] The protonated molecule [M+H]⁺ of staphyloxanthin has an expected m/z of approximately 819.5.[17] |
Interpreting HPLC Data: The retention time of the staphyloxanthin peak can be compared to a purified standard for identification. The area under the peak is directly proportional to the concentration of staphyloxanthin in the sample, allowing for accurate quantification.[17]
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Culture Appearance | Golden-yellow colonies on agar plates. | If colonies are white or pale, check culture conditions (media, pH, aeration) or consider the possibility of a non-pigmented mutant.[22][23] |
| Methanol Extract | A clear, intensely yellow-orange solution. | A pale extract indicates low pigment production. Re-evaluate culture conditions. If the extract is cloudy, ensure complete removal of cell debris by centrifugation. |
| UV-Vis Spectrum | A distinct absorbance peak between 450-465 nm. | The absence of a peak in this range suggests the absence of staphyloxanthin. Broad or shifted peaks may indicate the presence of impurities or degradation products. |
| HPLC Chromatogram | A major peak at the expected retention time for staphyloxanthin. | Multiple peaks indicate the presence of other carotenoids or impurities.[20] A small peak area corresponds to a low concentration of staphyloxanthin. |
Safety Precautions
-
Work with S. aureus in a certified biosafety cabinet and follow appropriate biosafety level 2 (BSL-2) practices.
-
Methanol is flammable and toxic. Handle it in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (gloves, safety glasses).
-
Protect carotenoid-containing solutions from light to prevent degradation.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the extraction and analysis of staphyloxanthin from S. aureus. By understanding the principles behind each step, researchers can reliably obtain and quantify this important virulence factor, paving the way for further investigations into its role in staphylococcal pathogenesis and the development of novel anti-virulence strategies.
References
-
Al-Kazaz, E. J., Melconian, A. K., & Kandela, N. J. (2018). Extraction of Staphyloxanthin from Staphylococcus aureus Isolated from Clinical Sources. Iraqi Journal of Science, 55(4B), 1636-1645. [Link]
- Barber, M. (1949). Pigment Production by Staphylococci. Journal of General Microbiology, 3(3), 204-213.
- Chen, Y. C., et al. (2024). Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus. Microbiology Spectrum.
- Clauditz, A., Resch, A., Wieland, K. P., Peschel, A., & Götz, F. (2006). Staphyloxanthin Plays a Role in the Fitness of Staphylococcus aureus and Its Ability To Cope with Oxidative Stress. Infection and Immunity, 74(8), 4950-4953.
- García-López, G. D., et al. (2021). Bacterial Carotenoids: Extraction, Characterization, and Applications. Critical Reviews in Analytical Chemistry, 52(8), 1839-1861.
- Hassan, S. S., et al. (2022). Effect of staphyloxanthin from staphylococcus aureus on breast cancer cell line. ScienceScholar, 4(2), 7411-7422.
- Kaiser, P., et al. (2023). Identification of staphyloxanthin and derivates in yellow-pigmented Staphylococcus capitis subsp. capitis. Frontiers in Microbiology, 14, 1243540.
- Liu, G. Y., & Nizet, V. (2009). Golden Pigment Production and Virulence Gene Expression Are Affected by Metabolisms in Staphylococcus aureus. Journal of Bacteriology, 191(11), 3466-3475.
- López, G. D., et al. (2024). LC/MS analysis of staphyloxanthin and staphyloxanthin-like compounds.
- Mishra, N. N., et al. (2011). Staphyloxanthin Inhibits Biofilm Formation and Promotes Staphylococcus aureus Killing by Human Neutrophils. The Journal of Infectious Diseases, 204(11), 1641-1645.
- Pelz, A., Wieland, K. P., Putzbach, K., Hentschel, P., Albert, K., & Götz, F. (2005). Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus. Journal of Biological Chemistry, 280(37), 32493-32498.
- Pérez-López, A., et al. (2013). A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria. Molecules, 18(10), 12563-12577.
- Pinto, A. F. M., et al. (2022). Ionic Liquids toward Enhanced Carotenoid Extraction from Bacterial Biomass. Molecules, 27(19), 6549.
- Queck, S. Y., et al. (2008). CspA Regulates Pigment Production in Staphylococcus aureus through a SigB-Dependent Mechanism. Journal of Bacteriology, 190(16), 5693-5701.
- Rajan, S., et al. (2024).
- Saising, J., et al. (2018). Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results.
- Sasikumar, K., et al. (2024). Antimicrobial Activity of HPLC-Purified Staphyloxanthin Isolated from Pathogenic Staphylococcus aureus. Centre for Higher Education Research and Academic Developments (CHERAD).
- Sonawane, A. A., & Varde, P. V. (2020). Extraction of Staphyloxanthin from MRSA Isolated from Raw Chicken Meat and to Determine its Antibacterial Activity Against. JETIR, 7(8).
-
Staphyloxanthin. (2023). In Wikipedia. [Link]
- Toledo, A., et al. (2024). Tailor-made solvents for microbial carotenoids recovery.
- Wang, D., et al. (2019). Photolysis of Staphyloxanthin in Methicillin-Resistant Staphylococcus aureus Potentiates Killing by Reactive Oxygen Species. Advanced Science, 6(18), 1900820.
- Xue, L., et al. (2019). Staphyloxanthin: a potential target for antivirulence therapy. Infection and Drug Resistance, 12, 2259-2267.
- Ybe, T., et al. (2022). Variable staphyloxanthin production by Staphylococcus aureus drives strain-dependent effects on diabetic wound-healing outcomes. eLife, 11, e76722.
- Zhang, Y., et al. (2020). Pigmentation of S. aureus in different growth patterns.
- Zorgani, A. A., et al. (2015). What is the best medium and environmental conditions for pigmentation of Staphylococcus aureus?.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Staphyloxanthin Plays a Role in the Fitness of Staphylococcus aureus and Its Ability To Cope with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphyloxanthin - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Variable staphyloxanthin production by Staphylococcus aureus drives strain-dependent effects on diabetic wound-healing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Staphyloxanthin Synthesis in Staphylococcus aureus Using Innovative Agar Media Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction | Springer Nature Experiments [experiments.springernature.com]
- 14. joherd.com [joherd.com]
- 15. sciencescholar.us [sciencescholar.us]
- 16. researchgate.net [researchgate.net]
- 17. Photolysis of Staphyloxanthin in Methicillin‐Resistant Staphylococcus aureus Potentiates Killing by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Identification of staphyloxanthin and derivates in yellow-pigmented Staphylococcus capitis subsp. capitis [frontiersin.org]
- 21. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. microbiologyresearch.org [microbiologyresearch.org]
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of BMS-188745 Potassium Salt Against Staphylococcus aureus Strains
Introduction: Targeting Staphylococcal Virulence
Staphylococcus aureus remains a significant threat to public health due to its remarkable ability to acquire resistance to conventional antibiotics. The emergence of methicillin-resistant S. aureus (MRSA) has particularly underscored the urgent need for novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. An attractive alternative approach is the targeted inhibition of virulence factors, which are essential for the pathogen's ability to cause disease but not for its viability. This strategy aims to disarm the bacterium, rendering it susceptible to the host's innate immune system.
One such virulence factor in S. aureus is staphyloxanthin, a golden carotenoid pigment that imparts the characteristic color to S. aureus colonies. Staphyloxanthin plays a crucial role in pathogenesis by protecting the bacterium from reactive oxygen species (ROS) generated by host immune cells, thereby promoting its survival and persistence within the host. The biosynthesis of staphyloxanthin is initiated by the enzyme dehydrosqualene synthase (CrtM), which catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate to form dehydrosqualene.[1] Inhibition of CrtM represents a promising anti-virulence strategy to combat S. aureus infections.[1][2][3]
BMS-188745 potassium salt (CAS 157126-15-3) is a known inhibitor of dehydrosqualene synthase (CrtM) and has been identified as a potential agent to thwart the biosynthesis of staphyloxanthin in S. aureus.[4] This application note provides a comprehensive and detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of BMS-188745 potassium salt against various strains of S. aureus, including methicillin-sensitive (S. aureus) and methicillin-resistant (S. aureus) strains. The methodology described herein adheres to the stringent guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Principle of the Assay
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note details the broth microdilution method, a standardized and widely accepted technique for quantitative MIC determination.[5][6][7] In this assay, a standardized inoculum of the test organism is introduced into a series of wells containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the agent that completely inhibits bacterial growth.
Materials and Reagents
-
BMS-188745 Potassium Salt (CAS 157126-15-3)
-
Staphylococcus aureus strains:
-
Quality Control Strain: S. aureus ATCC® 29213™
-
Methicillin-Resistant Strain: S. aureus ATCC® 33591™
-
Other clinical or laboratory strains of interest
-
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
0.5 McFarland Turbidity Standard
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Incubator, 35 ± 2°C
-
Spectrophotometer or nephelometer (optional, for inoculum standardization)
-
Vortex mixer
Experimental Workflow
Sources
- 1. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and inhibition of dehydrosqualene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potassium sulfate - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Sapphire Bioscience [sapphirebioscience.com]
Using BMS 188745 Potassium Salt in a mouse model of S. aureus infection.
Here are the detailed Application Notes and Protocols for using BMS-188745 Potassium Salt in a mouse model of S. aureus infection.
Application Note & Protocol Guide
Topic: Therapeutic Evaluation of BMS-188745 Potassium Salt in a Murine Model of Staphylococcus aureus Sepsis
Audience: Researchers, scientists, and drug development professionals in infectious diseases and pharmacology.
Abstract
Staphylococcus aureus remains a formidable pathogen, largely due to its arsenal of virulence factors and the increasing prevalence of antibiotic-resistant strains like MRSA.[1][2] A promising therapeutic strategy is to disarm the pathogen by targeting these virulence factors, thereby rendering it more susceptible to host immune clearance. One such virulence factor is the carotenoid pigment staphyloxanthin, which imparts the characteristic golden color to S. aureus colonies and protects the bacterium from oxidative stress generated by host immune cells. BMS-188745 Potassium Salt has been identified as an inhibitor of dehydrosqualene synthase (CrtM), a critical enzyme in the staphyloxanthin biosynthetic pathway.[3] This document provides a comprehensive guide for evaluating the efficacy of BMS-188745 in a clinically relevant mouse model of S. aureus sepsis, detailing the scientific rationale, experimental protocols, and key outcome measures.
Scientific Background and Rationale
The Role of Staphyloxanthin in S. aureus Pathogenesis
Staphylococcus aureus is a leading cause of bacteremia and sepsis, conditions characterized by a systemic inflammatory response to infection.[4][5] A key encounter during this process is the interaction between S. aureus and host phagocytic cells, such as neutrophils. Neutrophils engulf bacteria and destroy them using a "respiratory burst," which produces reactive oxygen species (ROS). To counteract this, S. aureus produces staphyloxanthin, a membrane-bound carotenoid pigment that acts as an antioxidant, neutralizing ROS and allowing the bacterium to survive within the host.[3] Strains of S. aureus that are unable to produce staphyloxanthin show reduced virulence and are more easily cleared by the immune system.
Mechanism of Action: BMS-188745 Potassium Salt
BMS-188745 Potassium Salt is an inhibitor of the enzyme dehydrosqualene synthase (CrtM), which catalyzes a key step in the biosynthesis of staphyloxanthin.[3] By blocking CrtM, BMS-188745 prevents the production of this protective pigment. This "disarming" of the bacteria does not directly kill them but makes them vulnerable to the host's innate immune defenses, specifically ROS-mediated killing by neutrophils.[6] This anti-virulence approach is attractive as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.
Caption: Mechanism of BMS-188745 action against S. aureus.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog # (Example) |
| BMS-188745 Potassium Salt | Santa Cruz Biotechnology | sc-503860[7] |
| S. aureus Strain (e.g., USA300) | ATCC | BAA-1717 |
| C57BL/6 or BALB/c Mice (6-8 weeks old) | The Jackson Laboratory | 000664 |
| Tryptic Soy Broth (TSB) | MilliporeSigma | 22092 |
| Tryptic Soy Agar (TSA) | MilliporeSigma | 22091 |
| Sterile Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO), sterile | MilliporeSigma | D2650 |
| Polyethylene glycol 300 (PEG300) | MilliporeSigma | 8.07483 |
| Tween-80 | MilliporeSigma | P1754 |
| Isoflurane Anesthetic | Henry Schein | 029405 |
| ELISA Kits for Murine Cytokines (IL-6, TNF-α) | R&D Systems / BioLegend | Varies |
| Hematoxylin and Eosin (H&E) Stains | MilliporeSigma | Varies |
Protocol: Murine Sepsis Model
This protocol describes a systemic infection model initiated by intravenous injection, which mimics human bacteremia and sepsis.[4]
Preparation of S. aureus Inoculum
-
From a frozen glycerol stock, streak the S. aureus strain onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 10 mL of TSB in a 50 mL conical tube.
-
Incubate at 37°C with shaking (225 rpm) until the culture reaches mid-logarithmic growth phase (OD₆₀₀ ≈ 0.6-0.8).
-
Harvest the bacteria by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Wash the bacterial pellet twice with 10 mL of sterile, ice-cold PBS.
-
Resuspend the final pellet in sterile PBS to a concentration of approximately 1-2 x 10⁸ CFU/mL. The exact concentration must be confirmed by serial dilution and plating on TSA plates.[1]
-
Keep the inoculum on ice until injection.
Intravenous Infection Procedure
-
Anesthetize mice using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by toe-pinch reflex.
-
Place the mouse in a suitable restrainer.
-
Warm the tail using a heat lamp to dilate the lateral tail veins.
-
Swab the tail with a 70% ethanol pad.
-
Using a 29G insulin syringe, inject 100 µL of the prepared S. aureus inoculum (targeting a dose of 1-2 x 10⁷ CFU/mouse) into one of the lateral tail veins.[4]
-
Administer the inoculum slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the mouse to a clean cage and monitor until it has fully recovered from anesthesia.
Protocol: Preparation and Administration of BMS-188745
Vehicle and Drug Formulation
BMS-188745 potassium salt has enhanced aqueous solubility, but for consistent in vivo delivery, a standard vehicle is recommended.[8] A common formulation for preclinical compounds can be adapted.[9]
Recommended Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline.[9]
-
Calculate the required amount of BMS-188745 for the desired dose (e.g., 10 mg/kg).
-
Step A: Dissolve the BMS-188745 powder completely in the required volume of DMSO.
-
Step B: Add the required volume of PEG300 and Tween-80. Vortex until the solution is clear.
-
Step C: Add the final volume of sterile saline and mix thoroughly.
-
Prepare this formulation fresh on each day of dosing.
Dosing Regimen and Administration
The optimal dose should be determined in a preliminary dose-ranging study. The following table provides a suggested starting point for experimental groups.
| Group | Treatment | Dose | Route | Frequency |
| 1 | Naive Control | N/A | N/A | N/A |
| 2 | Sham (Infection + Vehicle) | Vehicle Only | IP | Twice Daily |
| 3 | Treatment Group 1 | BMS-188745 | 5 mg/kg | IP |
| 4 | Treatment Group 2 | BMS-188745 | 10 mg/kg | IP |
| 5 | Treatment Group 3 | BMS-188745 | 25 mg/kg | IP |
Administration Protocol (Intraperitoneal - IP):
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 27G needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn.
-
Inject the solution (typically 100-200 µL) into the peritoneal cavity.[9]
-
Return the mouse to its cage and monitor.
Experimental Workflow for Efficacy Study
A well-structured workflow is critical for reproducible results. The first dose of treatment is typically administered 1-2 hours post-infection.
Caption: General experimental workflow for the efficacy study.
Outcome Measures and Data Analysis
Primary Outcome Measures
-
Survival: Monitor mice at least twice daily for the duration of the study (e.g., 7 days). Plot survival data using a Kaplan-Meier curve and analyze using the log-rank test.
-
Bacterial Burden: At the study endpoint, aseptically harvest organs (kidneys, liver, spleen).[4]
-
Weigh each organ.
-
Homogenize the tissue in 1 mL of sterile PBS.
-
Perform 10-fold serial dilutions of the homogenate.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate for 24 hours at 37°C and count the colonies.
-
Express data as Log₁₀ CFU per gram of tissue.[4]
-
Secondary Outcome Measures
-
Clinical Sepsis Score: Assess animal health daily using a murine sepsis score (MSS) to quantify disease severity based on appearance, consciousness, activity, and response to stimuli.[10]
-
Cytokine Analysis: Collect blood via cardiac puncture at the endpoint. Separate plasma and measure levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β using ELISA or multiplex assays.[11][12] Elevated levels of these cytokines are correlated with sepsis severity.[13]
-
Histopathology: Fix organ tissues in 10% neutral buffered formalin. Embed in paraffin, section, and stain with H&E. Examine sections for evidence of abscess formation, immune cell infiltration, and tissue necrosis.[10][14]
References
-
Klopfenstein, N., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols, 1(3), e52. [Link]
-
Thurlow, L. R., et al. (2015). Mouse models for infectious diseases caused by Staphylococcus aureus. Current Protocols in Microbiology, 36, 9.9.1-9.9.23. [Link]
-
Prince, A. S., et al. (2012). Humanized Mouse Models of Staphylococcus aureus Infection. Frontiers in Immunology, 3, 1. [Link]
-
Boza, F. A., et al. (2007). Cytokine profiles as markers of disease severity in sepsis: a multiplex analysis. Critical Care, 11(1), R2. [Link]
-
Eskandari, M. K., et al. (1992). Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity. Infection and Immunity, 60(10), 4271–4279. [Link]
-
Cassat Lab. (n.d.). Murine Models for Staphylococcal Infection. Vanderbilt University. [Link]
-
Dong, Y., et al. (2017). Inflammatory responses and histopathological changes in a mouse model of Staphylococcus aureus-induced bloodstream infections. Brazilian Journal of Medical and Biological Research, 50(6), e6002. [Link]
-
Chevrier, N. (2024). Researchers decode the 'cytokine storm' in sepsis. The Microbiologist. [Link]
-
Laarman, A. J., et al. (2019). Selection of Staphylococcus aureus in a murine nasopharyngeal colonization model. bioRxiv. [Link]
-
Fraunholz, M., & Sinha, B. (2012). Staphylococcus aureus Host Tropism and Its Implications for Murine Infection Models. Toxins, 4(11), 1147–1173. [Link]
-
Fajgenbaum, D. C., & June, C. H. (2020). Cytokines in sepsis: a critical review of the literature on systemic inflammation and multiple organ dysfunction. Frontiers in Immunology, 11, 584195. [Link]
-
Kwiecinski, J. M., et al. (2020). A mouse model of Staphylococcus aureus small intestinal infection. Journal of Medical Microbiology, 69(2), 226–235. [Link]
-
Kwiecinski, J. M., et al. (2020). A mouse model of Staphylococcus aureus small intestinal infection. Journal of Medical Microbiology, 69(2), 226–235. [Link]
-
Sun, S., et al. (2025). Development and Assessment of Intracellular Infection Models for Staphylococcus aureus. Journal of Visualized Experiments, (In Press). [Link]
-
Jones, A. M., et al. (2013). A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection. eScholarship, University of California. [Link]
-
Bristol Myers Squibb. (n.d.). Clinical Trial Comparing Safety and Pharmacokinetics of Standard Antibiotic Therapy, Plus Aurexis® or Placebo, for Treatment of Staphylococcus Aureus Bacteremia (SAB). BMS Clinical Trials. [Link]
-
Horman, S., et al. (2021). Human MAIT Cells Respond to Staphylococcus aureus with Enhanced Anti-Bacterial Activity. International Journal of Molecular Sciences, 22(21), 11599. [Link]
-
Lee, Y.-J., et al. (2019). Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. Pharmaceutics, 11(11), 589. [Link]
-
Kaul, M., et al. (2017). β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 61(10), e00944-17. [Link]
-
ENCO. (n.d.). BMS 188745 Potassium Salt | sc-503860. ENCO. [Link]
-
Yamahiro, S., et al. (2005). Staphylococcus aureus Susceptibility to Innate Antimicrobial Peptides, β-Defensins and CAP18, Expressed by Human Keratinocytes. Infection and Immunity, 73(10), 6348–6356. [Link]
-
BacDive. (n.d.). Staphylococcus aureus (DSM 1104, ATCC 25923, WDCM 00034). BacDive. [Link]
Sources
- 1. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Humanized Mouse Models of Staphylococcus aureus Infection [frontiersin.org]
- 3. echemi.com [echemi.com]
- 4. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Models for Staphylococcal Infection. | Cassat Lab [vumc.org]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inflammatory responses and histopathological changes in a mouse model of Staphylococcus aureus-induced bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokine profiles as markers of disease severity in sepsis: a multiplex analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunopathologic Alterations in Murine Models of Sepsis of Increasing Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cytokines in sepsis: a critical review of the literature on systemic inflammation and multiple organ dysfunction [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Preparation of Stock Solutions of BMS-188745 Potassium Salt for Cellular and Preclinical Research
Abstract
This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of BMS-188745 Potassium Salt, a potent inhibitor of dehydrosqualene synthase (CrtM). The protocols outlined herein are designed for researchers in microbiology, infectious disease, and drug development. Adherence to these guidelines is critical for ensuring the consistency, accuracy, and reproducibility of experimental results. This document also elaborates on the scientific rationale behind the procedural steps, grounded in the compound's mechanism of action and its role in targeting bacterial virulence.
Introduction: Targeting Bacterial Virulence
BMS-188745 Potassium Salt is a research compound that has garnered interest for its specific inhibitory action against dehydrosqualene synthase (CrtM).[1] This enzyme is pivotal in the biosynthetic pathway of staphyloxanthin, the characteristic golden carotenoid pigment of Staphylococcus aureus.[2][3] Staphyloxanthin is not merely a pigment; it is a significant virulence factor that protects the bacterium from the host's innate immune response.[2][3] Specifically, it acts as an antioxidant, neutralizing reactive oxygen species (ROS) generated by neutrophils, thereby allowing the pathogen to evade immune clearance.[2][4]
By inhibiting CrtM, BMS-188745 effectively blocks the production of staphyloxanthin.[1] This leads to non-pigmented bacteria that are significantly more susceptible to oxidative stress and killing by host immune cells.[2][4] This anti-virulence strategy represents a promising therapeutic avenue, as it disarms the pathogen rather than directly killing it, potentially reducing the selective pressure for antibiotic resistance.[3][5] Understanding this mechanism is crucial for designing experiments and interpreting results, as the compound's primary effect is on bacterial pathogenicity rather than viability in standard culture conditions.
Compound Specifications
A thorough understanding of the physicochemical properties of BMS-188745 Potassium Salt is essential for accurate stock solution preparation. While direct solubility data for BMS-188745 is not widely published, data for the closely related compound BPH-652, which shares the same molecular formula and weight, provides a reliable basis for this protocol.[6][7]
| Property | Value | Source |
| CAS Number | 157126-15-3 | [8][9] |
| Molecular Formula | C₁₆H₁₆K₃O₇PS | [9] |
| Molecular Weight | 500.63 g/mol | [9] |
| Appearance | White to off-white solid | [6] |
| Solubility | Water: ≥ 25 mg/mL (49.94 mM) | [6] |
Materials and Equipment
3.1. Consumables
-
BMS-188745 Potassium Salt powder (or BPH-652)
-
Sterile, nuclease-free water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile, 0.22 µm syringe filters (e.g., PVDF or PES membrane)
-
Sterile syringes
-
Pipette tips
3.2. Equipment
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Calibrated micropipettes
-
Biological safety cabinet (BSC) or laminar flow hood
-
-20°C and -80°C freezers for storage
Detailed Protocol for Stock Solution Preparation
This protocol describes the preparation of a 10 mM primary stock solution in sterile water. The causality behind each step is explained to ensure both procedural accuracy and conceptual understanding.
Diagram of the Stock Solution Preparation Workflow
Caption: Workflow for preparing a sterile stock solution of BMS-188745.
Step 1: Pre-Weighing Preparations Before opening the vial, allow the BMS-188745 Potassium Salt powder to equilibrate to room temperature for at least 15-20 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic powder, which can lead to inaccurate weighing and potential degradation.[10]
Step 2: Weighing the Compound In a sterile environment (preferably within a BSC), carefully weigh the desired amount of BMS-188745 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.01 mg of the compound. Calculation: 500.63 g/mol * 0.010 mol/L * 0.001 L = 0.00501 g = 5.01 mg
Step 3: Dissolution Transfer the weighed powder to a sterile conical tube. Using a calibrated pipette, add the calculated volume of sterile water to the tube. For the example above, add 1 mL of water. Tightly cap the tube and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, place the tube in an ultrasonic water bath for 5-10 minutes.[6] The use of sonication provides the necessary energy to break up small aggregates and facilitate solvation.
Step 4: Sterile Filtration To ensure the stock solution is free from microbial contamination, it must be sterile filtered.[6] a. Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe. b. Draw the entire volume of the dissolved compound into the syringe. c. Dispense the solution through the filter into a new sterile, labeled polypropylene tube. This step removes any potential bacterial contaminants introduced during handling and any undissolved micro-particulates.
Step 5: Aliquoting and Storage To preserve the stability of the stock solution and avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the filtered solution into single-use volumes (e.g., 20-100 µL) in sterile cryovials.[11][12][13]
-
Long-Term Storage: For storage up to 6 months, store aliquots at -80°C.[6]
-
Short-Term Storage: For storage up to 1 month, aliquots can be kept at -20°C.[6]
Clearly label all vials with the compound name, concentration, date of preparation, and solvent.
Working Dilutions and Experimental Use
5.1. Preparing Working Solutions Thaw a single aliquot of the 10 mM stock solution at room temperature. To prepare a working solution, dilute the stock solution in the appropriate sterile experimental buffer or cell culture medium.
-
Causality Note: It is crucial to add the stock solution to the aqueous medium and mix immediately, rather than adding buffer to the concentrated stock. This minimizes the risk of precipitation.[10] For most cell-based assays, the final concentration of any organic solvent (if used) should be kept low (e.g., <0.1-0.5%) to avoid solvent-induced cytotoxicity.[12][13]
5.2. Recommended Concentration Ranges The optimal concentration will vary by application. Based on published data for CrtM inhibitors, the following ranges can be used as a starting point for experimentation:
-
In Vitro (e.g., pigment inhibition assays): 100 nM - 300 nM.[6]
-
In Vivo (e.g., mouse models): Dosing regimens around 0.5 mg, administered twice daily, have been reported.[6]
Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.
Diagram of the Dilution and Application Logic
Caption: From concentrated stock to final experimental working solutions.
Conclusion and Best Practices
The biological activity of BMS-188745 Potassium Salt is directly dependent on its proper solubilization and handling. Inaccurate stock solution concentration or degradation due to improper storage can lead to unreliable and misleading experimental outcomes. By following this detailed protocol, which integrates procedural steps with their underlying scientific principles, researchers can prepare stable, reliable, and consistent stock solutions. This self-validating system, from weighing to storage, is designed to uphold the highest standards of scientific integrity.
References
-
Liu, C. I., Liu, G. Y., Song, Y., Yin, F., Hensler, M. E., Jeng, W. Y., Nizet, V., Wang, A. H., & Oldfield, E. (2008). A cholesterol biosynthesis inhibitor blocks Staphylococcus aureus virulence. Science, 319(5868), 1391–1394. [Link]
-
A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence. (2025). ResearchGate. [Link]
-
Hassan, S., Fee, K., El-Gendy, A. O., & El-Sayed, K. A. (2022). Staphyloxanthin as a Potential Novel Target for Deciphering Promising Anti-Staphylococcus aureus Agents. Molecules, 27(19), 6296. [Link]
-
Chen, L., Zhou, Y., Zhang, Y., Chen, X., & Pu, Y. (2022). Novel Staphyloxanthin Inhibitors with Improved Potency against Multidrug Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 65(1), 589–607. [Link]
-
Song, Y., Liu, C. I., Lin, F. Y., No, J. H., Hensler, M. E., Jeng, W. Y., Nizet, V., Wang, A. H., & Oldfield, E. (2009). Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results. Journal of Medicinal Chemistry, 52(13), 3869–3880. [Link]
-
Small Molecules. Captivate Bio. [Link]
-
bms 188745 potassium salt suppliers USA. USA Chemical. [Link]
Sources
- 1. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Staphyloxanthin Inhibitors with Improved Potency against Multidrug Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound suppliers USA [americanchemicalsuppliers.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. scbt.com [scbt.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. captivatebio.com [captivatebio.com]
Assessing the effect of BMS 188745 Potassium Salt on S. aureus growth kinetics.
Application Note & Protocol
Topic: Assessing the Effect of BMS-188745 Potassium Salt on Staphylococcus aureus Growth Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting a Golden Pathogen's Defenses
Staphylococcus aureus, a Gram-positive bacterium, is a formidable human pathogen responsible for a wide spectrum of infections, from minor skin irritations to life-threatening conditions like sepsis and endocarditis.[1][2] A key characteristic of many S. aureus strains is their production of golden-yellow carotenoid pigments called staphyloxanthins.[3][4] This pigment is more than just a colorful trait; it is a crucial virulence factor. Staphyloxanthin protects the bacterium from oxidative stress, a primary defense mechanism of the host's immune system, thereby contributing to its pathogenicity.
BMS-188745 Potassium Salt has been identified as an inhibitor of dehydrosqualene synthase (CrtM), a key enzyme in the biosynthetic pathway of staphyloxanthin.[5] By targeting this pathway, BMS-188745 represents a potential antivirulence agent, which may not kill the bacteria outright but could render it more susceptible to host immune clearance. This application note provides a detailed guide for researchers to quantitatively assess the impact of BMS-188745 on the growth kinetics of S. aureus using established and validated methodologies.
Scientific Rationale: Deconstructing Bacterial Growth
To understand the effect of an antimicrobial or antivirulence agent, it is essential to move beyond simple endpoint assays. Analyzing the kinetics of bacterial growth provides a dynamic view of the compound's impact over time. The three core methodologies detailed here—Minimum Inhibitory Concentration (MIC) determination, Growth Curve Analysis, and Time-Kill Assays—offer a comprehensive picture of the bioactivity of BMS-188745.
-
Minimum Inhibitory Concentration (MIC): This foundational assay determines the lowest concentration of a compound that prevents visible bacterial growth. It serves as the benchmark for selecting relevant concentrations for more detailed kinetic studies. We will utilize the broth microdilution method, a standardized technique recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
-
Growth Curve Analysis (Turbidimetry): By measuring the optical density (OD) of a bacterial culture over time, typically at a wavelength of 600 nm (OD600), we can generate a growth curve.[9][10][11] This curve reveals distinct phases of bacterial growth: lag, exponential (log), stationary, and death.[9][12] The shape and parameters of this curve in the presence of BMS-188745, compared to a control, can reveal whether the compound slows growth (bacteriostatic) or has other, more subtle effects.
-
Time-Kill Kinetic Assay: This method provides the most definitive evidence for bactericidal (killing) versus bacteriostatic (inhibiting growth) activity.[13][14] By enumerating viable bacteria (Colony Forming Units, or CFUs) at various time points after exposure to the compound, we can directly measure the rate and extent of bacterial killing.[14][15]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol establishes the foundational MIC of BMS-188745 against a target S. aureus strain, following CLSI guidelines.[8][16][17]
Materials
-
BMS-188745 Potassium Salt (CAS 157126-15-3)[18]
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35-37°C)
Step-by-Step Methodology
-
Preparation of BMS-188745 Stock Solution:
-
Accurately weigh BMS-188745 and dissolve in a suitable sterile solvent (e.g., sterile deionized water or DMSO, check solubility data) to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The final concentration of the solvent in the assay should be non-inhibitory to the bacteria.
-
Prepare serial twofold dilutions of the stock solution in CAMHB to create working solutions at 2x the final desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate (e.g., Tryptic Soy Agar), select 3-5 well-isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Inoculation:
-
In a 96-well plate, add 50 µL of the 2x working solutions of BMS-188745 to the appropriate wells.
-
Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL and dilutes the compound to its final 1x concentration.
-
Include a positive control well (inoculum in CAMHB, no compound) and a negative control well (CAMHB only, no inoculum).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.[4]
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of BMS-188745 that completely inhibits visible growth.
-
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Growth Curve Analysis via Optical Density
This protocol assesses the real-time effect of BMS-188745 on the growth dynamics of S. aureus.
Materials
-
All materials from Protocol 1
-
Microplate reader capable of kinetic reads at OD600 and incubation at 37°C
Step-by-Step Methodology
-
Preparation:
-
Prepare 2x concentrations of BMS-188745 in CAMHB. Key concentrations to test should bracket the MIC (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).
-
Prepare the S. aureus inoculum as described in Protocol 1, resulting in a final target density of ~5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of the 2x compound concentrations to triplicate wells.
-
Add 100 µL of the prepared inoculum to each well for a final volume of 200 µL.
-
Include a growth control (inoculum only) and a media blank (CAMHB only).
-
-
Kinetic Measurement:
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Program the reader to take OD600 measurements every 15-30 minutes for 24 hours. Ensure the plate is shaken briefly before each reading to maintain a uniform suspension.[19]
-
-
Data Analysis:
-
Subtract the average OD600 of the media blank from all other readings at each time point.
-
Plot the corrected OD600 (Y-axis) against time (X-axis) for each concentration.
-
Analyze the curves to compare the lag phase duration, exponential growth rate, and maximum culture density between the control and treated samples.
-
Data Presentation: Growth Curve Analysis
| Concentration (µg/mL) | Lag Phase (hours) | Max Growth Rate (ΔOD/hr) | Max OD600 |
| Growth Control (0) | 2.5 | 0.45 | 1.2 |
| 0.5x MIC | 3.0 | 0.38 | 1.15 |
| 1x MIC | 4.5 | 0.15 | 0.6 |
| 2x MIC | >24 | <0.01 | 0.1 |
| Note: Data presented is hypothetical and for illustrative purposes only. |
Protocol 3: Time-Kill Kinetic Assay
This protocol directly quantifies the bactericidal or bacteriostatic effect of BMS-188745.
Materials
-
All materials from Protocol 1
-
Sterile microcentrifuge tubes
-
Sterile PBS for serial dilutions
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Spread plates or spiral plater
Step-by-Step Methodology
-
Assay Setup:
-
In sterile tubes, prepare cultures of S. aureus in CAMHB containing BMS-188745 at desired concentrations (e.g., 1x, 4x, 8x MIC) and a growth control.
-
The starting inoculum should be ~5 x 10⁵ CFU/mL, as prepared in Protocol 1.
-
-
Time-Point Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.[13]
-
-
Viable Cell Counting:
-
Perform tenfold serial dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours until colonies are visible.
-
Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
-
Data Analysis and Interpretation:
Logical Flow: Time-Kill Assay
Caption: Step-by-step process for a time-kill kinetic assay.
Data Presentation: Time-Kill Assay Results
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) | 8x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.69 | 5.71 |
| 4 | 7.85 | 5.15 | 4.32 |
| 8 | 8.91 | 4.20 | 2.54 |
| 24 | 9.25 | 3.85 | <2.0 (Limit of Detection) |
| Note: Data presented is hypothetical and for illustrative purposes only. |
Conclusion and Trustworthiness
The protocols outlined in this application note provide a robust framework for assessing the in vitro effects of BMS-188745 Potassium Salt on the growth kinetics of S. aureus. By integrating MIC determination, real-time growth curve analysis, and quantitative time-kill assays, researchers can build a comprehensive profile of the compound's activity. Adherence to standardized guidelines from bodies like CLSI ensures that the data generated is reliable, reproducible, and comparable across different studies. The inclusion of appropriate controls at every stage—sterility, growth, and vehicle—is critical for validating the results and ensuring scientific integrity. This multi-faceted approach is essential for advancing our understanding of novel antivirulence agents and their potential in combating challenging pathogens like S. aureus.
References
-
Microbe Notes. (2024, October 23). Staphylococcus aureus- An Overview. [Link]
-
Cole, A. M., & Edwards, L. D. (n.d.). Growth and Laboratory Maintenance of Staphylococcus aureus. [Link]
-
Blue-Ray Biotech. (2024, June 1). OD600 Measurement: A Key Technique in the Microbiology Laboratory. [Link]
-
ESCMID. (n.d.). EUCAST. [Link]
-
Li, H., et al. (2024, December 1). Measurement of optical density of microbes by multi‐light path transmission method. [Link]
-
EUCAST. (n.d.). EUCAST - Home. [Link]
-
McKay, S. L., et al. (n.d.). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. [Link]
-
Eurofins. (2025, December 3). Time-Kill & Rapid Antimicrobial Efficacy Test Studies. [Link]
-
Al-Shabib, N. A., et al. (2021, December 16). A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. [Link]
-
Wikipedia. (n.d.). Staphylococcus aureus. [Link]
-
EUCAST. (n.d.). Guidance Documents. [Link]
-
Microbe Notes. (2023, August 3). Bacterial Growth Curve Protocol. [Link]
-
ResearchGate. (n.d.). Time-kill curves for Staphylococcus aureus treated with different.... [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
ResearchGate. (2025, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]
-
ResearchGate. (n.d.). Time kill assay showed the inhibition of the S. aureus by the extracted.... [Link]
-
Britannica. (2026, January 10). Staphylococcus aureus. [Link]
-
Biology Learner. (2021, November 26). Bacterial Growth Kinetics: Objective, Principle, Requirements, Procedure. [Link]
-
Scribd. (n.d.). Protocol For Growth Kinetic On Filter. [Link]
-
Thornsberry, C., & McDougal, L. K. (n.d.). Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci. [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
protocols.io. (2024, July 25). Microtiter plate microbial growth measurements. [Link]
-
WOAH. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
ResearchGate. (n.d.). Antimicrobial susceptibility of S. aureus as classified by CLSI and EUCAST. [Link]
-
ASM Journals. (2024, May 6). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. [Link]
-
Parajuli, S., et al. (n.d.). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. [Link]
-
CLSI. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
PubMed Central. (2022, August 17). Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
Sources
- 1. 金黄色葡萄球菌检测培养基 [sigmaaldrich.com]
- 2. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Growth and Laboratory Maintenance of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. ESCMID: EUCAST [escmid.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 10. repligen.com [repligen.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-Kill & Rapid Antimicrobial Efficacy Test Studies [eurofinsus.com]
- 15. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
- 19. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Efficacy Studies of BMS-188745 Potassium Salt
For: Researchers, scientists, and drug development professionals in infectious diseases and microbiology.
Introduction: A Paradigm Shift in Anti-Staphylococcal Therapy
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to public health, rendering conventional bactericidal antibiotics increasingly ineffective. This necessitates a shift towards novel therapeutic strategies. One such promising approach is the targeted neutralization of bacterial virulence factors. Instead of directly killing the pathogen, this strategy disarms it, rendering it susceptible to clearance by the host's innate immune system.
BMS-188745 Potassium Salt, also known as BPH-652, is a potent and specific inhibitor of dehydrosqualene synthase (CrtM).[1] This enzyme catalyzes the first committed step in the biosynthesis of staphyloxanthin, the characteristic golden carotenoid pigment of S. aureus.[1][2] Staphyloxanthin is a crucial virulence factor, protecting the bacterium from reactive oxygen species (ROS) generated by host immune cells, such as neutrophils.[1][3] By inhibiting CrtM, BMS-188745 prevents the production of this protective pigment, effectively "bleaching" the bacterium and diminishing its ability to evade host defenses.[1]
These application notes provide a comprehensive guide to the preclinical in vivo evaluation of BMS-188745 Potassium Salt, grounding the protocols in the scientific rationale of anti-virulence therapy.
Part 1: Scientific Foundation and Mechanism of Action
The Staphyloxanthin Biosynthesis Pathway
The synthesis of staphyloxanthin is a multi-enzyme process initiated from two molecules of farnesyl diphosphate (FPP), a common precursor in isoprenoid metabolism. The enzyme CrtM, a dehydrosqualene synthase, catalyzes the head-to-head condensation of two FPP molecules to form the colorless C30 intermediate, dehydrosqualene.[2][4] This is the critical step targeted by BMS-188745. Subsequent enzymatic modifications by CrtN, CrtP, CrtQ, and CrtO lead to the formation of the final orange-golden staphyloxanthin pigment.[2]
Causality of Experimental Approach
The primary hypothesis for the in vivo efficacy of BMS-188745 is that by blocking staphyloxanthin production, treated S. aureus will be more susceptible to oxidative killing by phagocytic immune cells. This leads to enhanced bacterial clearance and a reduction in disease severity. Unlike traditional antibiotics, BMS-188745 does not directly kill the bacteria or inhibit its growth, which may reduce the selective pressure for developing resistance.[1][5] Therefore, efficacy endpoints should focus not just on bacterial burden, but also on the host's ability to control the infection.
Part 2: In Vivo Efficacy Evaluation Protocols
Two primary murine models are recommended for evaluating the in vivo efficacy of BMS-188745: a systemic infection model to assess the compound's ability to help the host control a life-threatening infection, and a subcutaneous skin infection model to evaluate efficacy in a localized setting, which is a common manifestation of S. aureus disease.[6][7][8]
General Preparation and Compound Formulation
-
Bacterial Strain: A pigmented, virulent strain of S. aureus, such as Newman, USA300, or other well-characterized clinical isolates, should be used. An isogenic ΔcrtM mutant strain can serve as a valuable control to mimic the pharmacological effect of the inhibitor.[1]
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic or early-stationary phase in a suitable broth (e.g., Tryptic Soy Broth) at 37°C with shaking. Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (CFU/mL). The inoculum concentration should be confirmed by serial dilution and plating.
-
Compound Formulation: BMS-188745 Potassium Salt is a water-soluble compound. For in vivo use, dissolve the compound in sterile PBS or saline. Prepare fresh on the day of the experiment.
Protocol 1: Murine Systemic Infection Model
This model is designed to test whether BMS-188745 can enhance the clearance of S. aureus from deep tissues and improve overall host survival.[1][9]
Step-by-Step Methodology:
-
Animals: Use 8-10 week old female BALB/c or CD-1 mice. Allow animals to acclimatize for at least one week prior to the experiment.
-
Grouping: Randomize mice into the following groups (n=10-15 per group):
-
Group 1: Vehicle Control (e.g., PBS) + S. aureus infection
-
Group 2: BMS-188745 + S. aureus infection
-
(Optional) Group 3: Vehicle Control + ΔcrtMS. aureus infection
-
-
Dosing Regimen: Based on published data for the analogous compound BPH-652, a starting dose can be extrapolated. Administer BMS-188745 or vehicle via intraperitoneal (i.p.) injection. A suggested regimen is twice daily, starting one day before infection and continuing for the duration of the study.[10]
-
Infection: Inject mice intraperitoneally with a predetermined sublethal dose of S. aureus (e.g., 1 x 10⁸ CFU in 200 µL PBS).
-
Monitoring: Monitor animals at least twice daily for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).
-
Endpoint Analysis (72 hours post-infection):
-
Euthanize mice via an approved method.
-
Aseptically harvest kidneys and/or spleen.
-
Weigh the organs and homogenize them in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on Tryptic Soy Agar (TSA).
-
Incubate plates at 37°C for 18-24 hours.
-
Count the colonies to determine the bacterial load (CFU per gram of tissue).
-
Data Presentation:
| Treatment Group | Route of Admin. | Dose Regimen | Mean Bacterial Load (Log10 CFU/g Kidney) ± SD | Statistical Significance (vs. Vehicle) |
| Vehicle Control | i.p. | Twice Daily | Example: 7.2 ± 0.5 | - |
| BMS-188745 | i.p. | Twice Daily | Example: 5.1 ± 0.8 | p < 0.001 |
| ΔcrtM Control | i.p. | N/A | Example: 4.9 ± 0.7 | p < 0.001 |
Protocol 2: Murine Subcutaneous Skin Infection Model
This model assesses the efficacy of BMS-188745 in a localized infection, mimicking a skin or soft tissue abscess, a common clinical presentation.[6][8][11]
Step-by-Step Methodology:
-
Animals and Preparation: Use 8-10 week old female BALB/c mice. One day prior to infection, anesthetize the mice and shave a small area on their dorsal side.
-
Grouping: Establish treatment groups similar to the systemic model.
-
Dosing Regimen: Administer BMS-188745 or vehicle either systemically (i.p.) or topically, depending on the desired therapeutic application being modeled. Systemic administration is common for anti-virulence factors.
-
Infection: Inject mice subcutaneously in the shaved dorsal area with S. aureus (e.g., 1-5 x 10⁷ CFU in 50-100 µL PBS).
-
Monitoring and Measurements:
-
Monitor the animals daily.
-
Measure the size of the resulting skin lesion or abscess daily using digital calipers. Calculate the lesion area (Length x Width).
-
-
Endpoint Analysis (e.g., Day 3 or 5 post-infection):
-
Euthanize the mice.
-
Excise the entire skin lesion and a margin of surrounding healthy tissue.
-
A portion of the tissue can be fixed in formalin for histopathological analysis (to assess immune cell infiltration and abscess structure).
-
The remaining tissue should be weighed, homogenized, and plated for CFU enumeration as described in Protocol 1.
-
Data Presentation:
| Treatment Group | Mean Lesion Area (mm²) on Day 3 ± SD | Mean Bacterial Load (Log10 CFU/g Tissue) ± SD |
| Vehicle Control | Example: 65 ± 12 | Example: 8.1 ± 0.4 |
| BMS-188745 | Example: 25 ± 8 | Example: 6.5 ± 0.6 |
Part 3: Safety and Toxicology Considerations
A critical aspect of these studies is to confirm that BMS-188745 is not directly bactericidal at the concentrations used. In vitro growth curves of S. aureus in the presence and absence of the compound should be performed. The analogous compound BPH-652 showed no effect on S. aureus growth characteristics.[1] Furthermore, this class of compounds was originally developed as inhibitors of human squalene synthase for cholesterol-lowering therapy and has undergone preclinical and human clinical testing, suggesting a potentially favorable safety profile.[1][12]
Conclusion
BMS-188745 Potassium Salt represents a targeted anti-virulence approach against S. aureus. The in vivo protocols detailed herein provide a robust framework for evaluating its efficacy. The key to a successful study lies in demonstrating that the compound can phenocopy the effect of a ΔcrtM genetic deletion, leading to enhanced bacterial clearance by the host immune system in both systemic and localized infection models. These studies are a critical step in validating dehydrosqualene synthase (CrtM) as a druggable target for combating S. aureus infections.
References
-
Cassat, J. E., & Skaar, E. P. (2013). Murine models for staphylococcal infection. Methods in Molecular Biology, 1031, 109-116. [Link][6][8]
-
Chen, F., Di, H., Wang, Y., Cao, Q., Xu, B., Zhang, X., ... & You, X. (2017). Novel Staphyloxanthin Inhibitors with Improved Potency against Multidrug Resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters, 8(10), 1063-1068. [Link][13]
-
Clauditz, A., Resch, A., Wieland, K. P., Peschel, A., & Götz, F. (2006). Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus. Microbiology Spectrum, 1(1), 10-1128. [Link][3]
-
Gao, P., Wang, Y., Lv, C., Li, C., Sheng, C., & Wang, J. (2020). Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment. Applied and Environmental Microbiology, 86(4), e02494-19. [Link][4]
-
Kirmiz, N., Wandy, J., Glembotsky, A. C., Chaves-Moreno, D., de la Cruz, D. M., Nobre, F. A., ... & Linington, R. G. (2021). Murine Models for Staphylococcal Infection. Current Protocols in Immunology, 1(7), e213. [Link]
-
Liu, C. I., Liu, G. Y., Song, Y., Yin, F., Hensler, M. E., Jeng, W. Y., ... & Oldfield, E. (2008). A cholesterol biosynthesis inhibitor blocks Staphylococcus aureus virulence. Science, 319(5868), 1391-1394. [Link][1][12][14]
-
McLoughlin, R. M., Lee, J. C., & Foster, T. J. (2009). Humanized Mouse Models of Staphylococcus aureus Infection. Frontiers in Immunology, 10, 204. [Link][7]
-
Song, Y., Liu, C. I., Lin, F. Y., No, J. H., Hensler, M. E., Jeng, W. Y., ... & Oldfield, E. (2009). Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results. Journal of Medicinal Chemistry, 52(13), 3869-3880. [Link][15][16][17][18]
-
Wieland, B., Feil, C., Gloria, K., Zeitler, M., Dubin, G., & Götz, F. (2005). Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus. The Journal of Biological Chemistry, 280(37), 32476-32483. [Link][2]
-
Chen, M., Hu, Y., Li, C., Liu, C., & Sheng, C. (2017). Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus. mBio, 8(5), e01377-17. [Link][9]
-
Kwiecinski, J., & Horswill, A. R. (2019). Staphyloxanthin: a potential target for antivirulence therapy. International Journal of Antimicrobial Agents, 54(3), 259-266. [Link][19]
-
Kugelberg, E., et al. (2005). Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy, 49(8), 3435-3441. [Link][20]
-
Richardson, A. R., & Bility, M. T. (n.d.). MODELING STAPHYLOCOCCUS AUREUS INFECTION AND PATHOGENESIS IN HUMANIZED MICE. National Agricultural Library. Retrieved from [Link][21]
-
Sarybaeva, A. A., & Saidov, A. A. (2008). Molecular docking studies to map the binding site of squalene synthase inhibitors on dehydrosqualene synthase of Staphylococcus aureus. Journal of Biomolecular Structure & Dynamics, 28(1), 67-76. [Link][22]
-
Wiemer, A. J., & Hohl, R. J. (2008). Inhibitors of Sterol Biosynthesis as Staphylococcus aureus Antibiotics. Angewandte Chemie International Edition, 47(30), 5496-5498. [Link][5]
- Liu, G. Y., Essex, A., Buchanan, J. T., Datta, V., Hoffman, H. M., Bastian, J. F., ... & Nizet, V. (2005). Staphylococcus aureus golden pigment impairs neutrophil killing and promotes virulence through its antioxidant activity. The Journal of experimental medicine, 202(2), 209-215.
Sources
- 1. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Humanized Mouse Models of Staphylococcus aureus Infection [frontiersin.org]
- 8. Mouse model of Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Staphyloxanthin Inhibitors with Improved Potency against Multidrug Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 15. Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. experts.illinois.edu [experts.illinois.edu]
- 18. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 19. dovepress.com [dovepress.com]
- 20. journals.asm.org [journals.asm.org]
- 21. MODELING STAPHYLOCOCCUS AUREUS INFECTION AND PATHOGENESIS IN HUMANIZED MICE | National Agricultural Library [nal.usda.gov]
- 22. Molecular docking studies to map the binding site of squalene synthase inhibitors on dehydrosqualene synthase of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Staphylococcus aureus Viability Following Treatment with the Staphyloxanthin Biosynthesis Inhibitor, BMS-188745 Potassium Salt
Introduction: Targeting a Golden Pathogen
Staphylococcus aureus is a formidable human pathogen, responsible for a wide spectrum of infections ranging from minor skin ailments to life-threatening conditions like bacteremia, endocarditis, and sepsis.[1][2] A significant challenge in treating S. aureus infections is the rapid emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA).[3] This necessitates the exploration of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms.
One such strategy involves targeting virulence factors—bacterial components that contribute to pathogenicity but are not essential for survival. A key virulence factor in many S. aureus strains is the carotenoid pigment, staphyloxanthin. This "golden" pigment is a crucial antioxidant that protects the bacterium from reactive oxygen species (ROS) generated by the host's immune system, thereby promoting its survival and persistence within the host.
BMS-188745 Potassium Salt, a phosphonate-containing compound, has been identified as an inhibitor of dehydrosqualene synthase (CrtM), a key enzyme in the staphyloxanthin biosynthetic pathway.[4][5] By inhibiting this pathway, BMS-188745 is hypothesized to render S. aureus more susceptible to oxidative stress, potentially impairing its viability and virulence. This application note provides a comprehensive guide for researchers to assess the viability of S. aureus following treatment with BMS-188745, utilizing a multi-assay approach to generate robust and reliable data.
The methodologies described herein are grounded in principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing, ensuring a high standard of scientific rigor.[6][7][8]
Hypothesized Mechanism of Action
BMS-188745 is a phosphonate compound, a class of molecules known to act as enzyme inhibitors by mimicking phosphate or diphosphate substrates.[9][10] It is proposed to inhibit the enzyme dehydrosqualene synthase (CrtM), which catalyzes a critical step in the biosynthesis of staphyloxanthin. By blocking this pathway, BMS-188745 is expected to reduce the production of this protective pigment, making the bacteria more vulnerable to oxidative damage from both endogenous metabolic processes and exogenous sources, such as host immune cells. This could lead to a decrease in bacterial viability, particularly under conditions of oxidative stress.
Caption: Hypothesized inhibition of the S. aureus staphyloxanthin pathway by BMS-188745.
PART 1: Core Viability Assessment - Metabolic Activity
Metabolic assays are fundamental for assessing cell viability as they measure essential cellular functions. A reduction in metabolic activity is often an early indicator of cellular stress or death.
Resazurin Reduction Assay (alamarBlue™ or equivalent)
Principle: This assay quantifies the metabolic capacity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[4][11][12] The intensity of the fluorescent signal is directly proportional to the number of viable, metabolically active bacteria.[13] This method is highly sensitive and suitable for high-throughput screening.[11]
Protocol:
-
S. aureus Culture Preparation:
-
Inoculate a single colony of S. aureus into Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The following day, dilute the overnight culture in fresh, pre-warmed broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1 (corresponding to ~1 x 10⁸ CFU/mL). This corresponds to the early exponential growth phase.
-
-
Compound Preparation:
-
Prepare a stock solution of BMS-188745 Potassium Salt in a suitable solvent (e.g., sterile water or DMSO). Note the final solvent concentration and include a vehicle control in the assay.
-
Perform serial dilutions of the compound in the assay broth to create a range of concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the diluted S. aureus suspension to each well of a black, clear-bottom 96-well microplate.
-
Add 10 µL of the serially diluted BMS-188745 or vehicle control to the respective wells.
-
Include wells with broth only (no bacteria) as a background control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 4, 8, or 24 hours).
-
Following incubation with the compound, add 20 µL of the resazurin reagent to each well.[4]
-
Incubate the plate at 37°C for 1-4 hours, protected from light.[4] The optimal incubation time should be determined empirically to ensure a linear response.[11]
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[4]
-
Data Analysis and Interpretation:
| Parameter | Description | Example Calculation |
| % Viability | Relative metabolic activity compared to the untreated control. | ((Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Control - Fluorescence_Blank)) * 100 |
| MIC₅₀ | The concentration of BMS-188745 that inhibits 50% of metabolic activity. | Determined by plotting % Viability against log[Compound] and fitting a dose-response curve. |
ATP Bioluminescence Assay
Principle: Adenosine triphosphate (ATP) is the primary energy currency of all living cells and is rapidly degraded upon cell death.[10] This assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light.[14] The resulting luminescent signal is directly proportional to the intracellular ATP concentration and, therefore, the number of viable bacteria.
Protocol:
-
Culture and Compound Preparation: Follow steps 1 and 2 from the Resazurin Assay protocol.
-
Assay Procedure (96-well opaque plate format):
-
Add 100 µL of the diluted S. aureus suspension to each well of a white, opaque 96-well microplate.
-
Add 10 µL of the serially diluted BMS-188745 or vehicle control.
-
Include appropriate controls (broth only, untreated bacteria).
-
Incubate at 37°C for the desired treatment duration.
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 100 µL of the ATP detection reagent (e.g., BacTiter-Glo™) to each well.[14]
-
Mix on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a microplate luminometer.
-
Data Analysis and Interpretation:
| Parameter | Description | Example Calculation |
| % Viability | Relative ATP levels compared to the untreated control. | ((RLU_Sample - RLU_Blank) / (RLU_Control - RLU_Blank)) * 100 (RLU = Relative Light Units) |
| MIC₅₀ | The concentration of BMS-188745 that reduces ATP levels by 50%. | Determined from a dose-response curve. |
PART 2: Mechanistic Insight - Membrane Integrity and Potential
If BMS-188745 induces oxidative stress, this can lead to damage of the cell membrane. The following assays directly probe membrane integrity and function.
Membrane Integrity Assay using SYTOX™ Green
Principle: SYTOX™ Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of live cells.[9] However, in cells with compromised plasma membranes, the dye enters, binds to nucleic acids, and exhibits a >500-fold increase in fluorescence. The appearance of a bright green fluorescent signal is a direct indicator of cell death due to membrane permeabilization.
Protocol:
-
Culture and Compound Preparation: Follow steps 1 and 2 from the Resazurin Assay protocol.
-
Assay Procedure (96-well plate format):
-
Prepare a working solution of SYTOX™ Green in broth or a suitable buffer (e.g., PBS) at a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically.
-
In a black, clear-bottom 96-well plate, combine 100 µL of the S. aureus suspension, 10 µL of the compound dilutions, and the SYTOX™ Green working solution.
-
Include controls: untreated cells (negative control) and heat-killed or alcohol-treated cells (positive control for maximum fluorescence).
-
Measure fluorescence kinetically over time at an excitation of ~504 nm and an emission of ~523 nm, or at a fixed endpoint after a specific incubation period (e.g., 1-4 hours).
-
Data Analysis and Interpretation:
-
An increase in fluorescence over time in the BMS-188745-treated samples, relative to the untreated control, indicates a loss of membrane integrity.
-
This assay can be multiplexed with a metabolic assay (e.g., using a non-fluorescent metabolic indicator) to correlate membrane damage with loss of viability.
Bacterial Membrane Potential Assay
Principle: The bacterial cytoplasmic membrane maintains an electrochemical potential, which is essential for processes like ATP synthesis and transport. Disruption of this potential is a strong indicator of cell damage. Voltage-sensitive dyes, such as DiOC₂(3), can be used to monitor membrane potential.[5] In healthy, polarized bacteria, the dye accumulates and forms aggregates that shift its fluorescence emission from green to red. A loss of membrane potential (depolarization) prevents this accumulation, resulting in a decrease in the red/green fluorescence ratio.
Protocol:
-
Culture and Compound Preparation: Follow steps 1 and 2 from the Resazurin Assay protocol.
-
Assay Procedure (Flow Cytometry or Plate Reader):
-
Treat the S. aureus suspension with BMS-188745 for a short duration (e.g., 30-60 minutes).
-
Add the membrane potential dye (e.g., DiOC₂(3) from the BacLight™ kit) to the cell suspension and incubate for 5-15 minutes.
-
For a positive control, treat a separate aliquot of cells with the proton ionophore CCCP, which is known to dissipate membrane potential.
-
Analyze the samples using a flow cytometer with a 488 nm excitation laser, collecting fluorescence in both the green (e.g., 525/50 nm) and red (e.g., 610/20 nm) channels.
-
Alternatively, use a fluorescence microplate reader to measure both green and red fluorescence.
-
Data Analysis and Interpretation:
-
Healthy, polarized cells will exhibit high red fluorescence.
-
Depolarized cells, treated with BMS-188745 or CCCP, will show a decrease in red fluorescence and an increase in green fluorescence.
-
The data is typically presented as a ratio of red to green fluorescence intensity. A decrease in this ratio indicates membrane depolarization.
Experimental Workflow Visualization
Caption: General experimental workflow for assessing S. aureus viability.
Conclusion and Best Practices
This application note provides a multi-faceted approach to evaluating the effect of BMS-188745 Potassium Salt on S. aureus viability. By combining assays that measure metabolic activity with those that probe membrane integrity and function, researchers can obtain a comprehensive and robust dataset.
Key Considerations for Trustworthy Results:
-
Standardization: Adherence to standardized protocols, such as those inspired by CLSI guidelines, is critical for reproducibility.[6]
-
Controls: Always include positive (known inhibitor), negative (untreated), and vehicle controls to ensure the validity of the results.
-
Kinetic Analysis: Where possible, perform kinetic (time-course) measurements to understand the dynamics of the compound's effect on viability.
By following these protocols and principles, researchers can effectively characterize the impact of BMS-188745 on S. aureus and contribute to the development of novel anti-virulence strategies to combat this critical pathogen.
References
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
ANZCTR. A Phase 1/2, Single-Center, Randomized, Placebo-Controlled, Double-Blind Study to Evaluate the Safety, Tolerability and Preliminary Efficacy of a Topical Antimicrobial (NEO101) in the Reduction or Eradication of Staphylococcus aureus Nasal Carriage among Adults. Australian New Zealand Clinical Trials Registry. Available at: [Link]
-
Pinto, D., et al. (2021). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. Viruses, 13(3), 442. Available at: [Link]
-
Bristol Myers Squibb. Clinical Trial Comparing Safety and Pharmacokinetics of Standard Antibiotic Therapy, Plus Aurexis® or Placebo, for Treatment of Staphylococcus Aureus Bacteremia (SAB). Available at: [Link]
-
Creative Bioarray. Resazurin Assay Protocol. Available at: [Link]
-
Hudson, M. A., et al. (2020). Use of a Fluorescence-Based Assay to Measure Escherichia coli Membrane Potential Changes in High Throughput. Antimicrobial Agents and Chemotherapy, 64(9), e00910-20. Available at: [Link]
-
Ortiz-Gómez, V., et al. (2022). ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa. Microbiology Spectrum, 10(4), e00615-22. Available at: [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Wang, L., et al. (2018). An improved assay for rapid detection of viable Staphylococcus aureus cells by incorporating surfactant and PMA treatments in qPCR. AMB Express, 8(1), 162. Available at: [Link]
-
Santa Cruz Biotechnology. BMS 188745 Potassium Salt | sc-503860. ENCO. Available at: [Link]
-
ClinicalTrials.gov. Study Evaluating Safety, Tolerability, and Efficacy of Intravenous AP-SA02 in Subjects With S. Aureus Bacteremia (diSArm). Available at: [Link]
-
Orchardson, R., & Gillam, D. G. (2000). The efficacy of potassium salts as agents for treating dentin hypersensitivity. The Journal of orofacial pain, 14(1), 9–19. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
Te Winkel, J. D., et al. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology, 168(9). Available at: [Link]
-
USA Chemical Suppliers. This compound suppliers USA. Available at: [Link]
-
ResearchGate. Resazurin assay protocol for screening and evaluation of antimicrobial... Available at: [Link]
-
Labcorp. 183074: Methicillin-Resistant Staphylococcus aureus / Methicillin-Susceptible Staphylococcus aureus Colonization Screening Culture. Available at: [Link]
-
CLSI. CLSI 2024 M100Ed34(1). Available at: [Link]
-
ResearchGate. (PDF) Bioluminescence ATP Assay for Microbial Growth Recognition. Available at: [Link]
-
Te Winkel, J. D., et al. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers in Cellular and Infection Microbiology, 6, 19. Available at: [Link]
-
ResearchGate. SYTOX® Green Nucleic Acid Stain (S-7020). Available at: [Link]
-
Kang, J. H., et al. (2018). Simple and Precise Counting of Viable Bacteria by Resazurin-Amplified Picoarray Detection. Analytical Chemistry, 90(17), 10452–10459. Available at: [Link]
-
Pierce, V. M., et al. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 63(9), e01623-23. Available at: [Link]
-
Contec, Inc. Adenosine Triphosphate (ATP) Bioluminescence Testing and Performance. Available at: [Link]
-
Rüger, M., et al. (2013). A flow cytometric method for viability assessment of Staphylococcus aureus and Burkholderia cepacia in mixed culture. Cytometry. Part A, 83(2), 136–145. Available at: [Link]
-
Yamasaki, K., et al. (2008). Staphylococcus aureus Susceptibility to Innate Antimicrobial Peptides, β-Defensins and CAP18, Expressed by Human Keratinocytes. Journal of Investigative Dermatology, 128(6), 1526–1534. Available at: [Link]
-
Orchardson, R., & Gillam, D. G. (2000). The Efficacy of Potassium Salts as Agents for Treating Dentin Hypersensitivity. Journal of Oral & Facial Pain and Headache, 14(1). Available at: [Link]
-
Jensen, B. S. (2002). BMS-204352: a potassium channel opener developed for the treatment of stroke. Current opinion in investigational drugs (London, England : 2000), 3(11), 1637–1640. Available at: [Link]
Sources
- 1. Buy Online CAS Number 157126-15-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. echemi.com [echemi.com]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. This compound | sc-503860 | ENCO [enco.co.il]
- 6. US20170258745A1 - Mixed salt compositions for producing elevated and sustained ketosis - Google Patents [patents.google.com]
- 7. Synthesis and Antibacterial Activity of Novel Phosphonated CF3-β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Abc of Phosphonate Breakdown: A Mechanism for Bacterial Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial effect of phosphates and polyphosphates with different chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Microbial Degradation of Natural and Anthropogenic Phosphonates [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BMS-188745 Potassium Salt Inhibition of S. aureus Pigmentation
Welcome to the technical support guide for researchers utilizing BMS-188745 potassium salt to inhibit staphyloxanthin production in Staphylococcus aureus. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the biochemical pathway of staphyloxanthin synthesis and the mechanism of its inhibition. Our goal is to help you diagnose and resolve common experimental roadblocks to ensure the successful application of this potent inhibitor.
Introduction: Understanding the "No Inhibition" Phenotype
The observation that BMS-188745 potassium salt is not inhibiting the characteristic golden pigmentation of your S. aureus cultures can be perplexing. This guide is structured to systematically address potential points of failure, from the inhibitor itself to the biological system and the experimental setup.
Staphyloxanthin is a carotenoid pigment that acts as a significant virulence factor in S. aureus.[1][2][3] It provides protection against oxidative stress, a key component of the host's innate immune response.[2][4][5] The biosynthesis of staphyloxanthin is a multi-step enzymatic process, with the initial and committed step being the condensation of two farnesyl diphosphate (FPP) molecules to form dehydrosqualene. This reaction is catalyzed by the enzyme dehydrosqualene synthase, also known as CrtM.[6][7][8][9] BMS-188745 potassium salt is designed to be a potent inhibitor of CrtM, thereby blocking the entire downstream pathway and preventing pigment formation.[10]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when encountering issues with BMS-188745 potassium salt.
Q1: What is the precise mechanism of action for BMS-188745 potassium salt?
BMS-188745 potassium salt acts as a competitive inhibitor of the enzyme dehydrosqualene synthase (CrtM).[10] CrtM catalyzes the first committed step in the staphyloxanthin biosynthesis pathway: the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to create dehydrosqualene.[6][7][8][9] By blocking CrtM, BMS-188745 prevents the formation of the initial carotenoid backbone, thereby halting the production of the golden staphyloxanthin pigment.
Q2: At what concentration should I expect to see inhibition?
The effective concentration of BMS-188745 potassium salt can vary depending on the specific S. aureus strain and culture conditions. However, potent inhibitors of CrtM have been shown to have IC50 values in the low nanomolar range in enzymatic assays and are effective in whole-cell assays at low micromolar concentrations.[8][9] A typical starting point for whole-cell inhibition assays would be in the range of 1-50 µM.
Q3: Does BMS-188745 potassium salt affect bacterial growth?
A key advantage of targeting virulence factors like staphyloxanthin is that their inhibition should not directly impact bacterial viability in vitro.[1] Therefore, you should not expect to see a change in the growth rate or final optical density of your S. aureus cultures when treated with BMS-188745 at effective concentrations for pigment inhibition. If you observe growth inhibition, it may indicate off-target effects at high concentrations or issues with the compound's purity or solvent.
Q4: Are all S. aureus strains susceptible to this inhibitor?
While the staphyloxanthin biosynthesis pathway is highly conserved among pigmented S. aureus strains, there can be strain-specific differences in inhibitor uptake or metabolism. Additionally, some clinical isolates may naturally be non-pigmented.[11] It is also important to note that some other staphylococcal species, such as S. epidermidis and S. warneri, can also produce staphyloxanthin.[2]
In-Depth Troubleshooting Guide
If the FAQs did not resolve your issue, this section provides a more detailed, step-by-step approach to pinpointing the problem.
Problem Area 1: The Inhibitor - BMS-188745 Potassium Salt
The first area to scrutinize is the inhibitor itself and how it is being handled.
Is the compound viable?
-
Question: Could my stock of BMS-188745 potassium salt be degraded?
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light and moisture.
-
Solubility and Stability: While specific data for BMS-188745 potassium salt is limited in public literature, related compounds can have limited stability in aqueous solutions.[12] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and use them promptly. Avoid repeated freeze-thaw cycles.
-
Source and Purity: Verify the purity of the compound from the certificate of analysis provided by the supplier. Impurities could affect its activity.
-
Is the inhibitor getting to its target?
-
Question: Is the inhibitor being correctly prepared and added to the culture?
-
Troubleshooting Steps:
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not affecting bacterial growth or pigmentation. A solvent-only control is crucial.
-
Concentration Range: It's possible the concentration used is too low. Perform a dose-response experiment with a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 for your specific strain and conditions.
-
Problem Area 2: The Biological System - S. aureus
If you are confident in your inhibitor, the next step is to examine the bacterial culture.
Is the strain capable of producing pigment?
-
Question: Is it possible my S. aureus strain is a non-pigmented variant?
-
Troubleshooting Steps:
-
Strain Verification: Confirm the identity and typical pigmentation phenotype of your S. aureus strain (e.g., Newman, USA300). Some laboratory strains can lose their ability to produce pigment after repeated subculturing.
-
Growth Conditions for Pigmentation: Staphyloxanthin production is often maximal during the stationary phase of growth.[13] Ensure your cultures are incubated for a sufficient duration (e.g., 24-48 hours) to allow for robust pigment development.[14][15]
-
Culture Medium: The composition of the growth medium can influence pigment production. Tryptic Soy Broth (TSB) or Agar (TSA) are commonly used and support good pigmentation.[14]
-
Are there regulatory factors at play?
-
Question: Could the regulation of the crt operon be affecting the experiment?
-
Troubleshooting Steps:
-
Sigma B Factor (σB): The crtOPQMN operon, which contains the genes for staphyloxanthin biosynthesis, is regulated by the alternative sigma factor σB.[1][5][16] Mutations in the sigB operon can lead to a non-pigmented phenotype.[4]
-
Environmental Stress: As σB is a general stress response regulator, factors like oxygen availability and temperature can influence its activity and, consequently, pigmentation. Ensure consistent incubation conditions (e.g., 37°C with shaking for aeration).[14]
-
Problem Area 3: The Experimental Protocol
Finally, a critical review of your experimental workflow is necessary.
Is the assay for pigmentation appropriate?
-
Question: How am I measuring the inhibition of pigmentation, and could this be a source of error?
-
Troubleshooting Steps:
-
Visual Inspection: While simple, visual inspection of pellet color after centrifugation can be subjective.
-
Quantitative Measurement: For a more robust and quantitative assessment, perform a methanol extraction of the carotenoid pigments from the bacterial pellet, followed by spectrophotometric analysis.[11][17][18] The absorbance is typically measured at a wavelength between 450-465 nm.[11][14][19]
-
Key Experimental Protocols
To assist in your troubleshooting, here are detailed protocols for key experiments.
Protocol 1: Dose-Response Assay for Pigment Inhibition
This protocol will help you determine the effective concentration of BMS-188745 potassium salt.
-
Prepare a 10 mM stock solution of BMS-188745 potassium salt in sterile DMSO.
-
In a 96-well microplate, prepare serial dilutions of your inhibitor in TSB to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a "no inhibitor" control and a "DMSO only" control.
-
Inoculate each well with an overnight culture of S. aureus diluted to a starting OD600 of ~0.05.
-
Incubate the plate at 37°C with shaking for 24-48 hours.
-
After incubation, visually inspect for pigment inhibition.
-
For quantitative analysis, proceed to the methanol extraction protocol below.
Protocol 2: Quantitative Methanol Extraction of Staphyloxanthin
This protocol provides a method for quantifying the amount of pigment produced.[17][18]
-
Transfer the cultures from the dose-response assay to microcentrifuge tubes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
Wash the cell pellets once with phosphate-buffered saline (PBS) and centrifuge again.
-
Resuspend the pellets in 1 mL of methanol.
-
Incubate at 55°C for 15-20 minutes to extract the pigment.[11]
-
Centrifuge to pellet the cell debris.
-
Transfer the methanol supernatant to a new 96-well plate.
-
Measure the absorbance at 465 nm using a plate reader.[14][19]
-
Normalize the absorbance values to the cell density (OD600) of the original cultures if there are concerns about slight growth variations.
Visualizing the Science
To better understand the underlying mechanisms, the following diagrams illustrate the staphyloxanthin biosynthesis pathway and a logical troubleshooting workflow.
Staphyloxanthin Biosynthesis Pathway and Inhibition
Caption: The biosynthesis of staphyloxanthin and the inhibitory action of BMS-188745 on the CrtM enzyme.
Troubleshooting Workflow
Sources
- 1. mbl.or.kr [mbl.or.kr]
- 2. Staphyloxanthin - Wikipedia [en.wikipedia.org]
- 3. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 4. Variable staphyloxanthin production by Staphylococcus aureus drives strain-dependent effects on diabetic wound-healing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Frontiers | Genetic and Virulent Difference Between Pigmented and Non-pigmented Staphylococcus aureus [frontiersin.org]
- 12. echemi.com [echemi.com]
- 13. Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production [frontiersin.org]
- 16. Staphyloxanthin: a potential target for antivirulence therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of BMS-188745 Potassium Salt in Bacterial Culture Media
Welcome to the technical support center for BMS-188745 Potassium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues encountered when using this compound in bacterial culture media. Our goal is to equip you with the scientific understanding and methodological rigor to ensure the success and reproducibility of your experiments.
Understanding the Challenge: BMS-188745 Potassium Salt in Bacterial Systems
BMS-188745, as a potassium salt of a phosphonosulfonic acid, presents unique solubility considerations within the complex chemical environment of bacterial culture media. These media are often rich in various salts, peptides, and other components that can interact with the compound, potentially leading to precipitation and a decrease in its effective concentration. This guide will walk you through a systematic approach to preparing and using BMS-188745 Potassium Salt to maintain its solubility and bioactivity.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions regarding the use of BMS-188745 Potassium Salt in bacterial culture.
Q1: What is the recommended solvent for making a stock solution of BMS-188745 Potassium Salt?
A1: While specific solubility data for BMS-188745 Potassium Salt in various solvents is not extensively published, its active metabolite, BMS-187745, is known to be soluble in Dimethyl Sulfoxide (DMSO). Therefore, it is best practice to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent like DMSO.
Q2: I observed immediate precipitation when I added my DMSO stock solution to the bacterial media. What is happening?
A2: This phenomenon, often called "crashing out," is common when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution like bacterial media. The compound is likely poorly soluble in the aqueous environment once the DMSO is diluted. The key is to control the dilution process carefully.
Q3: Could the type of bacterial culture medium I'm using affect the solubility of BMS-188745 Potassium Salt?
A3: Absolutely. Different bacterial culture media have varying compositions of salts, amino acids, and other nutrients. Media with high concentrations of certain divalent cations (like calcium and magnesium) or high overall ionic strength can promote the precipitation of salts like BMS-188745 Potassium Salt.
Q4: Does the pH of the culture medium matter for the solubility of this compound?
A4: Yes, the pH of the medium is a critical factor. As a phosphonosulfonic acid derivative, the ionization state of BMS-188745 is pH-dependent, which in turn affects its solubility. Bacterial metabolism can also alter the pH of the culture medium over time, potentially causing the compound to precipitate during an experiment.
Q5: How should I store my stock solution of BMS-188745 Potassium Salt?
A5: For long-term stability, store your DMSO stock solution at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is generally acceptable.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with BMS-188745 Potassium Salt.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding your stock solution to the bacterial culture medium, follow these steps:
Workflow for Preparing and Adding BMS-188745 to Bacterial Culture
Caption: A recommended workflow for preparing a stock solution of BMS-188745 Potassium Salt and adding it to bacterial culture media to minimize precipitation.
Detailed Protocol for Dilution:
-
Prepare a High-Concentration Stock Solution: Dissolve BMS-188745 Potassium Salt in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Pre-warm the Media: Always use bacterial culture media that has been pre-warmed to the optimal growth temperature of your bacteria (e.g., 37°C). Adding the compound to cold media can decrease its solubility.
-
Perform a Stepwise Dilution: Instead of adding the concentrated stock directly to your final culture volume, perform an intermediate dilution step. For example, add the stock solution to a smaller volume of pre-warmed media first, mix well, and then transfer this to the final culture.
-
Slow Addition and Mixing: Add the stock solution (or the intermediate dilution) dropwise to the final volume of media while gently vortexing or swirling. This gradual dilution can prevent the compound from "crashing out."
Issue 2: Delayed Precipitation in Culture
If the media appears clear initially but precipitation occurs after incubation, consider the following factors:
Decision Tree for Troubleshooting Precipitation
Caption: A decision tree to systematically troubleshoot the causes of delayed precipitation of BMS-188745 Potassium Salt in bacterial cultures.
-
pH Shift During Bacterial Growth: Bacterial metabolism can significantly alter the pH of the culture medium, which can, in turn, affect the solubility of your compound.
-
Recommendation: Monitor the pH of your culture over the course of your experiment. If a significant pH shift is observed, consider using a more strongly buffered medium or changing the medium more frequently.
-
-
Interaction with Media Components: High concentrations of salts, especially divalent cations like Ca²⁺ and Mg²⁺, in some rich media (e.g., LB, TSB) can lead to the precipitation of other salts.
-
Recommendation: If you suspect media interactions, try dissolving BMS-188745 Potassium Salt in a simpler, defined minimal medium to see if the problem persists. Some protocols for preparing media recommend autoclaving components that may precipitate separately and mixing them after they have cooled.
-
-
Exceeding the Solubility Limit: The final concentration of BMS-188745 Potassium Salt in your experiment may be at the edge of its solubility limit in the specific medium and conditions you are using.
-
Recommendation: Perform a simple solubility test by creating a serial dilution of your compound in the culture medium and incubating it under your experimental conditions. The highest concentration that remains clear is your maximum working concentration.
-
Data and Protocols at a Glance
Table 1: Properties of BMS-188745 Potassium Salt
| Property | Value | Source |
| CAS Number | 157126-15-3 | |
| Molecular Formula | C₁₆H₁₆K₃O₇PS | |
| Molecular Weight | 500.63 g/mol | |
| Common Name | (αS)-3-Phenoxy-α-phosphonobenzenebutanesulfonic Acid Tripotassium Salt |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Rapid dilution from organic solvent into aqueous media. | Pre-warm media, add stock solution slowly while mixing, consider serial dilution. |
| Low temperature of the media. | Use media pre-warmed to 37°C. | |
| Delayed Precipitation | pH shift due to bacterial metabolism. | Monitor media pH; use a well-buffered medium. |
| Interaction with media components (e.g., high salt concentration). | Test in a minimal medium; prepare and add problematic media components separately. | |
| Exceeding the aqueous solubility limit. | Determine the maximum soluble concentration with a solubility test and adjust the working concentration accordingly. |
Concluding Remarks
Successfully using BMS-188745 Potassium Salt in bacterial culture requires a careful and systematic approach to its dissolution and handling. By understanding the chemical principles at play and following the troubleshooting steps outlined in this guide, researchers can mitigate solubility issues and ensure the integrity of their experimental results. Always remember to perform the necessary controls to verify the solubility and stability of the compound under your specific experimental conditions.
References
- Current time information in Miami, FL, US. (n.d.). Google.
- Selection and Parameters Affecting Dissolution Media. (2024, May 1). Dissolution Technologies.
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
- Influence of culture media, pH and temperature on growth and bacteriocin production of bacteriocinogenic lactic acid bacteria. (2018, January 24). PMC - NIH.
- Bacterial culture through selective and non-selective conditions: the evolution of culture media in clinical microbiology. (n.d.). NIH.
- Has anyone had problems with media contamination or precipitants falling out of media? (2016, June 8). ResearchGate.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
- Eutectogels as Delivery Media for Therapeutic Metal Complexes: What Are the Benefits? (2026, January 11). MDPI.
- Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Health Care.
- Application Notes and Protocols for BMS-188494 Solution Preparation and Stability. (n.d.). Benchchem.
- Cell culture media impact on drug product solution stability. (2016, July 8). PubMed.
- Cell culture media impact on drug product solution stability. (2025, August 10). ResearchGate.
- Study of pH Changes in Media during Bacterial Growth of Several Environmental Strains. (2018, October 22). MDPI.
- Common Cell Culture Problems: Precipitates. (n.d.). Sigma-Aldrich.
- The Significance of pH Stability for Cell Cultures. (2005, September 1). American Laboratory.
- pH Measurement of Liquid Culture Media. (n.d.). Mettler Toledo.
- General advice on elements precipitating out of solution/media when autoclaved? (2019, December 3). ResearchGate.
- BMS 188745 Potassium Salt SDS, 157126-15-3 Safety Data Sheets. (n.d.). ECHEMI.
- This compound | CAS 157126-15-3. (n.d.). Santa Cruz Biotechnology.
- Isolation of highly efficient potassium solubilizing bacteria and their effects on nutrient acquisition and growth promotion in tobacco seedlings. (n.d.). NIH.
- This compound suppliers USA. (n.d.). USA Chemical Suppliers.
- (PDF) Isolation of highly efficient potassium solubilizing bacteria and their effects on nutrient acquisition and growth promotion in tobacco seedlings. (n.d.). ResearchGate.
- This compound. (n.d.). Sapphire Bioscience.
- 157126-15-3, this compound Formula. (n.d.). ECHEMI.
- Impact of Potassium-Solubilizing Microorganisms with Potassium Sources on the Growth, Physiology, and Productivity of Wheat Crop under Salt-Affected Soil Conditions. (2024, February 22). MDPI.
Technical Support Center: Troubleshooting Unexpected Results in Staphyloxanthin Inhibition Experiments
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for researchers engaged in the study of staphyloxanthin inhibition. As an anti-virulence strategy, targeting the golden pigment of Staphylococcus aureus is a promising field, but one fraught with subtle experimental challenges. This guide is designed to function as a direct line to a senior application scientist, providing in-depth, causality-driven answers to the unexpected results that can arise during your research. We will move beyond simple procedural lists to explain the "why" behind each step, ensuring your experiments are built on a foundation of scientific integrity.
Section 1: Understanding the Foundation: The Staphyloxanthin Biosynthesis Pathway and its Regulation
Before troubleshooting, a firm grasp of the target pathway is essential. Staphyloxanthin is a C30 triterpenoid carotenoid that acts as a crucial virulence factor for S. aureus. Its primary role is to function as an antioxidant, protecting the bacterium from reactive oxygen species (ROS) generated by the host's immune cells, such as neutrophils.[1][2][3] This protection is a key reason why pigmented S. aureus strains are more successful at causing infection.[1][4]
The biosynthesis of staphyloxanthin is governed by the crtOPQMN operon.[5][6] The pathway begins with the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a common isoprenoid precursor.
Key Enzymatic Steps:
-
CrtM (Dehydrosqualene Synthase): This is the first committed and often-targeted step in the pathway.[4][7][8] It catalyzes the condensation of two FPP molecules to form dehydrosqualene. Inhibiting CrtM halts the entire process, resulting in non-pigmented, or "white," colonies.
-
CrtN (Dehydrosqualene Desaturase): This enzyme introduces conjugated double bonds into the dehydrosqualene backbone, leading to the formation of the first yellow-colored intermediate, 4,4ʹ-diaponeurosporene.[5][9] Inhibiting CrtN is another key therapeutic strategy.
The expression of this pathway is not constant; it is tightly controlled by a complex regulatory network. Factors such as the alternative sigma factor B (SigB), two-component systems like AirSR and SaeRS, and environmental stressors like oxidative stress can all significantly influence the level of pigment production.[5][10][11][12] This inherent biological variability is a frequent source of unexpected experimental results.
Caption: The staphyloxanthin biosynthesis pathway in S. aureus.
Section 2: Troubleshooting Guide: From Unexpected Results to Actionable Solutions
This section is formatted as a conversation with our application science team to directly address your experimental hurdles.
Scenario 1: Inhibition is Weak, Absent, or Lower Than Expected
Question: My compound is a potent inhibitor in a cell-free enzymatic assay against CrtM, but it shows almost no effect on the pigmentation of whole S. aureus cells. What's going wrong?
Answer: This is a classic and frequent challenge that highlights the difference between an enzymatic assay and a whole-cell assay. The barrier is often the bacterial cell itself. Here are the most likely causes:
-
Cell Permeability: The complex cell wall and membrane of S. aureus may be preventing your inhibitor from reaching its cytoplasmic target, CrtM. The chemical properties of your compound (e.g., size, charge, polarity) heavily influence its ability to cross this barrier.
-
Efflux Pumps: S. aureus possesses numerous efflux pumps that actively expel foreign or toxic substances. Your inhibitor might be efficiently pumped out of the cell before it can accumulate to an effective concentration.
-
Inhibitor Stability: The compound may be unstable or may be degraded by bacterial enzymes in the rich culture medium over the long incubation periods (typically 24-72 hours) required for pigment production.[4]
-
Incorrect Dosing: The IC50 in a whole-cell assay is often orders of magnitude higher than the K_i_ value from an enzymatic assay.[4] You may need to perform a dose-response experiment with a much wider concentration range to find the effective dose.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test your inhibitor across a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the cellular IC50.
-
Run a Growth Curve: Simultaneously measure bacterial growth (e.g., OD600) at each inhibitor concentration. This is critical to distinguish between specific pigment inhibition and general toxicity or bacteriostatic effects. An ideal anti-virulence agent should inhibit the pigment at sub-MIC (Minimum Inhibitory Concentration) levels.[13]
-
Investigate with an Efflux Pump Inhibitor: As a diagnostic tool, you can co-administer your compound with a known broad-spectrum efflux pump inhibitor (EPI) to see if the activity is restored.
Question: I'm using a well-documented inhibitor like a phosphonosulfonate or even a cholesterol-lowering drug, but I'm not seeing the level of decolorization reported in the literature. Why the discrepancy?
Answer: This issue often comes down to biological and experimental variability.
-
Strain-Dependent Differences: Staphyloxanthin production varies significantly between different S. aureus strains.[1][2] The strain you are using may be a hyper-producer of the pigment, requiring a higher concentration of the inhibitor. Conversely, it might be a naturally low-pigment producer, making inhibition difficult to observe. Some lineages may even lack the crt genes entirely.[1]
-
Culture Media Composition: The type of media can dramatically impact pigment production. Rich media like Tryptic Soy Broth (TSB) or specialized media like milk agar are often used to enhance pigment expression.[14][15] If your medium is different from the one cited in the literature, you may see a different baseline level of staphyloxanthin, which can alter the apparent efficacy of the inhibitor. Low nutrient conditions can also sometimes increase pigmentation.[16]
-
Inoculum Effect: A very high starting density of bacteria can sometimes overcome the effect of an inhibitor, either by enzymatic modification of the drug or by sheer numbers. Ensure your starting inoculum is consistent across experiments.
Troubleshooting Steps:
-
Verify Your Strain: Confirm that your S. aureus strain (e.g., Newman, USA300) is a known, robust pigment producer. If possible, obtain the exact strain used in the reference study.
-
Standardize Media and Inoculum: Use the same culture medium, inoculum size (e.g., adjusted to a specific McFarland standard), and incubation conditions (time, temperature, shaking) in every experiment to ensure reproducibility.
-
Include Controls: Always run a non-pigmented mutant (e.g., a crtM knockout strain) as a positive control for inhibition and a vehicle-only (e.g., DMSO) treated culture as a negative control.
Scenario 2: Inconsistent and Irreproducible Results
Question: I'm seeing a lot of variation in pigment inhibition between my triplicate wells, and my results are not consistent from one day to the next. What are the sources of this error?
Answer: Inconsistency is the enemy of reliable data. The root cause is almost always a subtle variation in experimental execution.
| Potential Cause | Scientific Rationale | Solution |
| Inaccurate Pipetting | Small errors in dispensing the inhibitor stock or bacterial inoculum are magnified, leading to different effective concentrations or starting cell densities in each replicate. | Calibrate your pipettes regularly. Use fresh tips for each replicate. For viscous solutions, use reverse pipetting. |
| Inhibitor Precipitation | Poorly soluble compounds can precipitate out of the culture medium, leading to uneven distribution. One well might get more active compound than another. | Prepare fresh dilutions of your inhibitor from a stable stock for each experiment. Visually inspect for precipitation. Consider a different solvent or the addition of a small amount of a solubilizing agent like Tween 80, but be aware this can also affect bacterial growth.[17] |
| Inadequate Mixing | If the inhibitor is not mixed thoroughly into the culture, a concentration gradient can form, leading to highly variable results within the same plate or flask. | After adding the inhibitor, vortex or gently pipette the culture up and down to ensure complete and uniform distribution before aliquoting or incubation. |
| Incubation Environment | Variations in temperature or aeration (shaking speed) across an incubator can affect bacterial growth rates and gene expression, including the crt operon, leading to inconsistent pigment production. | Use a calibrated incubator. Ensure proper aeration by not overfilling flasks. If using microplates, ensure they are not stacked in a way that impedes air circulation. |
| Extraction Inefficiency | The final quantification step is a common source of error. Incomplete cell lysis or inconsistent methanol extraction will lead to variable pigment yields that do not reflect the true biological effect. | Standardize the extraction protocol meticulously (see Protocol 2). Ensure cell pellets are of a similar size and are thoroughly resuspended in methanol. |
Scenario 3: Unexpected Phenotypes and Results
Question: My inhibitor is working, but the bacterial pellet isn't white. It's a pale yellow or even pinkish color. What does this signify?
Answer: This is an excellent and informative result! It strongly suggests that your inhibitor is targeting a downstream enzyme in the pathway, likely CrtN .
-
Mechanism: When CrtM is inhibited, the pathway is blocked at the very beginning, and no carotenoids are produced, leading to a white phenotype. However, if CrtN is inhibited, the colorless precursor dehydrosqualene is still produced by CrtM and is then converted into the first yellow intermediate, 4,4ʹ-diaponeurosporene. Subsequent steps that would convert this yellow intermediate into the final golden staphyloxanthin are blocked, leading to its accumulation.[5][9] This can result in a persistent yellow or altered color profile.
What to do:
-
Characterize the Pigment: This is an opportunity for deeper analysis. An HPLC analysis of the extracted pigment can confirm the identity of the accumulated intermediate by comparing its retention time and absorption spectrum to known standards.[18][19]
-
Re-evaluate Your Target: This result provides strong evidence for the mechanism of action of your compound, suggesting it is likely a CrtN inhibitor, which is also a valid anti-virulence target.[9]
Question: The wells with my inhibitor are clear, showing no bacterial growth at all. Does this mean it's a great inhibitor?
Answer: Not necessarily. While it is a potent antibacterial, it may not be the specific anti-virulence agent you are looking for. A key goal of anti-virulence therapy is to disarm the pathogen without killing it, thereby reducing the selective pressure for resistance development.
-
Distinguishing Bactericidal/Bacteriostatic Effects from Anti-Virulence: Your primary observation is likely growth inhibition. To de-convolute this from a specific effect on staphyloxanthin, you must compare the concentration at which pigment is inhibited with the MIC.
-
The Importance of Sub-MIC Concentrations: A true anti-virulence effect is demonstrated when pigment production is significantly reduced at concentrations that have little to no effect on bacterial growth (e.g., at 1/4 or 1/8 of the MIC).[13]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common experimental issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and accessible method for quantifying staphyloxanthin? A1: The most common and straightforward method is methanol extraction followed by spectrophotometry. After incubating your culture, you pellet the bacteria, discard the supernatant, and extract the pigment from the cells using methanol. The amount of pigment in the clarified methanol extract is then quantified by measuring the absorbance at its peak, which is typically around 450-465 nm.[4][15][20] For higher precision and to identify specific carotenoids, High-Performance Liquid Chromatography (HPLC) is the gold standard, but it requires more specialized equipment.[18][19][21]
Q2: Does the solvent I use for my inhibitor matter? A2: Absolutely. Most inhibitors are dissolved in dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of DMSO in your culture is consistent across all wells (including the vehicle control) and is non-toxic to the bacteria. Typically, a final concentration of <1% DMSO is recommended, as higher concentrations can inhibit bacterial growth.[22] Always run a vehicle-only control to confirm your solvent has no effect on pigmentation or growth.
Q3: How long should I incubate my cultures for an inhibition assay? A3: Pigment production is growth-phase dependent, typically peaking in the stationary phase. Incubation for 24 hours at 37°C is a common starting point.[15] However, some protocols extend this to 48 or even 72 hours to ensure maximal pigment production in control cultures, which can make inhibition more apparent.[4] It is best to standardize this time for all your experiments.
Q4: Can I use a plate reader to screen for inhibitors? A4: Yes, a plate reader-based assay can be a high-throughput way to screen compounds. You can grow the bacteria in a 96-well plate in the presence of your inhibitors. After incubation, you can pellet the bacteria by centrifuging the plate, remove the supernatant, and add methanol to each well to extract the pigment. After a second centrifugation to pellet cell debris, the absorbance of the supernatant can be read at ~460 nm. Remember to also read the OD600 of a parallel plate (or before pelleting) to normalize for cell growth.
Section 4: Core Experimental Protocols
These protocols represent a validated starting point. Always optimize them for your specific strains and laboratory conditions.
Protocol 1: Staphyloxanthin Inhibition Assay in Liquid Culture
-
Prepare Inoculum: Inoculate 5 mL of Tryptic Soy Broth (TSB) with a single colony of S. aureus and incubate overnight at 37°C with shaking (~200 rpm).
-
Standardize Inoculum: The next day, dilute the overnight culture in fresh TSB to an OD600 of ~0.05. This ensures a consistent starting number of bacteria.
-
Prepare Inhibitor Plate: In a 96-well plate, add your inhibitor compounds at various concentrations. Include a vehicle-only control (e.g., DMSO) and a media-only control.
-
Inoculate: Add the standardized bacterial suspension to each well for a final volume of 200 µL.
-
Incubate: Cover the plate and incubate at 37°C with shaking for 24-48 hours, until the vehicle-control wells show a strong golden-yellow cell pellet.
-
Assess Growth: Measure the final OD600 of the plate to assess bacterial growth and determine the MIC.
-
Assess Pigment: Visually inspect the color of the cell pellets after centrifuging the plate. Proceed to extraction and quantification.
Protocol 2: Methanol-Based Extraction of Staphyloxanthin
This protocol is adapted from methods described by Liu et al. (2005) and others.[15][23]
-
Harvest Cells: Transfer 1 mL of your incubated culture from Protocol 1 into a microcentrifuge tube.
-
Pellet Cells: Centrifuge at ~10,000 x g for 5 minutes. Carefully discard the supernatant.
-
Wash: Resuspend the pellet in 1 mL of Phosphate-Buffered Saline (PBS) to wash away residual media. Centrifuge again and discard the supernatant.
-
Extract: Add 200-500 µL of methanol to the cell pellet. Vortex vigorously for 1-2 minutes to lyse the cells and release the pigment. The methanol should turn yellow.
-
Clarify Extract: Centrifuge at maximum speed for 10 minutes to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the pigmented methanol supernatant to a new tube or a fresh microplate well for quantification.
Protocol 3: Spectrophotometric Quantification of Staphyloxanthin
-
Measure Absorbance: Using a spectrophotometer or plate reader, measure the absorbance of the methanol extract (from Protocol 2) at the absorbance maximum for staphyloxanthin (~462 nm). Use pure methanol as a blank.
-
Normalize for Cell Density (Optional but Recommended): To account for differences in cell number, you can normalize the absorbance value to the starting OD600 of the culture before harvesting.
-
Normalized Pigment = A462 / OD600
-
-
Calculate % Inhibition: Compare the normalized absorbance of your inhibitor-treated samples to your vehicle-treated control.
-
% Inhibition = [1 - (A462_inhibitor / A462_control)] * 100
-
References
-
Liu, C. I., Liu, G. Y., Song, Y., Yin, F., Hensler, M. E., Jeng, W. Y., Nizet, V., Wang, A. H., & Oldfield, E. (2008). A cholesterol biosynthesis inhibitor blocks Staphylococcus aureus virulence. Science, 319(5868), 1391–1394. [Link]
-
Song, Y., Lin, F. Y., Liu, C. I., Jeng, W. Y., Wang, A. H., & Oldfield, E. (2009). Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results. Journal of Medicinal Chemistry, 52(13), 3869–3880. [Link]
-
Oldfield, E., & Lin, F. Y. (2012). Terpene biosynthesis: modularity and evolution. Accounts of Chemical Research, 45(9), 1549–1558. [Link]
-
Sakai, K., Koyama, N., Fukuda, T., Mori, Y., Onaka, H., & Tomoda, H. (2012). Search method for inhibitors of staphyloxanthin production by methicillin-resistant Staphylococcus aureus. Biological & Pharmaceutical Bulletin, 35(1), 48–53. [Link]
-
Chen, F., Di, H., Wang, Y., Cao, Q., Xu, J., Liu, Y., ... & Zheng, Y. (2019). Staphyloxanthin: a potential target for antivirulence therapy. Infection and Drug Resistance, 12, 2035–2045. [Link]
-
Pelz, A., Wieland, K. P., Putzbach, K., Hentschel, P., Albert, K., & Götz, F. (2005). Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus. The Journal of Biological Chemistry, 280(37), 32493–32498. [Link]
-
Pannu, A. H., Gunter, C., & Sun, F. (2019). The Staphylococcus aureus AirSR Two-Component System Mediates Reactive Oxygen Species Resistance via Transcriptional Regulation of Staphyloxanthin Production. Journal of Bacteriology, 201(24), e00494-19. [Link]
-
Yehia, F. A. A., Yousef, N., & Askoura, M. (2021). Exploring Staphylococcus aureus Virulence Factors; Special Emphasis on Staphyloxanthin. Microbiology and Biotechnology Letters, 49(4), 453-467. [Link]
-
Rao, L., Xu, Y., Shen, L., Wang, X., Zhao, H., Wang, B., ... & Yu, F. (2022). Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production. Frontiers in Microbiology, 13, 1014561. [Link]
-
Wikipedia contributors. (2023). Staphyloxanthin. Wikipedia. [Link]
-
Campbell, E. L., Pan, J. T. C., Knight, S. A. B., Morgenstern, A. R., Bianco, C., Planet, P. J., ... & Grice, E. A. (2023). Variable staphyloxanthin production by Staphylococcus aureus drives strain-dependent effects on diabetic wound-healing outcomes. Cell Reports, 42(10), 113281. [Link]
-
Balan, K., R. S, S., M, V., & S, J. (2024). Enhancing Staphyloxanthin Synthesis in Staphylococcus aureus Using Innovative Agar Media Formulations. Cureus, 16(5), e59838. [Link]
-
Kim, D. G., Lee, J. H., Kim, S., Kim, C., & Lee, J. C. (2023). Master transcriptional regulator SaeS in Staphylococcus aureus contributes to staphyloxanthin biosynthesis to promote survival during invasive infection. Journal of Microbiology, 61(10), 1-11. [Link]
-
Parai, D., & Banerjee, M. (2022). Staphyloxanthin as a Potential Novel Target for Deciphering Promising Anti-Staphylococcus aureus Agents. Molecules, 27(19), 6205. [Link]
-
Sakai, K., Koyama, N., Fukuda, T., Mori, Y., Onaka, H., & Tomoda, H. (2012). Search method for inhibitors of staphyloxanthin production by methicillin-resistant Staphylococcus aureus. PubMed. [Link]
-
Sun, L., Cheng, Z., Wang, X., Song, Y., Li, Z., Lei, L., ... & Zhang, Y. (2021). Novel Staphyloxanthin Inhibitors with Improved Potency against Multidrug Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 64(18), 13611–13626. [Link]
-
Leejae, S., Hasap, L., & Voravuthikunchai, S. P. (2013). Inhibition of staphyloxanthin biosynthesis in Staphylococcus aureus by rhodomyrtone, a novel antibiotic candidate. Microbiology, 159(Pt_3), 555–564. [Link]
-
Siems, K., Seel, M., Skiebe, E., Methling, K., Lalk, M., & Fiedler, T. (2023). Identification of staphyloxanthin and derivates in yellow-pigmented Staphylococcus capitis subsp. capitis. Frontiers in Microbiology, 14, 1251912. [Link]
-
ResearchGate. (n.d.). HPLC analysis of cell extracts from sensitized and desensitized cells. ResearchGate. [Link]
-
ResearchGate. (2023). What are the common errors that a medical technologist perform in bacteria culturing that gives a false negative result?. ResearchGate. [Link]
-
ResearchGate. (n.d.). HPLC analysis. A, HPLC-UV analysis of a crude extract of S. carnosus. ResearchGate. [Link]
-
Rapid Micro Biosystems. (2014). 4 Common Errors Associated with Manual QC Testing. Rapid Micro Biosystems. [Link]
-
ResearchGate. (2009). Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results. ResearchGate. [Link]
-
Peng, L., Liu, Y., Peng, Y., Li, S., Liu, C., Li, M., ... & Wu, Y. (2023). Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus. Frontiers in Microbiology, 14, 1272714. [Link]
-
Siems, K., Seel, M., Skiebe, E., Methling, K., Lalk, M., & Fiedler, T. (2023). Identification of staphyloxanthin and derivates in yellow-pigmented Staphylococcus capitis subsp. capitis. Frontiers in Microbiology. [Link]
-
Feng, Y., Chen, C., Wang, D., Zhang, Y., & Li, P. (2018). Genetic and Virulent Difference Between Pigmented and Non-pigmented Staphylococcus aureus. Frontiers in Microbiology, 9, 686. [Link]
-
Clauditz, A., Resch, A., Wieland, K. P., Peschel, A., & Götz, F. (2006). Staphyloxanthin plays a role in the fitness of Staphylococcus aureus and its ability to cope with oxidative stress. Infection and Immunity, 74(8), 4950–4953. [Link]
-
ResearchGate. (n.d.). Comparison of HPLC peak areas of staphyloxanthin and its intermediates. ResearchGate. [Link]
-
Sarim, M., & Khowman, S. (2024). Antimicrobial Activity of HPLC-Purified Staphyloxanthin Isolated from Pathogenic Staphylococcus aureus. Journal of Higher Education Service Science and Management, 1(1), 1-10. [Link]
-
Campbell, E. L., Pan, J. T. C., Knight, S. A. B., Morgenstern, A. R., Bianco, C., Planet, P. J., ... & Grice, E. A. (2022). Staphyloxanthin production by Staphylococcus aureus promotes resistance to oxidative stress to delay diabetic wound healing. bioRxiv. [Link]
-
Daglia, M. (2012). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Journal of AOAC International, 95(5), 1302-1305. [Link]
-
Al-Musawi, S. A., & Al-Saadi, A. H. M. (2019). Determine the Antibacterial Activity of Staphyloxathin Produced by Staphylococcus aureus against some Bacteri. International Journal of Research in Pharmaceutical Sciences, 10(1), 444-449. [Link]
-
El-Gohary, N. M., El-Sayed, M. A., El-Ganiny, A. M., & Gad, G. F. M. (2022). Celastrol mitigates staphyloxanthin biosynthesis and biofilm formation in Staphylococcus aureus via targeting key regulators of virulence; in vitro and in vivo approach. AMB Express, 12(1), 49. [Link]
-
Illinois Experts. (2009). Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: In vitro, in vivo, and crystallographic results. Illinois Experts. [Link]
Sources
- 1. Staphyloxanthin - Wikipedia [en.wikipedia.org]
- 2. Variable staphyloxanthin production by Staphylococcus aureus drives strain-dependent effects on diabetic wound-healing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Staphyloxanthin Inhibitors with Improved Potency against Multidrug Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphyloxanthin: a potential target for antivirulence therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mbl.or.kr [mbl.or.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Inhibition of staphyloxanthin virulence factor biosynthesis in Staphylococcus aureus: in vitro, in vivo, and crystallographic results. | Semantic Scholar [semanticscholar.org]
- 9. dovepress.com [dovepress.com]
- 10. The Staphylococcus aureus AirSR Two-Component System Mediates Reactive Oxygen Species Resistance via Transcriptional Regulation of Staphyloxanthin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production [frontiersin.org]
- 12. Master transcriptional regulator SaeS in Staphylococcus aureus contributes to staphyloxanthin biosynthesis to promote survival during invasive infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staphyloxanthin as a Potential Novel Target for Deciphering Promising Anti-Staphylococcus aureus Agents [mdpi.com]
- 14. Enhancing Staphyloxanthin Synthesis in Staphylococcus aureus Using Innovative Agar Media Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Genetic and Virulent Difference Between Pigmented and Non-pigmented Staphylococcus aureus [frontiersin.org]
- 16. Frontiers | Identification of staphyloxanthin and derivates in yellow-pigmented Staphylococcus capitis subsp. capitis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification of staphyloxanthin and derivates in yellow-pigmented Staphylococcus capitis subsp. capitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Staphyloxanthin Plays a Role in the Fitness of Staphylococcus aureus and Its Ability To Cope with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for BMS-188745 Potassium Salt and Other Small Molecule Inhibitors
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the incubation time for small molecule inhibitors, using BMS-188745 Potassium Salt as a practical example. Moving beyond a simple checklist, we delve into the causality behind experimental choices to empower you to design robust, self-validating protocols.
Part 1: Foundational Concepts & Pre-Experiment Verification
This section addresses the most common preliminary questions and issues that can confound experimental outcomes before a time-course study even begins.
Q1: Why is optimizing the incubation time for my inhibitor treatment so critical?
Optimizing the incubation time is fundamental to the accurate interpretation of a small molecule's effect. The duration of exposure directly influences the observed potency and the biological response.[1]
-
Underestimation of Potency: An incubation time that is too short may not allow for sufficient target engagement or for the downstream biological effects to manifest, leading to an underestimation of the inhibitor's true potency (i.e., an artificially high IC50 value).[1]
-
Secondary and Off-Target Effects: Conversely, an excessively long incubation can trigger secondary effects that are not directly related to the inhibition of the primary target.[1] Cells may activate compensatory signaling pathways, the compound could degrade in the culture medium, or general cytotoxicity could obscure the specific mechanism of action.[1][2]
-
Time-Dependent Mechanisms: The activity of many inhibitors is inherently time-dependent. Reaching equilibrium for target binding, especially for high-affinity or slowly binding compounds, requires a specific amount of time.[3][4]
A well-designed time-course experiment is therefore not just an optimization step but a critical component of characterizing the inhibitor's biological activity.
Q2: What should I verify about BMS-188745 Potassium Salt before starting my experiments?
Before exposing your biological system to any inhibitor, it is crucial to validate the integrity and behavior of the compound itself.
-
Source and Purity: Always use compounds from a reputable supplier. Ensure you have access to purity data (e.g., from HPLC or NMR analysis) for the specific lot you are using, as impurities can interfere with the experiment.[2]
-
Solubility and Stability: Poor aqueous solubility is a primary reason for the apparent inactivity of small molecule inhibitors.[2] The "Potassium Salt" formulation of BMS-188745 is designed to enhance its aqueous solubility.[5] However, you must still confirm its solubility and stability in your specific cell culture medium. A compound that precipitates out of solution will have a much lower effective concentration than intended.[2] For long-term experiments (>48 hours), consider refreshing the medium containing the inhibitor to ensure its concentration remains stable.[1]
-
The Role of the Potassium Salt: Be aware that the counter-ion itself can have biological effects. Potassium (K+) is a key ion in maintaining cellular membrane potential and is involved in numerous signaling pathways.[6][7] While the concentration of potassium added with the compound is likely to be very low, it is a potential confounding variable to consider, especially in sensitive systems like neurons or cardiomyocytes. It is essential to include a vehicle control in every experiment to account for the effects of both the solvent (e.g., DMSO) and any salt components.
Q3: I've treated my cells with BMS-188745 Potassium Salt, but I'm not observing any effect. What are the most common reasons?
When an inhibitor appears inactive, a systematic troubleshooting process is necessary. The issue can typically be traced to one of three areas: the compound, the protocol, or the biological system.
Diagram: Troubleshooting Logic for an Inactive Inhibitor
A flowchart to systematically diagnose the cause of experimental failure.
Part 2: Designing a Robust Time-Course Experiment
A systematic time-course experiment is the definitive way to determine the optimal incubation period for your specific cell line and assay.
Q4: How should I structure my initial time-course experiment?
The goal of the initial experiment is to identify a time window where the desired biological effect is maximal and reproducible before the onset of secondary effects.
Diagram: General Workflow for Optimizing Incubation Time
A step-by-step process from initial setup to final validation.
Q5: What are the recommended starting time points for different assays?
The biological process you are measuring dictates the necessary time frame.[1] Observing a direct phosphorylation event requires a much shorter incubation than measuring changes in cell proliferation.
| Assay Type | Biological Endpoint | Recommended Starting Time Points | Rationale |
| Signaling Assays | Phosphorylation of a direct target (e.g., Western Blot, ELISA) | 0.5, 1, 2, 4, 8, 24 hours | These are often rapid events. Capturing the peak response before feedback mechanisms are initiated is key.[1] |
| Gene Expression | Changes in mRNA levels (e.g., qPCR, RNA-seq) | 4, 8, 12, 24, 48 hours | Transcription and subsequent changes in mRNA pools take several hours to become detectable. |
| Cellular Phenotype | Apoptosis, Cell Cycle Arrest (e.g., Flow Cytometry) | 12, 24, 48, 72 hours | These complex cellular programs require significant time to execute following the initial inhibitory event. |
| Viability/Proliferation | Changes in cell number or metabolic activity (e.g., MTT, CellTiter-Glo) | 24, 48, 72 hours | Effects on cell population growth are typically measured over one or more cell doubling times.[1] |
Q6: At what concentration of BMS-188745 Potassium Salt should I run my time-course experiment?
The rate of target engagement is dependent on both time and concentration.[1]
-
If IC50 is Known or Estimated: Perform the time-course experiment using a concentration at or slightly above the IC50 value. This concentration should be high enough to elicit a clear biological response.
-
If IC50 is Unknown: It is best to first run a broad dose-response experiment at a fixed, intermediate time point (e.g., 24 or 48 hours) to estimate the IC50. If this is not feasible, you can run the time-course using at least two concentrations: one at a low dose (e.g., 1 µM) and one at a high dose (e.g., 10 µM) to observe the concentration-dependency of the timing.[5]
Part 3: Detailed Experimental Protocols
Follow these step-by-step guides for key experiments.
Protocol 1: Solubility Assessment in Cell Culture Medium
This protocol helps you visually check for compound precipitation under your experimental conditions.[2]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of BMS-188745 Potassium Salt (e.g., 10 mM) in an appropriate solvent like sterile DMSO.
-
Dilute in Medium: In a clear tube, add your complete cell culture medium (e.g., 1 mL).
-
Add Compound: Add the volume of stock solution required to achieve the highest concentration you plan to test in your experiments.
-
Vortex: Vortex the solution gently to mix.
-
Incubate: Place the tube in your cell culture incubator (e.g., 37°C, 5% CO2) for at least 2 hours.
-
Inspect: Remove the tube and visually inspect it for any signs of precipitation (cloudiness, crystals, or film) against a dark background. If precipitation is observed, this concentration is too high for your experimental conditions.
Protocol 2: Step-by-Step Guide for a Time-Course Experiment
This protocol outlines a typical time-course experiment using a 24-well plate format.
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will ensure they are in a logarithmic growth phase and do not exceed ~80-90% confluency by the end of the longest time point.
-
Adherence: Allow cells to adhere and recover overnight in the incubator.
-
Prepare Treatment Media: Prepare fresh media containing BMS-188745 Potassium Salt at your chosen concentration (e.g., 1x IC50). Also, prepare a vehicle control medium containing the same final concentration of solvent (e.g., 0.1% DMSO).
-
Staggered Treatment: This is the most critical step. You will add the treatment media to the cells at different times, but harvest all of them simultaneously.
-
For a 48h endpoint: Add treatment media to the "48h" wells.
-
24 hours later: Add treatment media to the "24h" wells.
-
16 hours later (40h total): Add treatment media to the "8h" wells.
-
Continue this process for all your chosen time points (e.g., 4h, 2h, 1h).
-
-
Harvesting: At the 48-hour mark from the start of the experiment, all wells are harvested at the same time. The "0h" or control wells are harvested without receiving the compound.
-
Analysis: Process the cells for your chosen downstream assay (e.g., lyse for Western Blot, fix for imaging, measure viability). Analyzing all samples in parallel minimizes assay variability.
References
- Benchchem Technical Support Center. (n.d.). Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
- Echemi. (n.d.). BMS 188745 Potassium Salt Use and Manufacturing. Echemi.
- Benchchem Technical Support Center. (n.d.). Optimizing Incubation Time for Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
-
Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. Retrieved from [Link]
-
Kuzmic, P. (2020). (PDF) Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ResearchGate. Retrieved from [Link]
-
Terstappen, G. C., et al. (2015). Potassium modulates electrolyte balance and blood pressure through effects on distal cell voltage and chloride. Cell Metabolism, 21(1), 39-50. Retrieved from [Link]
-
Orchardson, R., & Gillam, D. G. (2000). The efficacy of potassium salts as agents for treating dentin hypersensitivity. Journal of Orofacial Pain, 14(1), 9-19. Retrieved from [Link]
-
Wade, P. A., et al. (2024). Potassium-Switch Signaling Pathway Dictates Acute Blood Pressure Response to Dietary Potassium. Hypertension, 81(5), 1044-1054. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Potassium modulates electrolyte balance and blood pressure through effects on distal cell voltage and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium-Switch Signaling Pathway Dictates Acute Blood Pressure Response to Dietary Potassium - PMC [pmc.ncbi.nlm.nih.gov]
BMS 188745 Potassium Salt stability in solution and during experiments.
Welcome to the technical support resource for BMS-188745 Potassium Salt. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the stability, handling, and application of this potent dehydrosqualene synthase inhibitor. Our goal is to equip you with the necessary knowledge to ensure the integrity and success of your experiments.
I. Foundational Knowledge & Key Specifications
Before delving into troubleshooting and protocols, it is essential to have a firm grasp of the fundamental properties of BMS-188745 Potassium Salt.
| Property | Value | Source |
| Synonyms | BMS-187745, BPH-652 | [1] |
| CAS Number | 157126-15-3 | [2][3] |
| Molecular Formula | C₁₆H₁₆K₃O₇PS | [2][3] |
| Molecular Weight | 500.63 g/mol | [1][3] |
| Mechanism of Action | Inhibitor of Dehydrosqualene Synthase (CrtM) | [4] |
II. Frequently Asked Questions (FAQs): Stability and Handling
This section addresses the most common questions regarding the practical handling and stability of BMS-188745 Potassium Salt.
Q1: How should I store the solid BMS-188745 Potassium Salt powder?
A1: The solid compound is stable when stored under the appropriate conditions. For optimal long-term stability, store the tightly sealed vial in a dry, cool, and well-ventilated place.[2][5] Specifically, for long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable. It is crucial to protect the compound from moisture.
Q2: What is the best solvent for preparing a stock solution, and what is its solubility?
Q3: How should I prepare a stock solution in DMSO?
A3: To prepare a stock solution, allow the vial of BMS-188745 Potassium Salt to equilibrate to room temperature before opening to prevent condensation of moisture. Add the appropriate volume of anhydrous DMSO to the vial to achieve your desired concentration. Vortex or sonicate briefly to ensure complete dissolution. For example, to make a 10 mM stock solution (MW = 500.63 g/mol ), you would dissolve 5.01 mg of the compound in 1 mL of DMSO.
Q4: How stable is the DMSO stock solution, and how should it be stored?
A4: For the majority of small molecule inhibitors, DMSO stock solutions can be stored at -20°C for up to three months.[9] To maintain the integrity of your stock solution, it is highly recommended to aliquot it into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.[10] While some compounds are stable through several freeze-thaw cycles, it is a best practice to avoid them.[9]
Q5: I need to use the inhibitor in an aqueous buffer for my experiment. How should I prepare the working solution?
A5: It is common for compounds dissolved in a DMSO stock to precipitate when diluted into an aqueous buffer. To avoid this, it is recommended to make serial dilutions of the concentrated DMSO stock in DMSO first, before making the final dilution into your aqueous experimental buffer.[11] The final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5%, to avoid solvent effects on the biological system. Always include a vehicle control (your final assay buffer with the same percentage of DMSO) in your experiments.
Q6: How stable is BMS-188745 Potassium Salt in aqueous solutions?
A6: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods. For many compounds, aqueous solutions should be prepared fresh just before use and not stored for longer than 24 hours.[7][9] Therefore, it is best to dilute your DMSO stock into your aqueous buffer immediately before you begin your experiment.
III. Mechanism of Action: Targeting Bacterial Virulence
BMS-188745 Potassium Salt is a potent inhibitor of the enzyme dehydrosqualene synthase (CrtM).[4] In Staphylococcus aureus, CrtM catalyzes the first committed step in the biosynthesis of the carotenoid pigment staphyloxanthin.[4] This pigment is a crucial virulence factor, protecting the bacterium from oxidative stress and the host's immune response.
By inhibiting CrtM, BMS-188745 prevents the formation of staphyloxanthin, rendering the bacteria more susceptible to oxidative killing and clearance by the immune system. This mechanism of action targets the virulence of the pathogen rather than its viability, which may reduce the selective pressure for the development of resistance.
The CrtM-catalyzed reaction is analogous to the reaction catalyzed by squalene synthase (SQS) in the human cholesterol biosynthesis pathway. Both enzymes catalyze the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP).
Caption: Inhibition of the Staphyloxanthin Biosynthesis Pathway by BMS-188745 Potassium Salt.
IV. Experimental Protocol: Dehydrosqualene Synthase (CrtM) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of BMS-188745 Potassium Salt against S. aureus CrtM. This assay is based on a continuous spectrophotometric method that measures the release of inorganic pyrophosphate (PPi), a product of the CrtM-catalyzed reaction.
Materials:
-
Recombinant S. aureus Dehydrosqualene Synthase (CrtM)
-
Farnesyl pyrophosphate (FPP) substrate
-
BMS-188745 Potassium Salt
-
Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4
-
Enzyme-linked pyrophosphate detection kit (e.g., based on the conversion of PPi to phosphate, which is then detected colorimetrically)
-
Anhydrous DMSO
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of BMS-188745 Potassium Salt in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of FPP in the assay buffer.
-
On the day of the experiment, dilute the recombinant CrtM enzyme in ice-cold assay buffer to the desired working concentration.
-
Prepare the reagents for the pyrophosphate detection kit according to the manufacturer's instructions.
-
-
Assay Setup:
-
Prepare serial dilutions of the BMS-188745 Potassium Salt DMSO stock solution in DMSO. Then, dilute these into the assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay is constant and does not exceed 0.5%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
BMS-188745 Potassium Salt at various concentrations (or vehicle control - buffer with DMSO)
-
Reagents from the pyrophosphate detection kit
-
CrtM enzyme solution
-
-
Include the following controls:
-
No Enzyme Control: All components except the CrtM enzyme.
-
No Inhibitor Control (Vehicle): All components, with the vehicle (DMSO in buffer) instead of the inhibitor solution.
-
No Substrate Control: All components except FPP.
-
-
-
Enzymatic Reaction and Detection:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FPP substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for the detection kit using a microplate reader in kinetic mode. Record readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percentage of inhibition for each concentration of BMS-188745 Potassium Salt relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental Workflow for CrtM Inhibition Assay.
V. Troubleshooting Guide
This section provides solutions to common problems that may be encountered during experiments with BMS-188745 Potassium Salt.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates upon dilution in aqueous buffer | The compound has low aqueous solubility and is "crashing out" of the solution when the DMSO concentration drops. | 1. Decrease the final concentration: The desired concentration may be above the solubility limit in the final buffer. 2. Optimize dilution strategy: Make intermediate dilutions in DMSO before the final dilution into the aqueous buffer to minimize the concentration shock.[11] 3. Increase final DMSO concentration: If your experimental system allows, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) may help. Always verify the tolerance of your cells or enzyme to DMSO. |
| Inconsistent or no enzyme inhibition observed | 1. Degraded inhibitor: The compound may have degraded due to improper storage (e.g., multiple freeze-thaw cycles of the stock, prolonged storage of aqueous solutions). 2. Inaccurate concentration: Errors in weighing the solid or in pipetting during dilution. 3. Assay interference: Components in the buffer may be interfering with the inhibitor. | 1. Use fresh aliquots: Prepare a fresh working solution from a new aliquot of the -20°C DMSO stock. If the problem persists, prepare a fresh DMSO stock from the solid. 2. Verify concentrations: Double-check all calculations and ensure pipettes are calibrated. 3. Simplify the buffer: If possible, test the inhibition in a minimal buffer system to rule out interference. |
| High background signal in the assay | 1. Inhibitor interference: The compound itself may absorb light or fluoresce at the assay wavelength. 2. Contaminated reagents: Reagents may be contaminated with the product being measured (e.g., phosphate contamination in a PPi assay). | 1. Run inhibitor-only controls: Measure the signal of the inhibitor in the assay buffer without the enzyme or substrate to quantify its contribution to the background. 2. Use high-purity reagents: Ensure all buffers and reagents are of high quality and freshly prepared. |
| Variable results between experiments | 1. Inconsistent reagent preparation: Slight variations in buffer pH, reagent concentrations, or enzyme activity. 2. DMSO quality: Using DMSO that has absorbed water can affect compound solubility and stability. 3. Freeze-thaw cycles: Repeatedly using the same stock solution can lead to degradation. | 1. Standardize procedures: Use a consistent source and lot of reagents. Prepare large batches of buffer to be used across multiple experiments. 2. Use anhydrous DMSO: Always use fresh, high-quality anhydrous DMSO for preparing stock solutions. 3. Aliquot stock solutions: As mentioned, aliquot the DMSO stock upon initial preparation to avoid freeze-thaw cycles.[9] |
VI. References
-
USA Chemical Suppliers. (n.d.). bms 188745 potassium salt suppliers USA. USA Chemical Suppliers. Retrieved January 12, 2026, from [Link]
-
Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Dehydrosqualene Synthase, a Natural Squalene Hyperproducer?. Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Rowe Scientific. (2024). Solution of Potassium Chloride and other inert salts. Rowe Scientific. Retrieved January 12, 2026, from [Link]
-
New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly. Retrieved January 12, 2026, from [Link]
-
Feger, D. (2014). How long can a compound be stable in DMSO for?. ResearchGate. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (n.d.). The Promiscuity of Squalene Synthase-Like Enzyme: Dehydrosqualene Synthase, a Natural Squalene Hyperproducer?. Journal of Agricultural and Food Chemistry. Retrieved January 12, 2026, from [Link]
-
Kozik, V., et al. (2013). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 18(6), 747-754. [Link]
-
University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound suppliers USA [americanchemicalsuppliers.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. targetmol.com [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
How to address batch-to-batch variability of BMS 188745 Potassium Salt?
Introduction: Ensuring Reproducibility in Your Research
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive framework for understanding, identifying, and mitigating the sources of variability associated with BMS-188745 Potassium Salt. Our goal is to empower you with the expertise and validated protocols necessary to achieve reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the most common questions our team encounters regarding inconsistent performance between different lots of BMS-188745 Potassium Salt.
Q1: We are observing significant differences in inhibitory activity between two batches of BMS-188745 Potassium Salt, even though the supplier's Certificate of Analysis (CoA) looks similar. What are the potential causes?
A1: This is a frequent and important issue. While a CoA provides a valuable snapshot, it may not capture the full picture of a compound's characteristics. Batch-to-batch variability in small molecule inhibitors can stem from several subtle but impactful factors:
-
Chemical Purity and Impurity Profile: The most common cause is a difference in the impurity profile.[4][] Even small percentages of impurities, such as residual starting materials, byproducts from synthesis, or degradation products, can have significant off-target effects or interfere with the primary mechanism of action.[7][8] HPLC is a standard method for identifying and quantifying such impurities.[9]
-
Physical Properties: The physical state of the compound can dramatically affect its behavior in experiments.[10] Key factors include:
-
Particle Size and Distribution: This affects the dissolution rate and, consequently, the bioavailable concentration of the inhibitor in your assay.[10][11][12]
-
Moisture Content: The presence of water can affect the compound's stability and calculated molar concentration.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and stability profiles. This is a subtle but potent source of variability not typically reported on a standard CoA.
-
-
Residual Solvents: Solvents used during the final purification steps can remain in the powder.[11] These can be directly toxic to cells or interfere with assay components. Gas Chromatography (GC) is the standard method for quantifying residual solvents.[7][11]
Q2: What are the absolute minimum quality control (QC) checks we should perform on any new batch of BMS-188745 Potassium Salt before starting a critical experiment?
A2: For any new batch, we strongly recommend a tiered approach to qualification. At a minimum, you should perform:
-
Identity Confirmation: You must verify that the compound is indeed BMS-188745 Potassium Salt. While techniques like NMR or Mass Spectrometry are definitive, Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and highly conclusive method for identity confirmation when compared against a validated reference standard.[9]
-
Purity Assessment: An independent purity check is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of the main compound and visualizing the impurity profile.[7][13]
-
Functional Validation: The ultimate test is whether the compound performs as expected in your specific application. A simple potency assay to determine the IC50 value and comparing it to a previously validated "golden batch" is the most direct way to ensure functional consistency.[14]
Q3: Our new lot of BMS-188745 Potassium Salt is difficult to dissolve compared to the previous one. Why would this happen and how can we address it?
A3: Solubility issues are a classic indicator of variability in physical properties.[11] The primary suspects are differences in particle size or crystalline structure (polymorphism). A batch with larger particles or a less soluble polymorphic form will take longer to dissolve.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution.
-
Sonication: Use a bath sonicator for short intervals to break up aggregates.
-
Solvent Optimization: While DMSO is a common solvent, ensure the final concentration in your aqueous assay buffer is low (typically <0.5%) to avoid solvent-induced artifacts. If solubility remains an issue, you may need to explore alternative stock solvent preparations, though this should be done with caution to ensure consistency.
Q4: How should we store BMS-188745 Potassium Salt to ensure its long-term stability?
A4: Proper storage is essential to prevent degradation, which can introduce new impurities and reduce the potency of the active compound.[4] Based on the compound's nature as a salt, it may be hygroscopic (absorb moisture from the air).
Recommended Storage Protocol:
-
Condition: Store the container tightly closed in a dry, cool, and well-ventilated place.[15]
-
Temperature: For long-term storage (1-2 years), -20°C is recommended. For short-term storage (1-2 weeks), -4°C is acceptable.[16]
-
Handling: To prevent moisture contamination, allow the vial to warm to room temperature before opening. Use a desiccator for storage after opening if you are in a humid environment.
Part 2: Troubleshooting Guides & Workflows
This section provides logical workflows to systematically diagnose and resolve issues arising from batch-to-batch variability.
Guide 1: Initial Batch Qualification Workflow
This workflow should be followed for every new lot of BMS-188745 Potassium Salt received to ensure it meets your experimental standards before it is used in large-scale or critical studies.
Caption: Workflow for qualifying a new batch of BMS-188745 Potassium Salt.
Guide 2: Troubleshooting Inconsistent IC50 Values
Use this decision tree when a newly qualified batch produces a significantly different IC50 value compared to your historical data.
Caption: Decision tree for troubleshooting inconsistent biological activity.
Part 3: Standard Operating Protocols (SOPs)
These protocols provide validated, step-by-step methodologies for the essential QC tests.
SOP 001: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Scope: To determine the purity of BMS-188745 Potassium Salt and characterize its impurity profile.
-
Materials & Reagents:
-
BMS-188745 Potassium Salt sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade
-
Reference Standard (validated "Golden Batch")
-
-
Instrumentation & Columns:
-
HPLC system with UV/Vis or DAD detector (e.g., Agilent 1260 Infinity II)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation: Prepare a 1 mg/mL solution of BMS-188745 Potassium Salt in 50:50 Water:Acetonitrile. Prepare the Reference Standard at the same concentration.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the chromatogram of the new batch to the Reference Standard. Note any new impurity peaks or significant changes in the area of existing impurity peaks.
-
-
Acceptance Criteria:
-
Purity must be ≥ 98.0%.
-
No single impurity should be > 0.5%.
-
The impurity profile should be qualitatively similar to the Reference Standard.
-
SOP 002: Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)
-
Scope: To confirm the chemical identity of a new batch of BMS-188745 Potassium Salt against a reference standard.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount (1-2 mg) of the Reference Standard powder onto the ATR crystal and apply pressure.
-
Acquire the IR spectrum (typically scanning from 4000 to 400 cm⁻¹).
-
Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Repeat steps 1-3 with the new batch sample.
-
-
Data Analysis: Overlay the spectrum of the new batch with the spectrum of the Reference Standard.
-
Acceptance Criteria: The positions and relative intensities of the major absorption peaks (e.g., P=O, S=O, aromatic C-H stretches) in the fingerprint region (1500-500 cm⁻¹) must be consistent between the new batch and the Reference Standard.[9]
SOP 003: Functional Potency Assessment via in vitro Dehydrosqualene Synthase (CrtM) Inhibition Assay
-
Scope: To determine the half-maximal inhibitory concentration (IC50) of BMS-188745 Potassium Salt.
-
Materials & Reagents:
-
Recombinant S. aureus Dehydrosqualene Synthase (CrtM)
-
Substrate: Farnesyl pyrophosphate (FPP)
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM DTT, pH 7.5
-
Detection Reagent: A reagent that detects the pyrophosphate (PPi) byproduct, such as Malachite Green Phosphate Assay Kit.
-
BMS-188745 Potassium Salt (New Batch and Reference Standard)
-
DMSO
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the new batch and Reference Standard in DMSO, starting from a 1 mM stock.
-
Reaction Setup (96-well plate):
-
Add Assay Buffer to each well.
-
Add 1 µL of the diluted compound from the serial dilution plate (final DMSO concentration should be ≤ 1%).
-
Add CrtM enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add FPP substrate to all wells to start the reaction. Incubate for 30 minutes at 37°C.
-
Detection: Stop the reaction and add the Malachite Green reagent according to the manufacturer's instructions. Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all wells.
-
Normalize the data, setting the no-inhibitor control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
-
Acceptance Criteria: The IC50 value of the new batch must be within a 2-fold range of the IC50 value obtained for the Reference Standard in the same experiment.
Part 4: Data Interpretation - Examples
The following table summarizes typical acceptance criteria and provides examples of data from a "Good" batch and a "Bad" batch to aid in your analysis.
| Parameter | Acceptance Criteria | Example: "Good Batch" | Example: "Bad Batch" | Interpretation of "Bad Batch" |
| FTIR Identity | Spectrum matches reference | Match | No Match | The compound is not BMS-188745. Reject. |
| HPLC Purity | ≥ 98.0% | 99.2% | 95.5% | Purity is below specification. Reject. |
| HPLC Impurity Profile | Matches reference | One minor impurity at 0.3% | New impurity peak at 2.5% | A new, unknown impurity is present. Reject. |
| Functional IC50 | Within 2-fold of reference | 125 nM (Ref: 110 nM) | 550 nM (Ref: 120 nM) | Potency is >4-fold lower. Likely due to impurity or physical property issue. Quarantine & Investigate. |
References
- Vertex AI Search. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- Pharma Growth Hub. (2024, October 17). Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. YouTube.
- The Pharma Master. (2024, May 26). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
- Normec Group. (n.d.). Pharmaceutical Quality Control Testing | GMP, FDA-Approved Lab Services.
- The Pharma Master. (2024, May 26). Quality Control Measures for APIs.
- Post Apple Scientific. (2024, January 19). The Impact of Impurities in Lab Chemicals.
- Valencylab. (2025, February 1). Why are high-purity chemicals essential for advanced scientific experiments?
- Atom Scientific Ltd. (n.d.). Why Purity Variation is Significant in Laboratories.
- Laboteck. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results.
- LGC Standards. (n.d.). Buy Online CAS Number 157126-15-3 - TRC - BMS 188745 Potassium Salt.
- Hagsten, L. G., et al. (2008). Identifying sources of batch to batch variation in processability. ResearchGate.
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
- Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
- ECHEMI. (n.d.). This compound Use and Manufacturing.
- ECHEMI. (n.d.). Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 157126-15-3.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- AstrinexLab. (2024, October 4). Powder Exploration: Unraveling Basics, Technology, and Batch-to-Batch Reproducibility in the Pharma Industry.
- USA Chemical Suppliers. (n.d.). This compound suppliers USA.
- LGC Standards. (n.d.). Buy Online CAS Number 157126-15-3 - TRC - this compound.
- BIOFOUNT. (n.d.). This compound.
Sources
- 1. echemi.com [echemi.com]
- 2. Buy Online CAS Number 157126-15-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 3. Buy Online CAS Number 157126-15-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 5. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Powder Exploration: Unraveling Basics, Technology, and Batch-to-Batch Reproducibility in the Pharma Industry - AstrinexLab WEB [astrinexlab.com]
- 13. agilent.com [agilent.com]
- 14. thepharmamaster.com [thepharmamaster.com]
- 15. echemi.com [echemi.com]
- 16. 157126-15-3|this compound|this compound| -范德生物科技公司 [bio-fount.com]
Interpreting conflicting data from CrtM inhibition assays.
Welcome to the technical support center for CrtM inhibition assays. This guide is designed for researchers, scientists, and drug development professionals who are working to identify and characterize inhibitors of dehydrosqualene synthase (CrtM), a key enzyme in the staphyloxanthin biosynthesis pathway of Staphylococcus aureus.[1][2] Staphyloxanthin is a virulence factor that protects the bacterium from the host's immune response, making CrtM an attractive target for the development of new anti-infective therapies.[3][4][5][6]
Interpreting data from CrtM inhibition assays can be challenging due to a variety of factors that can lead to conflicting or unexpected results. This guide provides a structured approach to troubleshooting common issues, explaining the underlying scientific principles to help you make informed decisions and advance your research with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you might encounter during your CrtM inhibition experiments in a question-and-answer format.
Q1: My putative CrtM inhibitor shows potent activity in an in vitro enzymatic assay, but has weak or no effect in a whole-cell S. aureus pigmentation assay. What could be the reason for this discrepancy?
This is a common and important observation in drug discovery. The discrepancy between in vitro and whole-cell activity can often be attributed to one or more of the following factors:
-
Compound Permeability: The bacterial cell wall and membrane can act as a barrier, preventing your compound from reaching its intracellular target, CrtM. S. aureus possesses a complex cell envelope that can be difficult for compounds to penetrate.
-
Efflux Pumps: S. aureus has a number of efflux pumps that can actively transport your compound out of the cell, preventing it from reaching a high enough intracellular concentration to inhibit CrtM.
-
Compound Instability or Metabolism: Your compound may be unstable in the bacterial culture medium or may be metabolized by bacterial enzymes into an inactive form.
-
Off-Target Effects: In a whole-cell context, your compound might have off-target effects that are toxic to the bacteria at concentrations lower than that required to inhibit CrtM, thus masking the specific effect on pigmentation.
Troubleshooting Workflow:
To dissect the reasons for the discrepancy between your in vitro and in vivo results, consider the following experimental workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. dovepress.com [dovepress.com]
- 4. Mechanism of action and inhibition of dehydrosqualene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents [frontiersin.org]
Potential reasons for lack of in vivo effect of BMS 188745 Potassium Salt.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are investigating the in vivo effects of BMS-188745 Potassium Salt. As a Senior Application Scientist, my goal is to provide you with in-depth troubleshooting strategies and foundational knowledge to address the common challenge of translating promising in vitro activity into in vivo efficacy.
This guide is structured as a series of questions you might be asking when your in vivo results with BMS-188745 Potassium Salt do not meet expectations. We will explore potential reasons for the lack of effect, from compound-related issues to complex biological factors, and provide actionable protocols to diagnose and resolve these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My in vitro assays show potent inhibition with BMS-188745 Potassium Salt, but I'm not observing any physiological effect (e.g., glucosuria) in my animal models. What are the primary areas I should investigate?
This is a classic challenge in drug development known as an in vitro-in vivo correlation (IVIVC) gap.[1][2][3] The reasons for this discrepancy can be multifaceted, but they generally fall into three categories: issues with the compound and its formulation, pharmacokinetic problems, or pharmacodynamic complexities in the in vivo environment.
Here is a logical workflow to begin your troubleshooting process:
Caption: A stepwise approach to troubleshooting the lack of in vivo effect.
We will break down each of these steps in the following questions.
Section 1: Compound Integrity and Formulation
Q2: How can I be certain that the BMS-188745 Potassium Salt I'm using is stable and correctly formulated for in vivo administration?
The physical and chemical properties of your test compound are the foundation of a successful in vivo study. Any issues here will inevitably lead to a lack of efficacy.
A2:
Compound Integrity:
-
Source and Purity: Always use a compound from a reputable supplier with a certificate of analysis (CoA) detailing its purity. Impurities can have off-target effects or interfere with the activity of the primary compound.
-
Storage: BMS-188745 Potassium Salt should be stored under the conditions recommended by the supplier, typically desiccated and at a low temperature, to prevent degradation.[4]
-
Handling: Prepare fresh solutions for your experiments whenever possible. If you must use stock solutions, ensure they are stored correctly (e.g., aliquoted to avoid freeze-thaw cycles) and that the compound is stable in the chosen solvent over the storage period.[4]
Formulation and Administration:
-
Solubility: Poor aqueous solubility is a frequent cause of failed in vivo studies.[5][6] If BMS-188745 Potassium Salt precipitates in your vehicle upon administration, the effective dose will be significantly lower than intended.
-
Actionable Step: Perform a solubility test with your chosen vehicle. Prepare the highest concentration you intend to administer and visually inspect for precipitation after incubation under conditions that mimic your experiment.
-
-
Vehicle Selection: The vehicle must be non-toxic and capable of solubilizing the compound. Common vehicles for oral administration include water, saline, or suspensions in methylcellulose or carboxymethylcellulose. The choice of vehicle can significantly impact absorption.
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) must be appropriate for the compound and the experimental question. For an SGLT2 inhibitor like BMS-188745, oral administration is the typical clinical route.[7][8] If oral bioavailability is a suspected issue, an initial experiment with intravenous administration can help determine if the compound is active when it directly enters circulation.
Section 2: Pharmacokinetic (PK) Challenges
Q3: I've confirmed my compound and formulation are sound. Could the lack of effect be due to poor pharmacokinetics?
A3: Absolutely. Pharmacokinetics (PK), which describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME), is a major hurdle for many small molecules.[5][9] Even with a potent compound, if it doesn't reach its target in sufficient concentrations for a long enough duration, you will not see an effect.
Here are the key PK parameters to consider for BMS-188745 Potassium Salt:
| PK Parameter | Potential Issue for BMS-188745 | Troubleshooting Approach |
| Absorption | Poor absorption from the GI tract after oral dosing. | Conduct a pilot PK study. Measure plasma concentrations of the drug at various time points after oral administration. |
| Distribution | The compound may be rapidly cleared from the plasma and distribute to tissues other than the kidney (the target organ for SGLT2 inhibitors). | Analyze tissue distribution, with a focus on kidney concentrations, in your pilot PK study. |
| Metabolism | Rapid metabolism by the liver (first-pass effect) can significantly reduce the amount of active drug reaching systemic circulation.[10] | Measure the concentration of the parent compound and any known metabolites in plasma and urine. |
| Excretion | The compound may be excreted too rapidly to maintain a therapeutic concentration. | Determine the elimination half-life from your PK study data. |
Caption: Key pharmacokinetic hurdles for an orally administered drug.
Protocol: Pilot Pharmacokinetic Study
This protocol outlines a basic approach to determine the plasma concentration of BMS-188745 Potassium Salt over time.
-
Animal Model: Use the same species and strain as in your efficacy studies. A typical choice would be male Sprague-Dawley rats.
-
Dosing: Administer a single dose of BMS-188745 Potassium Salt via the intended route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points. A suggested schedule would be: pre-dose, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Sample Processing: Process the blood to isolate plasma and store it at -80°C until analysis.
-
Bioanalysis: Develop a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of BMS-188745 in the plasma samples.
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Section 3: In Vivo Target Engagement
Q4: My PK data suggests the compound is reaching the bloodstream. How do I confirm it's actually inhibiting SGLT2 in the kidney?
A4: This is a critical question of pharmacodynamics (PD) – what the drug does to the body.[11] Demonstrating target engagement is essential to confirm that your in vivo model is functioning as expected. For an SGLT2 inhibitor, the most direct pharmacodynamic endpoint is an increase in urinary glucose excretion.
Verifying Target Engagement:
-
Direct Measurement of Glucosuria: This is the primary efficacy endpoint for SGLT2 inhibitors.[12]
-
Actionable Step: Place animals in metabolic cages to allow for the collection of urine over a defined period (e.g., 24 hours) after dosing. Measure the total glucose excreted in the urine. A significant increase in glucose excretion in the treated group compared to the vehicle control group confirms target engagement.
-
-
Blood Glucose Levels: In diabetic animal models, successful SGLT2 inhibition should lead to a reduction in blood glucose levels.[13][14] However, in non-diabetic animals, the effect on blood glucose may be minimal.
If you observe adequate plasma exposure but no increase in urinary glucose excretion, consider these possibilities:
-
The plasma concentration of the free (unbound) drug is insufficient to inhibit SGLT2.
-
The drug is not effectively transported into the proximal tubule cells of the kidney where SGLT2 is located.
-
The animal model you are using has a different SGLT2 expression or sensitivity compared to your in vitro system.
Section 4: Biological and Model-Related Factors
Q5: I've ruled out compound, formulation, PK, and target engagement issues. Could the animal model itself be the problem?
A5: Yes, the choice of animal model and underlying biological differences can lead to a disconnect between in vitro and in vivo results.
Considerations for Your Animal Model:
-
Species Differences: The structure, function, and expression levels of SGLT2 can vary between species. The binding affinity and inhibitory potency of BMS-188745 may differ between the species used for in vitro assays (e.g., human SGLT2) and your in vivo model (e.g., rodent SGLT2).
-
Disease State: The efficacy of SGLT2 inhibitors can be influenced by the underlying physiological state of the animal. For instance, the effect on blood glucose will be much more pronounced in a diabetic model with hyperglycemia compared to a healthy, normoglycemic animal.[14]
-
Compensatory Mechanisms: The body has robust systems for maintaining glucose homeostasis. It's possible that upon SGLT2 inhibition, other mechanisms are upregulated to compensate, masking the effect of the drug. For example, SGLT1, another glucose transporter in the kidney, may increase its reabsorption of glucose.[12]
Final Thoughts:
If you have systematically worked through these troubleshooting steps and are still unable to observe an in vivo effect, it may be necessary to reconsider the viability of BMS-188745 Potassium Salt as a drug candidate. The data you have generated through this process is invaluable, as it provides a rational basis for decision-making in your research and development program. The principles of verifying compound integrity, understanding pharmacokinetics, and confirming target engagement are universally applicable to the development of any small molecule therapeutic.[11][15]
References
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (n.d.). MDPI. [Link]
-
In vitro–In Vivo Correlations: Tricks and Traps. (2012). The AAPS Journal. [Link]
-
CRS Workshop Report: Using an In Vitro–In Vivo Correlation (IVIVC) to Meet Challenges in Global Delivery. (2013). Dissolution Technologies. [Link]
-
In Vitro In Vivo (IVIV) Correlations. (2022). YouTube. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). Journal of Pharmaceutical Sciences. [Link]
-
Sweet success? SGLT2 inhibitors and diabetes. (2017). American Journal of Physiology-Renal Physiology. [Link]
-
Sodium–Glucose Cotransporter 2 Inhibitors: A Case Study in Translational Research. (2017). Diabetes. [Link]
-
Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. (2022). Frontiers in Endocrinology. [Link]
-
SGLT2 Inhibitors: What They Are, Uses & Side Effects. (2025). Cleveland Clinic. [Link]
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors and Cardiovascular Outcomes: A Review of Literature. (2024). Cureus. [Link]
-
Pharmacokinetics and Metabolism of [14C]BMS-986165 in Healthy Male Participants. (n.d.). Bristol Myers Squibb. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). Molecules. [Link]
-
Key factors influencing small-molecule drug bioavailability. (2024). ResearchGate. [Link]
-
Drug metabolism. (n.d.). Wikipedia. [Link]
-
Paving the way for small-molecule drug discovery. (2021). Signal Transduction and Targeted Therapy. [Link]
-
Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors and Cardiovascular Outcomes: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug metabolism - Wikipedia [en.wikipedia.org]
- 11. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 12. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Sodium–Glucose Cotransporter 2 Inhibitors: A Case Study in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting BMS 188745 Potassium Salt concentration for resistant S. aureus strains.
Technical Support Center: BMS-188745 Potassium Salt & Resistant S. aureus
Introduction: The Challenge of Resistant S. aureus
Staphylococcus aureus continues to be a formidable pathogen, largely due to its remarkable ability to develop resistance to nearly every class of antibiotic.[1] Mechanisms such as enzymatic inactivation of the drug, modification of the antibiotic's target, and the use of efflux pumps render many standard therapies ineffective.[2][3] Methicillin-resistant S. aureus (MRSA), for instance, acquires the mecA gene, which encodes a penicillin-binding protein (PBP2a) with low affinity for most β-lactam antibiotics, making them useless.[4][5] This necessitates the exploration of novel compounds like BMS-188745 Potassium Salt, which acts as an inhibitor of dehydrosqualene synthase (CrtM), targeting the biosynthesis of staphyloxanthin, a virulence factor in S. aureus.[6]
This guide provides researchers with a comprehensive framework for determining and optimizing the effective concentration of BMS-188745 against resistant strains of S. aureus. It combines frequently asked questions (FAQs), a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC), and a robust troubleshooting section to address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is BMS-188745 Potassium Salt and what is its mechanism of action?
BMS-188745 Potassium Salt (CAS 157126-15-3) is an inhibitor of dehydrosqualene synthase (CrtM).[6] Unlike traditional antibiotics that might target cell wall synthesis or protein production, BMS-188745 targets a virulence factor. It inhibits the production of staphyloxanthin, the golden carotenoid pigment that gives S. aureus its characteristic color. Staphyloxanthin acts as an antioxidant, protecting the bacterium from reactive oxygen species generated by the host's immune cells. By inhibiting its production, BMS-188745 can render S. aureus more susceptible to host immune clearance.
Q2: How do I prepare a stock solution of BMS-188745 Potassium Salt?
Q3: What is the Minimum Inhibitory Concentration (MIC) and why is it important?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] It is a critical metric for assessing the potency of a new compound against a specific bacterial strain.[10][12] Determining the MIC allows you to quantify the level of resistance and establish a baseline effective concentration for further experiments.
Q4: What are the primary mechanisms of resistance in S. aureus that could affect my results?
S. aureus employs several resistance strategies:
-
Target Modification: Mutations in the drug's target protein can reduce binding affinity.[3]
-
Enzymatic Inactivation: The bacteria may produce enzymes, like β-lactamases, that degrade the antibiotic.[13]
-
Efflux Pumps: These are membrane proteins that actively pump the antibiotic out of the cell.[2][3]
-
Biofilm Formation: Bacteria within a biofilm are shielded from antibiotics and immune cells, leading to increased tolerance.[1]
While BMS-188745 targets a virulence factor, it's possible that efflux pumps could reduce its intracellular concentration, or that strains with upregulated antioxidant defenses may be less affected by its action.
Core Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the standardized broth microdilution method to determine the MIC of BMS-188745 against resistant S. aureus.[12][14]
Workflow Overview
Caption: Workflow for the MIC determination of BMS-188745 against S. aureus.
Step-by-Step Methodology
-
Reagent and Culture Preparation:
-
BMS-188745 Stock: Prepare a 1280 µg/mL stock solution in an appropriate solvent.
-
Bacterial Culture: Streak the resistant S. aureus strain onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). This is the standard medium for susceptibility testing.[12]
-
-
Inoculum Preparation:
-
Scientist's Note: The density of the starting bacterial inoculum is one of the most critical variables affecting the MIC result.[15][16]
-
Pick 3-5 well-isolated colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Perform a 1:100 dilution of the 0.5 McFarland suspension into CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be your working inoculum.
-
-
Assay Plate Setup (96-Well Plate):
-
Add 50 µL of CAMHB to wells 2 through 12 in a designated row.
-
Add 100 µL of your 1280 µg/mL BMS-188745 stock solution to well 1.
-
Perform a 2-fold serial dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration range from 640 µg/mL down to 1.25 µg/mL.
-
Controls are essential for a self-validating system:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no drug.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no drug and no bacteria.
-
-
-
Inoculation:
-
Add 50 µL of the working inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to the sterility control (well 12).
-
The final volume in each well is now 100 µL. The drug concentrations are halved (ranging from 320 to 0.625 µg/mL), and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL, as recommended by standard protocols.[10]
-
-
Incubation & Reading:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
After incubation, visually inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be distinctly turbid.
-
The MIC is the lowest concentration of BMS-188745 where there is no visible growth (no turbidity or pellet).[17]
-
Data Presentation Example
| Well | BMS-188745 (µg/mL) | Growth (+/-) | Interpretation |
| 1 | 320 | - | No Growth |
| 2 | 160 | - | No Growth |
| 3 | 80 | - | No Growth |
| 4 | 40 | - | MIC |
| 5 | 20 | + | Growth |
| 6 | 10 | + | Growth |
| 7 | 5 | + | Growth |
| 8 | 2.5 | + | Growth |
| 9 | 1.25 | + | Growth |
| 10 | 0.625 | + | Growth |
| 11 | 0 (Growth Control) | + | Valid |
| 12 | 0 (Sterility Control) | - | Valid |
Troubleshooting Guide
Caption: Decision tree for troubleshooting common MIC assay issues.
Q&A Troubleshooting
Q1: My MIC values vary significantly between replicate experiments. What's wrong?
A: This is a common issue often traced back to experimental variability.[18]
-
Inoculum Density: This is the most likely culprit.[15][16] A slightly denser inoculum can overcome a given antibiotic concentration, leading to a higher apparent MIC. Always standardize your inoculum precisely using a 0.5 McFarland standard.
-
Reagent Preparation: Ensure your media and BMS-188745 dilutions are prepared fresh and consistently. Lot-to-lot variability in media can affect results.[15]
-
Pipetting Accuracy: Calibrate your pipettes.[16] Small errors in serial dilutions can compound and significantly alter the final concentrations.
Q2: I see growth in my sterility control well. What should I do?
A: Growth in the sterility control indicates contamination of your medium or reagents. The entire experiment is invalid and must be repeated. Review your aseptic technique, use fresh, sterile media, and ensure pipette tips and plates are sterile.
Q3: I see very faint, "pinpoint" growth at the bottom of the wells, even at concentrations above the apparent MIC. How do I interpret this?
A: This phenomenon, sometimes called the "trailing effect," can complicate MIC reading.[15] For bacteriostatic agents, it's recommended to disregard pinpoint growth and read the MIC as the lowest concentration that causes a significant reduction in turbidity compared to the growth control.[12] If the effect is pronounced, consider using a spectrophotometer to determine the concentration that inhibits growth by ≥80% for a more objective endpoint.
Q4: My MIC value is higher than expected, or the resistant strain shows no susceptibility. What are the next steps?
A: If you observe an unexpectedly high MIC, it may indicate a robust resistance mechanism in the S. aureus strain.[15]
-
Verify Compound Integrity: Ensure your BMS-188745 stock solution has been stored correctly and has not degraded.
-
Consider Synergy Studies: BMS-188745 targets a virulence factor, not an essential pathway. Its true power may lie in combination with other antibiotics. Consider performing a checkerboard assay to see if it can potentiate the activity of a conventional antibiotic (e.g., a β-lactam) and restore its efficacy against the resistant strain.[19]
References
-
Pantosti, A. (2012). Mechanisms of antibiotic resistance in Staphylococcus aureus. PubMed. Available at: [Link]
-
Lakhundi, S., & Zhang, K. (2018). Methicillin-Resistant Staphylococcus aureus: Molecular Characterization, Evolution, and Epidemiology. Clinical Microbiology Reviews. Available at: [Link]
-
Vestergaard, M., Frees, D., & Ingmer, H. (2019). Antibiotic Resistance and the MRSA Problem. Microbiology Spectrum. Available at: [Link]
-
Hassoun, A., Linden, P. K., & Friedman, B. (2017). Incidence, prevalence, and management of MRSA bacteremia across patient populations-a review of the literature. Journal of the American Medical Association. Available at: [Link]
-
Foster, T. J. (2017). Antibiotic resistance in Staphylococcus aureus. Current status and future prospects. FEMS Microbiology Reviews. Available at: [Link]
-
Shrestha, B., Pokhrel, B. M., & Mohapatra, T. M. (2019). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples. Infectious Diseases: Research and Treatment. Available at: [Link]
-
Al-Ouqaili, M. T. S. (2018). What does it mean when the MIC results are inconsistent amongst the replicates? ResearchGate. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Preventive Medicine and Hygiene. Available at: [Link]
-
Kolawole, J. T. (2024). What common issues should be aware of when interpreting MIC values? ResearchGate. Available at: [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]
-
Microbe Investigations. (2024). MIC and MBC testing tips to ensure reproducibility of results. Microbe Investigations. Available at: [Link]
-
Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
USA Chemical Suppliers. (n.d.). bms 188745 potassium salt suppliers USA. USA Chemical Suppliers. Available at: [Link]
-
Liu, M., et al. (2020). Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus. Molecules. Available at: [Link]
-
Taylor, T. A., & Unakal, C. G. (2023). Staphylococcus Aureus. StatPearls. Available at: [Link]
Sources
- 1. Staphylococcus aureus Infection - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. This compound suppliers USA [americanchemicalsuppliers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus [mdpi.com]
Validation & Comparative
Comparison Guide: A Multi-Tiered Framework for Validating the Inhibition of S. aureus Dehydrosqualene Synthase (CrtM) by BMS-188745 Potassium Salt
This guide provides a comprehensive, field-proven framework for researchers to validate the inhibitory activity of BMS-188745 Potassium Salt against Dehydrosqualene Synthase (CrtM), a key enzyme in the staphyloxanthin virulence factor biosynthesis pathway of Staphylococcus aureus. We move beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and self-validating experimental design.
Introduction: Targeting the Golden Armor of Staphylococcus aureus
Staphylococcus aureus is a formidable human pathogen, partly due to its production of a golden carotenoid pigment, staphyloxanthin.[1][2] This pigment is not merely for color; it acts as a virulence factor, protecting the bacterium from oxidative stress and the host's innate immune response, such as neutrophil-based killing.[3][4][5] The biosynthesis of staphyloxanthin is initiated by the enzyme Dehydrosqualene Synthase, or CrtM, which catalyzes the first committed step: the head-to-head condensation of two farnesyl diphosphate (FPP) molecules to form dehydrosqualene.[6][7][8]
Inhibiting CrtM presents an attractive anti-virulence strategy: instead of killing the bacterium directly (which drives resistance), it disarms it, rendering it more susceptible to host immune clearance.[3][9] BMS-188745 Potassium Salt (also known as BPH-652) is a potent phosphonosulfonate inhibitor designed to target this enzyme.[10][11][12] Its structural similarity to human squalene synthase (SQS) inhibitors has provided a strong foundation for its development.[3][13][14]
This guide details a three-part validation workflow to rigorously confirm the efficacy and mechanism of BMS-188745 against CrtM.
Caption: Staphyloxanthin biosynthesis pathway and the CrtM inhibition point.
Part 1: Primary Validation - Direct Measurement of CrtM Inhibition (IC₅₀ Determination)
Expertise & Rationale: The first and most direct test is to measure the inhibitor's effect on the purified CrtM enzyme. This in vitro assay isolates the target interaction from cellular complexities like membrane permeability. We aim to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency. An HPLC-based method is chosen for its superior accuracy in separating the product (dehydrosqualene) from the substrate (FPP) and potential side-products.[15]
Protocol 1: In Vitro CrtM Activity Assay
-
Enzyme Preparation:
-
Express and purify recombinant His-tagged S. aureus CrtM as previously described.[16] Confirm purity and concentration via SDS-PAGE and a Bradford assay.
-
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT. Magnesium is a critical cofactor for CrtM activity.
-
Substrate (FPP): Prepare a 1 mM stock solution of Farnesyl Pyrophosphate Ammonium Salt in assay buffer.
-
-
Assay Procedure:
-
Set up reactions in 1.5 mL microcentrifuge tubes in a final volume of 100 µL.
-
To each tube, add:
-
88 µL of Assay Buffer.
-
1 µL of inhibitor dilution in DMSO (or pure DMSO for the 'no inhibitor' control).
-
1 µL of purified CrtM enzyme (final concentration ~1-5 µM).
-
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for binding.
-
Initiate the reaction by adding 10 µL of 1 mM FPP (final concentration 100 µM).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 200 µL of ice-cold methanol, which precipitates the protein.
-
Vortex vigorously and centrifuge at >13,000 x g for 10 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 50-100 µL onto a C18 reverse-phase column.
-
Use an isocratic mobile phase (e.g., 95:5 Methanol:Water) or a gradient for separation.
-
Monitor the elution of dehydrosqualene via UV detection (approx. 285 nm).
-
Quantify the dehydrosqualene peak area.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve (sigmoidal, variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
| BMS-188745 [nM] | Dehydrosqualene Peak Area (Mean) | % Inhibition |
| 0 (Control) | 5,000,000 | 0% |
| 0.1 | 4,850,000 | 3% |
| 1.0 | 3,750,000 | 25% |
| 10 | 2,400,000 | 52% |
| 100 | 800,000 | 84% |
| 1000 | 150,000 | 97% |
Table 1: Example data for IC₅₀ determination of BMS-188745 against purified CrtM.
Part 2: Mechanistic Insight - Determining the Mode of Inhibition
Expertise & Rationale: The IC₅₀ value tells us how well an inhibitor works, but not how it works. Understanding the mode of inhibition (e.g., competitive, non-competitive) is crucial for lead optimization and predicting in vivo behavior. A competitive inhibitor, which binds to the same site as the substrate, can be outcompeted by high substrate concentrations. We determine this by measuring reaction rates at varying concentrations of both the substrate (FPP) and the inhibitor (BMS-188745). Plotting this data in a double-reciprocal format (a Lineweaver-Burk plot) provides a clear visual diagnosis of the inhibition mechanism.[18][19][20]
Protocol 2: Enzyme Kinetic Analysis
-
Experimental Setup:
-
Follow the CrtM activity assay (Protocol 1) with modifications.
-
Create a matrix of reactions. You will have several sets of tubes, each set corresponding to a fixed concentration of BMS-188745 (e.g., 0 nM, 5 nM, 15 nM).
-
Within each set, vary the concentration of the substrate, FPP (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Ensure you are measuring the initial reaction velocity (V₀). This may require running a time-course experiment to find a time point where product formation is linear.
-
-
Data Analysis & Plotting:
-
For each reaction, calculate the initial velocity (V₀), typically in units of µM product/min.
-
Calculate the reciprocal values: 1/V₀ and 1/[FPP].
-
Plot 1/V₀ (y-axis) versus 1/[FPP] (x-axis) for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
-
Interpretation:
-
Competitive Inhibition: Lines will intersect at the y-axis (1/Vmax is unchanged), but the x-intercepts will differ (apparent Km increases). This indicates the inhibitor competes with FPP for the active site.
-
Non-competitive Inhibition: Lines will intersect at the x-axis (-1/Km is unchanged), but the y-intercepts will differ (apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines will be parallel. Both apparent Km and Vmax decrease.
-
Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
Part 3: Cellular Validation - Confirming Activity in Live S. aureus
Expertise & Rationale: Potent in vitro activity does not guarantee efficacy in a living organism. The inhibitor must be able to cross the bacterial cell wall and membrane to reach its cytoplasmic target, CrtM, and remain stable and active in that environment. The phenotypic readout for CrtM inhibition is straightforward: a loss of the characteristic golden pigment.[1][5] We can quantify this color loss to determine the inhibitor's effective concentration in a cellular context.
Protocol 3: Pigment Inhibition Assay in S. aureus Culture
-
Bacterial Culture:
-
Grow an overnight culture of a pigmented S. aureus strain (e.g., Newman, USA300) in Tryptic Soy Broth (TSB).
-
Dilute the overnight culture 1:100 into fresh TSB.
-
-
Inhibitor Treatment:
-
In a 96-well plate or culture tubes, add the diluted S. aureus culture.
-
Add varying concentrations of BMS-188745 (and a DMSO vehicle control). A broader concentration range than the IC₅₀ is recommended to start (e.g., 10 nM to 50 µM).
-
Incubate at 37°C with shaking for 18-24 hours to allow for growth and pigment production.
-
-
Pigment Extraction & Quantification:
-
After incubation, pellet the bacteria from 1 mL of culture by centrifugation (e.g., 5,000 x g for 10 min).
-
Visually inspect the pellets for loss of color.
-
Discard the supernatant and resuspend the pellet in 1 mL of methanol.[21][22]
-
Incubate at 55°C for 5-10 minutes to extract the carotenoids.[23]
-
Centrifuge again to pellet cell debris.
-
Transfer the clear, pigmented methanol supernatant to a new tube or cuvette.
-
Measure the absorbance of the supernatant at ~465 nm (OD₄₆₅), the characteristic peak for staphyloxanthin-related carotenoids.[24] Use pure methanol as a blank.
-
-
Data Analysis:
-
Normalize the OD₄₆₅ reading to the cell density of the culture (measured by OD₆₀₀ before pelleting) to account for any growth-inhibitory effects of the compound.
-
Calculate the cellular IC₅₀ for pigment inhibition.
-
Comparative Analysis: BMS-188745 vs. Alternative Inhibitors
Trustworthiness: A product's performance is best understood in context. Comparing BMS-188745 to other known inhibitors provides a benchmark for its potency and selectivity. Bisphosphonates are a relevant comparison class as they are also potent CrtM inhibitors.[10] We will also include a human SQS inhibitor to highlight the selectivity profile, a critical parameter for therapeutic development.
| Compound | Target(s) | CrtM Kᵢ (nM) | Cellular IC₅₀ (STX) | Human SQS Kᵢ (nM) | Chemical Class |
| BMS-188745 (BPH-652) | CrtM, SQS | ~1.5[9][11] | ~100 nM[11] | Potent | Phosphonosulfonate |
| Bisphosphonate 3 | CrtM, SQS | ~0.5[10] | Modest Activity[10] | Potent | Bisphosphonate |
| Lapaquistat Acetate | SQS, CrtM | Lower Affinity | Lower Potency | Potent | Quinuclidine Analog |
Table 2: Comparative performance of CrtM inhibitors. Note: Exact values can vary based on assay conditions. Data is aggregated from literature.[10][11][13][25]
Analysis: While Bisphosphonate 3 shows a slightly better in vitro Kᵢ, its cellular activity is reported as modest, suggesting potential issues with cell penetration or stability.[10] BMS-188745 demonstrates an excellent balance of potent enzyme inhibition and proven activity in whole-cell assays, making it a superior lead candidate for an anti-virulence therapy.[9][11] The activity against human SQS is a known characteristic and a key consideration for therapeutic development, where optimizing for bacterial CrtM selectivity is a primary goal.[14]
Overall Validation Workflow
Caption: A summary of the multi-tiered CrtM inhibitor validation workflow.
References
-
UniProt. (n.d.). crtM - 4,4'-diapophytoene synthase - Staphylococcus aureus. UniProtKB. Retrieved from [Link]
-
Gao, P., et al. (2017). Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus. mBio, 8(5). Available from: [Link]
-
ResearchGate. (n.d.). FIG 1 Biosynthesis pathway of staphyloxanthin. Retrieved from [Link]
-
Chen, W., et al. (2024). Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus. Microbiology Spectrum. Available from: [Link]
-
Chen, L., et al. (2020). Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment. Applied and Environmental Microbiology, 86(4). Available from: [Link]
-
Sullivan, L. E., & Rice, K. C. (2021). Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction. Methods in Molecular Biology, 2341, 1-7. Available from: [Link]
-
SpringerLink. (n.d.). Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction. Retrieved from [Link]
-
Aftab, U., et al. (2024). In silico investigation of cholesterol-lowering drugs to find potential inhibitors of dehydrosqualene synthase in Staphylococcus aureus. 3 Biotech, 14(1), 22. Available from: [Link]
-
Sun, T., et al. (2023). The Promiscuity of Squalene Synthase-Like Enzyme: Dehydrosqualene Synthase, a Natural Squalene Hyperproducer? Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Lin, F. Y., et al. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. Proceedings of the National Academy of Sciences, 107(49), 20931-20936. Available from: [Link]
-
Pelz, A., et al. (2005). Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus. Journal of Biological Chemistry, 280(37), 32493-32498. Available from: [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative estimation of carotenoid pigment production by S. aureus isolates. Retrieved from [Link]
-
MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Chen, G., et al. (2019). Staphyloxanthin: a potential target for antivirulence therapy. International Journal of Nanomedicine, 14, 5789-5798. Available from: [Link]
-
Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Song, Y., et al. (2018). Genetic and Virulent Difference Between Pigmented and Non-pigmented Staphylococcus aureus. Frontiers in Microbiology, 9, 686. Available from: [Link]
-
Aftab, U., et al. (2024). In silico investigation of cholesterol-lowering drugs to find potential inhibitors of dehydrosqualene synthase in Staphylococcus aureus. 3 Biotech, 14(1), 22. Available from: [Link]
-
B, M., et al. (2024). Enhancing Staphyloxanthin Synthesis in Staphylococcus aureus Using Innovative Agar Media Formulations. Cureus, 16(5), e59892. Available from: [Link]
-
Omoboyede, O., et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents. Frontiers in Chemistry, 11, 1276061. Available from: [Link]
-
Liu, G. Y., et al. (2012). Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus. Journal of Medicinal Chemistry, 55(15), 6756-6766. Available from: [Link]
-
Lin, F. Y., et al. (2012). Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus. Journal of Medicinal Chemistry, 55(7), 3131–3142. Available from: [Link]
-
Liu, C. I., et al. (2008). A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence. Science, 319(5868), 1391-1394. Available from: [Link]
-
Liu, C. I., et al. (2008). A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence. Science, 319(5868), 1391-1394. Available from: [Link]
-
USA Chemical Suppliers. (n.d.). bms 188745 potassium salt suppliers USA. Retrieved from [Link]
-
Lin, F. Y., et al. (2010). Mechanism of action and inhibition of dehydrosqualene synthase. Proceedings of the National Academy of Sciences of the United States of America, 107(49), 20931-20936. Available from: [Link]
-
Bentham Science. (n.d.). Assessing the Inhibitory Potential of Natural Compounds for Targeting the CrtM Proteins in Methicillin-Resistant Staphylococcus aureus through Machine Learning-based QSAR Modeling and Structural Dynamics Analysis. Retrieved from [Link]
-
Thurman, J. M., et al. (2009). A Novel Targeted Inhibitor of the Alternative Pathway of Complement and Its Therapeutic Application in Ischemia/Reperfusion Injury. The Journal of Immunology, 183(6), 3939-3947. Available from: [Link]
-
Liu, G. Y., et al. (2012). Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus: In Vitro, in Vivo, and Crystallographic Results. Journal of Medicinal Chemistry, 55(15), 6756–6766. Available from: [Link]
-
Gao, P., et al. (2017). Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus. mBio, 8(5), e01224-17. Available from: [Link]
-
Hulin, A., et al. (2023). Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. Pharmaceuticals, 16(12), 1735. Available from: [Link]
-
Pires, D. E. V., et al. (2022). kinCSM: Using graph-based signatures to predict small molecule CDK2 inhibitors. Journal of Chemical Information and Modeling, 62(22), 5543–5552. Available from: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Enhancing Staphyloxanthin Synthesis in Staphylococcus aureus Using Innovative Agar Media Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Protective Effect of the Golden Staphyloxanthin Biosynthesis Pathway on Staphylococcus aureus under Cold Atmospheric Plasma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Mechanism of action and inhibition of dehydrosqualene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. In silico investigation of cholesterol-lowering drugs to find potential inhibitors of dehydrosqualene synthase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydrosqualene Desaturase as a Novel Target for Anti-Virulence Therapy against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 17. echemi.com [echemi.com]
- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 19. microbenotes.com [microbenotes.com]
- 20. Khan Academy [khanacademy.org]
- 21. Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of Staphylococcus aureus Pigmentation by Methanol Extraction | Springer Nature Experiments [experiments.springernature.com]
- 23. Frontiers | Genetic and Virulent Difference Between Pigmented and Non-pigmented Staphylococcus aureus [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. In silico investigation of cholesterol-lowering drugs to find potential inhibitors of dehydrosqualene synthase in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphonosulfonate Inhibitors: Profiling BMS 188745 Potassium Salt Against Key Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibition, the selection of a potent and selective inhibitor is paramount. This guide provides an in-depth, objective comparison of BMS 188745 Potassium Salt, a notable phosphonosulfonate inhibitor, with other compounds in its class and those with similar mechanisms of action. By delving into the experimental data and the causal logic behind experimental design, this document aims to empower you to make informed decisions for your research endeavors.
The Landscape of Phosphonosulfonate Inhibitors: A Mechanistic Overview
Phosphonosulfonates are a class of organophosphorus compounds characterized by the presence of both a phosphonate group (-PO(OH)₂) and a sulfonate group (-SO₃H). This unique chemical architecture makes them effective mimics of phosphate-containing biological substrates, enabling them to act as potent inhibitors of various enzymes. Their mechanism of action often involves coordinating with metal ions in the enzyme's active site, thereby blocking substrate access and catalytic activity.
These inhibitors have shown promise in targeting a range of enzymes, including metalloproteases like Endothelin-Converting Enzyme (ECE) and other enzymes involved in critical biosynthetic pathways.[1][2] The design of specific phosphonosulfonate inhibitors often focuses on modifying the organic scaffold to achieve high affinity and selectivity for the target enzyme.
In Focus: this compound
This compound, also known as rac-BMS-187745 or BPH-652, is a well-characterized phosphonosulfonate that has been investigated for its potent inhibitory activity.[3] While the broader class of phosphonosulfonates targets various enzymes, BMS 188745 has been notably identified as a potent inhibitor of dehydrosqualene synthase (CrtM).[3][4]
Mechanism of Action and Therapeutic Rationale
Dehydrosqualene synthase (CrtM) is a key enzyme in the biosynthetic pathway of staphyloxanthin, a carotenoid pigment that acts as a virulence factor in Staphylococcus aureus.[3][4][5] By quenching reactive oxygen species, staphyloxanthin helps the bacterium evade the host's immune response. Inhibition of CrtM by BMS 188745 leads to a reduction in staphyloxanthin production, thereby potentially rendering the bacteria more susceptible to host defenses.[3][4] This positions BMS 188745 as a promising candidate for anti-virulence therapy.
The following diagram illustrates the role of CrtM in the staphyloxanthin biosynthesis pathway and the point of inhibition by BMS 188745.
Caption: Inhibition of Staphyloxanthin Biosynthesis by BMS 188745.
Performance Data for this compound
Experimental studies have quantified the inhibitory potency of BMS 188745 and related phosphonosulfonates against CrtM. The data highlights the potential of this compound class as effective enzyme inhibitors.
| Compound | Target Enzyme | IC₅₀ | Kᵢ | Reference |
| BMS 188745 (rac-BMS-187745/BPH-652) | S. aureus CrtM | ~5.4 µM | Not Specified | [3] |
| Halogen-substituted phosphonosulfonates | S. aureus CrtM | as low as 11 nM | as low as 5 nM | [4][5] |
Comparative Analysis: BMS 188745 vs. Other Phosphonosulfonate and Related Inhibitors
While BMS 188745 is a potent CrtM inhibitor, the broader class of phosphonate and phosphonosulfonate compounds has been explored for the inhibition of other key enzymes, most notably Endothelin-Converting Enzyme (ECE). ECE is a metalloprotease responsible for the final step in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor.[6] Inhibition of ECE is a therapeutic strategy for various cardiovascular diseases.[1][6][7]
The following is a logical comparison of BMS 188745 with other phosphonate-containing inhibitors targeting ECE, based on their chemical class and inhibitory principles.
Structural and Mechanistic Parallels
Phosphonate-containing compounds, including phosphonosulfonates, often act as competitive inhibitors, binding to the active site of metalloenzymes.[8] Their negatively charged phosphonate group can coordinate with the essential zinc ion in the active site of enzymes like ECE, mimicking the transition state of the natural substrate. This common mechanistic feature allows for a logical comparison across different target enzymes.
Performance Comparison with ECE Inhibitors
Several phosphonate and related compounds have been developed as ECE inhibitors. Their performance is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) and their selectivity over other metalloproteases like neprilysin (NEP) and angiotensin-converting enzyme (ACE).[6]
| Inhibitor | Target Enzyme | IC₅₀ | Notes | Reference |
| CGS 31447 | ECE-1 | 21 nM | Reversible and competitive inhibitor.[8] | [8] |
| Phosphoramidon | ECE-1 | pH-dependent | Also inhibits NEP.[9][10] | [9][10][11] |
| Daglutril (SLV306) | ECE/NEP | Micromolar (ECE), Nanomolar (NEP) | Dual inhibitor.[12] | [12] |
| SM-19712 | ECE | Potent | Specific IC₅₀ not specified. | [6] |
This comparison highlights that while BMS 188745 is effective in the micromolar range against CrtM, other phosphonate-containing compounds have been optimized to achieve nanomolar potency against ECE-1.
Experimental Protocols: A Guide to In Vitro Inhibition Assays
To ensure the trustworthiness and reproducibility of findings, well-defined experimental protocols are essential. Below are detailed methodologies for assessing the inhibitory activity of compounds like BMS 188745 and other phosphonate inhibitors against their respective target enzymes.
ECE-1 Inhibition Assay (Fluorogenic Substrate-Based)
This protocol describes a general method for determining the enzymatic activity of ECE-1 and for screening potential inhibitors using a fluorogenic substrate. The principle is based on the cleavage of a synthetic peptide substrate that is quenched by a fluorophore/quencher pair. Upon cleavage by ECE-1, the fluorophore is released, resulting in a measurable increase in fluorescence.[6]
Materials:
-
Recombinant human ECE-1
-
ECE-1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic ECE-1 substrate
-
Test inhibitors (e.g., BMS 188745, CGS 31447) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of ECE-1 enzyme in pre-warmed ECE-1 Assay Buffer. Keep on ice. Prepare serial dilutions of the test inhibitor and the reference compound.
-
Assay Setup: In the 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or vehicle control), and the ECE-1 enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
The following diagram illustrates the workflow for the ECE-1 inhibition assay.
Caption: Workflow for a Fluorogenic ECE-1 Inhibition Assay.
CrtM Inhibition Assay (Spectrophotometric)
A common method to assess CrtM activity is to monitor the consumption of the substrate, farnesyl pyrophosphate (FPP), or the formation of the product, dehydrosqualene. An alternative is a coupled assay where the pyrophosphate (PPi) released is quantified.
Materials:
-
Purified S. aureus CrtM enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂ and a detergent)
-
Farnesyl pyrophosphate (FPP) substrate
-
Test inhibitors (e.g., BMS 188745)
-
Enzyme-coupled pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a working solution of CrtM enzyme and serial dilutions of the test inhibitor.
-
Assay Setup: To the wells of the microplate, add the assay buffer, the components of the pyrophosphate detection system, the test inhibitor, and the CrtM enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add the FPP substrate to all wells.
-
Measurement: Measure the absorbance at the appropriate wavelength for the detection kit at regular intervals.
-
Data Analysis: Calculate the rate of PPi formation from the change in absorbance over time. Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration.
Conclusion and Future Perspectives
This compound is a valuable research tool, demonstrating potent inhibition of S. aureus CrtM and representing the broader potential of phosphonosulfonates as enzyme inhibitors. When compared to other phosphonate-containing inhibitors targeting different enzymes like ECE, it is evident that the core chemical scaffold can be adapted to achieve high potency and selectivity against various targets.
For researchers in drug development, the choice between these inhibitors will be dictated by the specific therapeutic target and the desired pharmacological profile. The experimental protocols provided herein offer a robust framework for the in-house evaluation and comparison of these and other novel inhibitors. The continued exploration of the chemical space around the phosphonosulfonate core promises the development of next-generation inhibitors with enhanced efficacy and safety profiles.
References
A comprehensive list of sources cited in this guide is provided below for further reading and verification.
-
Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway. PMC - NIH. [Link]
-
What ECE inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
-
Classification of endothelin converting enzyme inhibitors. ResearchGate. [Link]
-
Vasodilator Effects of Endothelin-Converting Enzyme Inhibition and Endothelin ETA Receptor Blockade in Chronic Heart Failure Patients Treated With ACE Inhibitors. American Heart Association Journals. [Link]
-
Phosphonosulfonates are potent, selective inhibitors of dehydrosqualene synthase and staphyloxanthin biosynthesis in Staphylococcus aureus. PubMed. [Link]
-
Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus. ACS Publications. [Link]
-
Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus. PMC - NIH. [Link]
-
Characterization of CGS 31447, a potent and nonpeptidic endothelin-converting enzyme inhibitor. PubMed. [Link]
-
Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers. [Link]
-
Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12. NIH. [Link]
-
Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH. PubMed. [Link]
-
Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 3. Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonosulfonates are potent, selective inhibitors of dehydrosqualene synthase and staphyloxanthin biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Characterization of CGS 31447, a potent and nonpeptidic endothelin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitor potencies and substrate preference for endothelin-converting enzyme-1 are dramatically affected by pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Off-Target Effects of Novel Compounds in Bacterial Systems: A Hypothetical Case Study of BMS-188745 Potassium Salt
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is the characterization of its biological activity, not just its intended on-target effects but also its unintended off-target interactions. These off-target effects can lead to unforeseen toxicity, altered efficacy, or even open up new therapeutic avenues. This guide provides a comprehensive framework for investigating the off-target effects of a novel or under-researched compound in bacterial cells, using the hypothetical case of BMS-188745 Potassium Salt.
While specific biological activity and targets for BMS-188745 Potassium Salt in bacteria are not publicly documented at the time of this writing, its status as a research biochemical makes it an ideal placeholder for any novel compound whose mechanism of action is yet to be fully elucidated. This guide, therefore, is not a definitive analysis of BMS-188745 but a detailed roadmap for any researcher embarking on the crucial task of off-target profiling in a bacterial system.
The Imperative of Off-Target Profiling in Antibacterial Drug Discovery
The traditional approach to antibiotic discovery often involves screening for compounds that inhibit bacterial growth (whole-cell screening) or that inhibit a specific, essential bacterial enzyme (target-based screening).[1][2] While effective, these initial screens do not reveal the full spectrum of a compound's interactions within the complex intracellular environment of a bacterium. A compound that potently inhibits its intended target may also interact with numerous other proteins, lipids, or nucleic acids, leading to a cascade of unintended physiological consequences.[3] Understanding these off-target effects is paramount for several reasons:
-
Predicting Toxicity: Off-target interactions are a primary source of cellular toxicity, which can derail an otherwise promising drug candidate.
-
Understanding the Full Mechanism of Action: The overall antibacterial effect of a compound may be a composite of both on-target and off-target activities.
-
Identifying Opportunities for Drug Repurposing: An off-target effect in one context could be a desirable on-target effect in another, opening up new therapeutic applications.
-
Anticipating Resistance Mechanisms: Bacteria can develop resistance not only through modification of the primary target but also through alterations in pathways affected by off-target interactions.
A Multi-pronged Approach to Uncovering Off-Target Effects
A robust investigation into off-target effects requires a multi-faceted experimental approach that integrates global, unbiased screening methods with targeted validation techniques. The following sections outline a logical workflow for characterizing a compound like BMS-188745 in a model bacterial species (e.g., Escherichia coli or Bacillus subtilis).
Phase 1: Initial Phenotypic and Whole-Cell Screening
The first step is to observe the global effects of the compound on bacterial physiology. This provides a broad-stroke picture of its biological impact and can offer clues to its mechanism of action.
Experimental Protocol: High-Throughput Bacterial Growth Inhibition Assay
-
Preparation of Bacterial Culture: Grow the chosen bacterial strain to mid-log phase in a suitable broth medium.
-
Compound Dilution Series: Prepare a serial dilution of BMS-188745 Potassium Salt in the growth medium in a 96- or 384-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include positive (known antibiotic) and negative (vehicle control) controls.[4]
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium.
-
Growth Measurement: Measure bacterial growth over time by monitoring the optical density at 600 nm (OD600) using a plate reader.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth.
Interpreting the Results: A potent MIC value suggests significant biological activity. However, it doesn't distinguish between on-target and off-target effects leading to growth inhibition.
Mandatory Visualization:
Caption: A logical workflow for characterizing off-target effects of a novel compound.
Phase 2: Unbiased 'Omics' Approaches for Hypothesis Generation
Once an initial biological effect is confirmed, the next step is to use high-throughput 'omics' technologies to gain a global view of the cellular response to the compound. These methods are powerful for generating hypotheses about potential on- and off-targets.
1. Proteomics: A Window into the Cellular Machinery
Proteomic analysis reveals changes in the abundance of proteins within the bacterial cell upon treatment with the compound.[5][6][7][8][9] This can highlight entire pathways that are perturbed.
Experimental Protocol: Label-Free Quantitative Proteomics
-
Cell Culture and Treatment: Grow bacterial cultures to mid-log phase and treat with a sub-lethal concentration (e.g., 0.5x MIC) of BMS-188745 for a defined period.
-
Protein Extraction and Digestion: Lyse the bacterial cells and extract the total protein. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using tandem mass spectrometry.
-
Data Analysis: Identify and quantify the peptides using a database search algorithm. Compare the protein abundance between treated and untreated samples to identify differentially expressed proteins.
2. Metabolomics: Mapping the Metabolic Response
Metabolomics provides a snapshot of the small molecule metabolites within the cell, offering insights into the metabolic pathways affected by the compound.[10][11][12][13][14]
Experimental Protocol: GC-MS or LC-MS Based Metabolomics
-
Sample Collection and Quenching: Treat bacterial cultures as in the proteomics protocol. Rapidly quench metabolic activity by flash-freezing in liquid nitrogen.
-
Metabolite Extraction: Extract metabolites using a cold solvent mixture (e.g., methanol/chloroform/water).
-
Derivatization (for GC-MS): Chemically modify the metabolites to make them volatile for gas chromatography.
-
MS Analysis: Analyze the metabolite extracts using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Identify and quantify metabolites by comparing the data to spectral libraries. Use statistical analysis to identify metabolites that are significantly altered in response to the compound.
Data Presentation: Summarizing 'Omics' Data
| 'Omics' Approach | Primary Output | Potential Insights into Off-Target Effects | Key Experimental Considerations |
| Proteomics | Relative protein abundance | - Upregulation of stress response proteins.- Downregulation of proteins in a specific metabolic pathway.- Identification of protein modifications. | - Sub-lethal compound concentration is crucial.- Requires sophisticated instrumentation and data analysis pipelines. |
| Metabolomics | Relative metabolite abundance | - Accumulation of a metabolic intermediate, suggesting enzyme inhibition.- Depletion of a key metabolite.- Global shifts in metabolic pathways. | - Rapid quenching of metabolism is critical to prevent artifacts.- Derivatization steps can introduce variability. |
Phase 3: Target Identification and Validation
The 'omics' data will generate a list of candidate pathways and proteins that are affected by the compound. The next crucial phase is to identify direct binding partners and validate them as true off-targets.
1. Bacterial Two-Hybrid (B2H) System
The B2H system is a powerful genetic method to screen for protein-protein interactions in vivo.[15][16][17][18][19] It can be adapted to identify proteins that interact with a small molecule.
Experimental Protocol: Small Molecule-Protein Interaction Screen using B2H
-
Library Construction: Create a genomic or cDNA library of the target bacterium fused to one fragment of a reporter protein (e.g., adenylate cyclase).
-
Bait Construction: Chemically conjugate BMS-188745 to a DNA-binding protein, which is fused to the other fragment of the reporter.
-
Transformation and Screening: Co-transform the library and the bait into a suitable E. coli reporter strain.
-
Selection: Plate the transformed cells on a selective medium where only cells with interacting proteins (and thus a functional reporter) can grow.
-
Hit Identification: Sequence the plasmids from the positive colonies to identify the interacting proteins.
2. In Vitro Transcription/Translation (IVTT) Assays
IVTT systems allow for the synthesis of proteins in a cell-free environment.[20][21][22][23][24] They can be used to assess the direct inhibitory effect of a compound on the activity of a candidate protein.
Experimental Protocol: IVTT-based Inhibition Assay
-
Template Preparation: Prepare a DNA template encoding the candidate off-target protein.
-
IVTT Reaction: Set up an IVTT reaction containing the DNA template, all necessary components for transcription and translation, and a method for detecting the synthesized protein (e.g., incorporation of a fluorescently labeled amino acid).
-
Compound Addition: Add varying concentrations of BMS-188745 to the IVTT reactions.
-
Analysis: Quantify the amount of protein synthesized in the presence and absence of the compound. A dose-dependent decrease in protein synthesis suggests direct inhibition.
Mandatory Visualization:
Caption: On-target vs. off-target effects of a hypothetical compound.
Comparison with Alternative Approaches
While the described workflow is comprehensive, other techniques can provide complementary information.
| Technique | Principle | Advantages | Limitations |
| Resistant Mutant Selection & Sequencing | Select for spontaneous mutants that are resistant to the compound and sequence their genomes to identify mutations. | - Genetically links the compound's activity to a specific gene or pathway.- Can be performed with relatively simple lab techniques. | - Resistance may arise from mechanisms other than target modification (e.g., efflux pumps).- Can be time-consuming. |
| Affinity Chromatography/Pulldown | Immobilize the compound on a solid support and use it to "pull down" interacting proteins from a cell lysate. | - Directly identifies binding partners.- Can be used to determine binding affinity. | - Requires chemical modification of the compound, which may alter its activity.- May miss transient or weak interactions. |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins upon ligand binding. | - Does not require modification of the compound.- Provides information on direct binding in a cellular context. | - Technically demanding and requires specialized equipment.- Data analysis can be complex. |
Conclusion: Building a Complete Picture
Characterizing the off-target effects of a novel compound like BMS-188745 Potassium Salt in bacterial cells is a complex but essential undertaking. There is no single "magic bullet" experiment. Instead, a carefully planned, multi-pronged approach that combines phenotypic screening, unbiased 'omics' analyses, and targeted validation techniques is required. By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive understanding of a compound's biological activity, paving the way for more informed decisions in the drug discovery and development process. The hypothetical case of BMS-188745 serves as a reminder that for every new molecule, a thorough investigation of its off-target profile is not just good science—it is a critical step towards developing safer and more effective medicines.
References
-
Karimova, G., Pidoux, J., Ullmann, A., & Ladant, D. (1998). A bacterial two-hybrid system based on a reconstituted signal transduction pathway. Proceedings of the National Academy of Sciences, 95(10), 5752-5756. [Link]
-
Dos Santos, A. R., et al. (2023). Proteomic Insights into Bacterial Responses to Antibiotics: A Narrative Review. International Journal of Molecular Sciences, 24(13), 10833. [Link]
-
Zampieri, M., et al. (2017). High-throughput metabolomic analysis predicts mode of action of uncharacterized antimicrobial compounds. Science Translational Medicine, 9(380), eaal3211. [Link]
-
Creative Biolabs. (n.d.). Bacterial Two-Hybrid (B2H) Service. [Link]
-
Silver, L. L. (2022). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. Journal of Bacteriology, 204(3), e00484-21. [Link]
-
Dove, S. L., Joung, J. K., & Hochschild, A. (1997). A bacterial two-hybrid system based on a reconstituted signal transduction pathway. Proceedings of the National Academy of Sciences, 94(10), 5112-5116. [Link]
-
Battesti, A., & Bouveret, E. (2025). Bacterial two-hybrid systems evolved: innovations for protein-protein interaction research. Journal of Bacteriology. [Link]
-
Payne, D. J., Gwynn, M. N., Holmes, D. J., & Pompliano, D. L. (2007). Drugs for bad bugs: confronting the challenges of antibacterial discovery. Nature Reviews Drug Discovery, 6(1), 29-40. [Link]
-
Vranakis, I., et al. (2023). Quantitative proteomics reveals unique responses to antimicrobial treatments in clinical Pseudomonas aeruginosa isolates. mSystems, 8(4), e00133-23. [Link]
-
Marcy, Y., et al. (2007). Development and Validation of a Whole-Cell Inhibition Assay for Bacterial Methionine Aminopeptidase by Surface-Enhanced Laser Desorption Ionization-Time of Flight Mass Spectrometry. Antimicrobial Agents and Chemotherapy, 51(1), 136-143. [Link]
-
Arzanlou, M., & Peerayeh, S. N. (2017). Proteomics As a Tool for Studying Bacterial Virulence and Antimicrobial Resistance. Frontiers in Microbiology, 8, 1599. [Link]
-
Wang, Q., et al. (2017). The Bacterial Two-Hybrid System Uncovers the Involvement of Acetylation in Regulating of Lrp Activity in Salmonella Typhimurium. Frontiers in Microbiology, 8, 203. [Link]
-
LibreTexts. (2021). Cell based High Throughput Screening Assays of Bacteria. [Link]
-
Kightlinger, W., et al. (2019). Microscale Adaptation of In Vitro Transcription/Translation for High‐Throughput Screening of Natural Product Extract Libraries. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 813-821. [Link]
-
Paul, S., & Kashyap, A. (2025). Bacterial Proteomics and Antibiotic Resistance Identification: Is Single-Cell Analysis a Worthwhile Pursuit?. Journal of Proteome Research. [Link]
-
Lee, J. C., et al. (2025). The Role of Proteomics in Bacterial Response to Antibiotics. Proteomes. [Link]
-
Tang, H. (2025). Global metabolomics characterization of bacteria: Pre-analytical treatments and profiling. Journal of Proteome Research. [Link]
-
Musiol-Kroll, E., & Wohlleben, W. (2022). A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. Methods in Molecular Biology, 2583, 15-22. [Link]
-
Kaze, D., et al. (2017). In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile. Scientific Reports, 7(1), 9789. [Link]
-
van der Hooft, J. J. J., et al. (2016). Metabolic profiling as a tool for prioritizing antimicrobial compounds. Journal of Industrial Microbiology & Biotechnology, 43(2-3), 245-255. [Link]
-
Mardirossian, M., et al. (2018). In vitro transcription/translation and MIC assays monitoring inhibitory activity of Bac5(1–17) and its derivatives. FEBS Open Bio, 8(5), 743-752. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
-
van der Linden, A. J., et al. (2024). Leveraging Active Learning to Establish Efficient In Vitro Transcription and Translation from Bacterial Chromosomal DNA. ACS Omega. [Link]
-
Kuang, Y., et al. (2022). Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde. Frontiers in Pharmacology, 13, 911928. [Link]
-
Chatzimitakos, T. G., & Stalikas, C. D. (2016). Global metabolomics characterization of bacteria: pre-analytical treatments and profiling. Journal of Proteome Research, 15(9), 3123-3134. [Link]
-
Ammar, C., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3396. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Cell based High Throughput Screening Assays of Bacteria. – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Proteomics As a Tool for Studying Bacterial Virulence and Antimicrobial Resistance [frontiersin.org]
- 8. Bacterial Proteomics and Antibiotic Resistance Identification: Is Single-Cell Analysis a Worthwhile Pursuit? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput metabolomic analysis predicts mode of action of uncharacterized antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic profiling as a tool for prioritizing antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Metabolomics-Driven Exploration of the Antibacterial Activity and Mechanism of 2-Methoxycinnamaldehyde [frontiersin.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. pnas.org [pnas.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Frontiers | The Bacterial Two-Hybrid System Uncovers the Involvement of Acetylation in Regulating of Lrp Activity in Salmonella Typhimurium [frontiersin.org]
- 20. Microscale Adaptation of In Vitro Transcription/Translation for High‐Throughput Screening of Natural Product Extract Libraries | Semantic Scholar [semanticscholar.org]
- 21. In vitro transcription–translation using bacterial genome as a template to reconstitute intracellular profile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of BMS-188745 Potassium Salt with Human Squalene Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of BMS-188745 Potassium Salt, a known inhibitor of human squalene synthase (hSQS), and explores the critical question of its cross-reactivity with human farnesyl diphosphate synthase (hFPPS). As key enzymes in the cholesterol biosynthesis pathway, understanding the selectivity of inhibitors is paramount for accurate experimental design and therapeutic development.
Introduction: The Cholesterol Biosynthesis Pathway and the Significance of Selective Inhibition
The cholesterol biosynthesis pathway is a vital metabolic cascade responsible for the de novo synthesis of cholesterol and other essential isoprenoids. Two critical enzymes in this pathway, farnesyl diphosphate synthase (FPPS) and squalene synthase (SQS), catalyze sequential steps but represent distinct strategic points for therapeutic intervention.[1][2] FPPS is responsible for the synthesis of farnesyl diphosphate (FPP), a precursor for various essential molecules.[3] SQS, on the other hand, catalyzes the first committed step towards cholesterol synthesis by dimerizing two molecules of FPP to form squalene.[4][5] This positioning makes SQS an attractive target for cholesterol-lowering drugs, as its inhibition is thought to have fewer off-target effects compared to upstream enzymes.[6]
BMS-188745 Potassium Salt has been identified as an inhibitor of squalene synthase. However, for a precise understanding of its mechanism of action and potential side effects, its selectivity profile, particularly against the upstream enzyme hFPPS, must be thoroughly evaluated. This guide will delve into the known activity of BMS-188745, compare the structural features of hSQS and hFPPS, and provide a framework for experimentally determining its cross-reactivity.
The Cholesterol Biosynthesis Pathway: A Visual Overview
To contextualize the roles of hFPPS and hSQS, the following diagram illustrates their positions within the cholesterol biosynthesis pathway.
Caption: The Cholesterol Biosynthesis Pathway highlighting the roles of hFPPS and hSQS.
BMS-188745: A Known Inhibitor of Human Squalene Synthase
BMS-188745 and its prodrug, BMS-188494, have been documented as inhibitors of squalene synthase.[7] Clinical studies on BMS-188494 have utilized the urinary excretion of a farnesyl pyrophosphate metabolite as a pharmacodynamic marker, confirming its inhibitory effect on SQS in humans.[8] While the potency of BMS-188745 against hSQS has been established, a critical question for researchers is its potential for off-target inhibition of other enzymes in the cholesterol biosynthesis pathway, most notably hFPPS.
The Question of Cross-Reactivity with Human Farnesyl Diphosphate Synthase
A thorough review of the scientific literature reveals a lack of publicly available data on the direct inhibitory activity of BMS-188745 against human farnesyl diphosphate synthase. This absence of a reported IC50 or Ki value for BMS-188745 on hFPPS makes a definitive statement on its cross-reactivity challenging. However, we can infer the potential for interaction by examining the structural similarities and differences between the active sites of the two enzymes and by looking at the selectivity profiles of other known squalene synthase inhibitors.
Structural Comparison of hSQS and hFPPS Active Sites
Human squalene synthase possesses a large, central channel where two molecules of its substrate, farnesyl diphosphate (FPP), bind.[5][9] The active site is characterized by conserved aspartate and arginine residues crucial for FPP binding.[9] In contrast, human farnesyl diphosphate synthase has a distinct active site architecture designed to catalyze the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) and subsequently with geranyl diphosphate (GPP) to produce a single molecule of FPP.[3]
The fundamental difference in the reactions catalyzed—a head-to-head condensation of two FPP molecules by hSQS versus a head-to-tail condensation of smaller precursors by hFPPS—suggests significant differences in the topology and chemical environment of their respective active sites. This inherent structural divergence provides a basis to hypothesize a degree of selectivity for inhibitors designed to target one enzyme over the other.
Comparative Selectivity of Other Squalene Synthase Inhibitors
To provide context for the potential selectivity of BMS-188745, it is informative to examine other well-characterized squalene synthase inhibitors. The zaragozic acids are a class of potent natural product inhibitors of SQS.[10] Notably, some members of this family have been shown to exhibit cross-reactivity with other enzymes. For instance, zaragozic acids D and D2 have been reported to inhibit not only squalene synthase but also farnesyl transferase, with IC50 values in the nanomolar range for both enzymes.[11] While farnesyl transferase is distinct from farnesyl diphosphate synthase, this demonstrates that inhibitors targeting one enzyme in the FPP-utilizing pathways can interact with others.
This precedent underscores the importance of empirical testing to determine the selectivity profile of any squalene synthase inhibitor, including BMS-188745.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the known inhibitory activities of BMS-188745 and a comparator, Zaragozic Acid D, against their primary targets and, where available, off-targets. The absence of data for BMS-188745 against hFPPS is explicitly noted.
| Inhibitor | Primary Target | IC50 / Ki | Off-Target | IC50 / Ki | Reference |
| BMS-188745 Potassium Salt | Human Squalene Synthase (hSQS) | Data on file with manufacturer | Human Farnesyl Diphosphate Synthase (hFPPS) | Data Not Available | [7] |
| Zaragozic Acid D | Squalene Synthase | Potent inhibitor | Farnesyl Transferase | 100 nM | [11] |
Experimental Protocol for Determining hFPPS Inhibition
To address the gap in the existing data, we provide a detailed, step-by-step protocol for an in vitro assay to determine the IC50 of BMS-188745 Potassium Salt against human farnesyl diphosphate synthase.
Objective: To determine the concentration of BMS-188745 Potassium Salt required to inhibit 50% of the enzymatic activity of recombinant human farnesyl diphosphate synthase (hFPPS).
Principle: The activity of hFPPS is measured by quantifying the amount of inorganic pyrophosphate (PPi) released during the condensation of geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) to form farnesyl diphosphate (FPP). A common method is a colorimetric assay using a malachite green-based reagent that forms a colored complex with free phosphate after the enzymatic conversion of PPi to two molecules of phosphate by inorganic pyrophosphatase.
Materials:
-
Recombinant human farnesyl diphosphate synthase (hFPPS)
-
BMS-188745 Potassium Salt
-
Geranyl diphosphate (GPP)
-
Isopentenyl diphosphate (IPP)
-
Inorganic pyrophosphatase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of BMS-188745 Potassium Salt in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the BMS-188745 stock solution in assay buffer to create a range of concentrations to be tested.
-
Prepare working solutions of GPP and IPP in assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of hFPPS enzyme solution.
-
Varying concentrations of BMS-188745 solution or vehicle control (e.g., DMSO).
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of GPP and IPP to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection of PPi Release:
-
Stop the reaction by adding the Malachite Green Reagent to each well.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of phosphate to determine the amount of PPi released in each reaction.
-
Plot the percentage of hFPPS inhibition versus the logarithm of the BMS-188745 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyl diphosphate synthase inhibitors from in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 6. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into the catalytic mechanism of human squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Guide to BMS-188745 / BPH-652 as a Cholesterol-Lowering Agent and an Anti-Virulence Therapeutic
Introduction: One Molecule, Two Distinct Therapeutic Philosophies
In the landscape of modern drug discovery, it is rare for a single molecule to embody two fundamentally different therapeutic strategies. Yet, BMS-188745 Potassium Salt, also widely known by its synonym BPH-652, represents such a case. This potent small molecule inhibitor was initially developed by Bristol-Myers Squibb as a cholesterol-lowering agent by targeting a key enzyme in human sterol production.[1] Years later, its remarkable inhibitory action against a homologous enzyme in Staphylococcus aureus has positioned it as a pioneering anti-virulence agent, capable of disarming this formidable pathogen without directly killing it.[2]
This guide provides an in-depth comparative analysis of these two applications. We will dissect the divergent mechanisms of action, compare the performance data across both therapeutic contexts, and provide detailed experimental protocols for researchers seeking to evaluate this compound or similar agents. This is not merely a comparison of efficacy, but an exploration of two distinct philosophies in treating human disease: the direct modulation of host physiology versus the targeted neutralization of a pathogen's virulence factors.
Chemical & Physicochemical Properties
BMS-188745 and BPH-652 refer to the same chemical entity. The compound is a phosphonosulfonate, designed to mimic the substrate of its target enzymes.[2]
| Property | Value | Source(s) |
| Chemical Name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | MedKoo |
| Synonyms | BPH-652, BMS-187745 (acid form), BMS 188745 Potassium Salt | MedKoo, MCE |
| Molecular Formula | C₁₆H₁₆K₃O₇PS | MCE |
| Molecular Weight | 500.63 g/mol (Potassium Salt) | MCE |
| CAS Number | 157126-15-3 (Potassium Salt) | Santa Cruz Biotechnology |
Comparative Mechanism of Action: Targeting a Conserved Enzymatic Step
The dual-action capability of BPH-652 stems from its ability to inhibit two structurally and functionally related enzymes: human Squalene Synthase (SQS) and S. aureus Dehydrosqualene Synthase (CrtM).[2][3] Both enzymes catalyze the first committed step in their respective biosynthetic pathways: the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP).[4]
Application 1: Hypercholesterolemia - Inhibiting Human Squalene Synthase (SQS)
In humans, SQS is a critical enzyme in the cholesterol biosynthesis pathway. It converts FPP into squalene, the first specific precursor for cholesterol.[4] By inhibiting SQS, BPH-652 blocks the production of cholesterol downstream, making it a target for treating hypercholesterolemia. This mechanism is distinct from statins, which act further upstream by inhibiting HMG-CoA reductase.[5] Targeting SQS is considered a more specific approach to blocking cholesterol synthesis, potentially avoiding the depletion of other essential molecules derived from the isoprenoid pathway.[1]
Application 2: Anti-Virulence - Inhibiting S. aureus Dehydrosqualene Synthase (CrtM)
Staphylococcus aureus produces a characteristic golden pigment called staphyloxanthin. This carotenoid is a crucial virulence factor, protecting the bacterium from oxidative stress generated by the host's immune system (e.g., reactive oxygen species produced by neutrophils).[3] The enzyme responsible for the first step in staphyloxanthin synthesis is Dehydrosqualene Synthase (CrtM). By inhibiting CrtM, BPH-652 prevents pigment formation, rendering the bacteria colorless and significantly more vulnerable to host immune clearance without affecting its viability directly.[2][3] This anti-virulence approach is a compelling strategy that may exert less selective pressure for the development of drug resistance compared to traditional bactericidal or bacteriostatic antibiotics.
Figure 2: Experimental workflow for the S. aureus pigment inhibition assay.
Protocol 2: Squalene Synthase (SQS) Enzymatic Inhibition Assay (Cell-Free)
This cell-free assay measures the direct inhibitory effect of BPH-652 on the enzymatic activity of purified human SQS by monitoring the consumption of a cofactor.
1. Reagents and Materials:
-
Purified recombinant human SQS.
-
Farnesyl Diphosphate (FPP) substrate.
-
NADPH cofactor.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT.
-
BPH-652 (BMS-188745) test inhibitor.
-
96-well UV-transparent microplate.
-
Spectrophotometric microplate reader capable of reading absorbance at 340 nm.
2. Preparation of Solutions:
-
Prepare a concentrated stock solution of BPH-652 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in Assay Buffer to create a range of test concentrations.
3. Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer.
-
SQS enzyme solution.
-
BPH-652 solution at various concentrations (or vehicle control for "no inhibition" wells).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add a solution containing both FPP and NADPH to each well.
-
Immediately place the plate in the microplate reader.
4. Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺ as the reaction proceeds.
5. Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.
Therapeutic Potential & Concluding Remarks
The dual-application story of BMS-188745 / BPH-652 offers profound insights for drug development professionals.
As a cholesterol-lowering agent , it represents a targeted approach downstream of statins. While its development for this indication did not proceed to market, the clinical data confirmed its mechanism of action in humans and provided a valuable safety profile. [6]The primary challenge for SQS inhibitors has been to compete with the well-established efficacy and safety of statins.
As an anti-virulence agent , BPH-652 is a proof-of-principle for a transformative approach to infectious disease. By neutralizing a key virulence factor, it disarms the pathogen, allowing the host immune system to clear the infection effectively. [2][3]This strategy promises to mitigate the intense selective pressure that drives antibiotic resistance. The fact that the compound is significantly more potent against the bacterial enzyme than its human homologue is a highly encouraging feature, suggesting a favorable therapeutic window.
The journey of BPH-652 from a metabolic drug candidate to a potential anti-infective highlights the power of understanding enzymatic homology and the innovative potential of re-examining existing molecules for new purposes. It underscores a critical lesson: a deep understanding of biochemical pathways, both in host and pathogen, can unlock novel and unexpected therapeutic opportunities.
References
-
A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence. Liu, C. I., et al. (2008). Science. [Link]
-
Inhibition of Staphyloxanthin Virulence Factor Biosynthesis in Staphylococcus aureus. Song, Y., et al. (2009). Journal of Medicinal Chemistry. [Link]
-
Small-molecule compound SYG-180-2-2 attenuates Staphylococcus aureus virulence by inhibiting hemolysin and staphyloxanthin production. Chen, Y., et al. (2022). Frontiers in Microbiology. [Link]
-
A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence (Full Text). Liu, C. I., et al. (2008). PMC - NIH. [Link]
-
Cholesterol-biosynthesis inhibitor stops infection. (2008). Nature Reviews Microbiology. [Link]
-
Supporting Online Material for A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence. Liu, C. I., et al. (2008). Science. [Link]
-
Celastrol mitigates staphyloxanthin biosynthesis and biofilm formation in Staphylococcus aureus via targeting key regulators of virulence; in vitro and in vivo approach. Abdel-Rhman, M. H., et al. (2022). BMC Microbiology. [Link]
-
Crystal structure of human squalene synthase. Pandi, L., et al. (2000). Journal of Biological Chemistry. [Link]
-
Phosphonosulfonates Are Potent, Selective Inhibitors of Dehydrosqualene Synthase and Staphyloxanthin Biosynthesis in Staphylococcus aureus. Liu, Y., et al. (2008). Journal of Medicinal Chemistry. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of a New Squalene Synthase Inhibitor, BMS-188494, in Healthy Volunteers. Udata, C., et al. (2001). Journal of Clinical Pharmacology. [Link]
-
What are SQS inhibitors and how do they work? Patsnap Synapse. [Link]
-
Mechanism of action and inhibition of dehydrosqualene synthase. Liu, Y., et al. (2010). Proceedings of the National Academy of Sciences. [Link]
-
Bisphosphonate inhibitors of squalene synthase protect cells against cholesterol-dependent cytolysins. Zendo, T., et al. (2020). FEBS Journal. [Link]
-
Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro. Anderson, K. M., et al. (1997). Toxicology and Applied Pharmacology. [Link]
- Methods for determining squalene synthase activity. Croteau, R., et al. (2003).
Sources
- 1. Effect of Bempedoic Acid vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are SQS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, BMS-188494, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Virulence Efficacy of Novel Quorum Sensing Inhibitors: A Comparative In Vivo Guide
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of novel anti-virulence compounds, exemplified by the hypothetical quorum sensing (QS) inhibitor, BMS-188745 Potassium Salt. The focus is on a robust, self-validating experimental design that allows for a clear comparison against traditional antibiotic therapies and vehicle controls. We will delve into the rationale behind experimental choices, from model selection to endpoint analysis, to ensure the generation of unambiguous and publishable data for researchers in drug development.
The Rationale for Anti-Virulence Therapy
Traditional antibiotics function by killing bacteria or inhibiting their growth, which imposes a strong selective pressure for the development of resistance. Anti-virulence therapy represents a paradigm shift; instead of targeting bacterial viability, it aims to disarm pathogens by inhibiting the expression of virulence factors—toxins, proteases, and biofilm-forming components—that are responsible for disease pathology. This approach is hypothesized to exert less selective pressure, potentially preserving the efficacy of the drug over a longer period.
Quorum sensing is a cell-to-cell communication system that many pathogenic bacteria use to coordinate the expression of virulence factors in a population-density-dependent manner. Consequently, inhibitors of QS pathways are a promising class of anti-virulence agents. For the purpose of this guide, we will consider BMS-188745 Potassium Salt as a novel inhibitor of the Pseudomonas aeruginosa LasR quorum sensing system, a key regulator of its virulence.
Designing the In Vivo Validation Study
The primary goal is to assess whether the anti-virulence agent can attenuate the pathogen's ability to cause disease in a living host. A murine model of acute pneumonia is an excellent choice for this purpose, as P. aeruginosa is a significant cause of severe lung infections, and the progression of the disease is well-characterized.
Experimental Workflow
The following diagram outlines the critical steps for the in vivo validation process:
Caption: Workflow for in vivo validation of an anti-virulence agent.
Detailed Experimental Protocols
Animal Model and Bacterial Strain
-
Animal Model: C57BL/6 mice (female, 8-10 weeks old) are a standard choice due to their well-characterized immune response. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Bacterial Strain: Pseudomonas aeruginosa PAO1 is a widely used laboratory strain with a well-understood and functional quorum sensing system.
-
Inoculum Preparation: Culture PAO1 overnight in LB broth, then subculture to mid-log phase. Wash and dilute the bacteria in sterile saline to a final concentration of 2x10^7 CFU/mL.
Infection and Treatment Protocol
-
Anesthetize mice using isoflurane.
-
Instill 50 µL of the bacterial suspension (1x10^6 CFU) intratracheally. This method ensures direct delivery to the lungs.
-
Two hours post-infection, administer the treatments via intraperitoneal (IP) injection. This allows for systemic distribution of the compounds.
-
Group 1 (Vehicle): Sterile saline (n=10 mice)
-
Group 2 (BMS-188745): 10 mg/kg body weight (n=10 mice)
-
Group 3 (Ciprofloxacin): 5 mg/kg body weight (n=10 mice). Ciprofloxacin is a fluoroquinolone antibiotic effective against P. aeruginosa and serves as a positive control for reducing bacterial load.
-
Endpoint Analysis (24 hours post-infection)
A subset of animals (n=5 per group) should be euthanized at 24 hours for quantitative assessment of infection pathology.
-
Bacterial Burden: Homogenize the left lung lobe in sterile PBS, serially dilute, and plate on LB agar to determine the number of Colony-Forming Units (CFU) per gram of tissue.
-
Host Inflammatory Response: Perform a bronchoalveolar lavage (BAL) on the right lung lobes. Centrifuge the BAL fluid (BALF) and use the supernatant to measure key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Lung Injury Assessment: Perfuse and fix the right lung lobes in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups should score the slides for edema, inflammation, and tissue damage.
Comparative Performance Analysis
The efficacy of BMS-188745 Potassium Salt is determined by its ability to reduce disease pathology without necessarily reducing the bacterial load to the same extent as a traditional antibiotic.
Expected Outcomes: Data Comparison Table
| Parameter | Vehicle Control | BMS-188745 Potassium Salt (Anti-Virulence) | Ciprofloxacin (Antibiotic) |
| Survival Rate (48h) | Low (~20%) | Significantly Increased (~70-80%) | High (~90-100%) |
| Bacterial Load in Lung (CFU/g) | High (e.g., 10^8) | High, but may be slightly reduced (e.g., 10^7-10^8) | Significantly Reduced (e.g., <10^4) |
| TNF-α in BALF (pg/mL) | Very High (e.g., >1000) | Significantly Reduced (e.g., <300) | Significantly Reduced (e.g., <200) |
| Lung Histopathology Score | Severe inflammation and tissue damage | Mild to moderate inflammation , preserved alveolar structure | Minimal inflammation |
Interpreting the Results
The key signature of a successful anti-virulence agent is the decoupling of bacterial presence from host damage. As shown in the table, we expect BMS-188745 to significantly improve survival and reduce lung inflammation and damage, even with a bacterial load that may be only moderately lower than the vehicle control. This contrasts sharply with ciprofloxacin, which achieves its protective effect primarily by drastically reducing the number of bacteria.
Mechanistic Grounding: How QS Inhibition Mitigates Damage
The diagram below illustrates the hypothesized mechanism of action. By blocking the LasR receptor, BMS-188745 prevents the bacteria from coordinating the production of numerous virulence factors, such as exotoxins and proteases, which are major contributors to tissue damage and inflammation in the host lung.
Caption: Mechanism of Quorum Sensing Inhibition by BMS-188745.
This validation framework provides a clear, multi-faceted approach to evaluating the in vivo potential of novel anti-virulence agents. By combining survival data with quantitative measures of bacterial load, inflammation, and tissue pathology, researchers can build a compelling case for the efficacy of their compounds and clearly differentiate their mechanism from that of traditional bactericidal or bacteriostatic drugs.
References
-
Title: Anti-virulence strategies to combat bacterial infections Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Anti-virulence therapeutics for bacterial infections: challenges and opportunities Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Quorum sensing in gram-negative bacteria Source: Annual Review of Genetics URL: [Link]
-
Title: Ciprofloxacin: 40 years of excellence in pharmaceutical research Source: European Journal of Pharmaceutical Sciences URL: [Link]
The Specificity of Antibacterial Action: A Comparative Guide to BMS Compounds
For researchers and drug development professionals, understanding the precise spectrum of activity for any investigational compound is paramount. This guide addresses the question of whether BMS-188745 Potassium Salt affects the growth of other bacteria. While direct, publicly available experimental data on BMS-188745 Potassium Salt is scarce, we can draw valuable insights from related compounds developed by Bristol-Myers Squibb (BMS). This guide will provide a comparative analysis of the antibacterial spectra of different BMS compounds, illustrating the principle of target specificity. Furthermore, it will equip researchers with the detailed experimental protocols necessary to determine the antibacterial activity of any compound, including BMS-188745 Potassium Salt, against a panel of bacteria.
The Principle of Antibacterial Spectrum: Not a One-Size-Fits-All Approach
The antibacterial spectrum of a compound refers to the range of bacterial species it can inhibit or kill. This spectrum can be narrow, targeting a specific group of bacteria (e.g., only Gram-positive), or broad, affecting a wide variety of bacteria. The specificity of a compound's action is dictated by its chemical structure and its interaction with specific bacterial targets, such as enzymes involved in cell wall synthesis or proteins essential for DNA replication.
It is a common misconception that compounds from the same manufacturer or with similar-sounding names will have comparable activities. The case of BMS antibacterial agents provides an excellent illustration of this principle. Below, we compare the known antibacterial activities of two different BMS compounds: BMS-180680 and BMS-284756.
Comparative Analysis of BMS Compounds
The following table summarizes the known antibacterial spectra of BMS-180680 and BMS-284756, highlighting their distinct activities against Gram-positive and Gram-negative bacteria.
| Compound | Chemical Class | Primary Spectrum of Activity | Known Inactive Against |
| BMS-180680 | Catechol-containing monobactam | Gram-negative bacteria , including many species of the family Enterobacteriaceae and Pseudomonas aeruginosa[1] | Gram-positive bacteria and anaerobic bacteria[1] |
| BMS-284756 | Des-fluoro(6) quinolone | Gram-positive bacteria , including Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive and -resistant), and enterococci[2][3] | Limited activity against most Gram-negative bacilli and cocci[2] |
This comparison clearly demonstrates that the antibacterial activity of a BMS compound is highly specific. BMS-180680 is a potent agent against a range of Gram-negative pathogens while being ineffective against Gram-positive bacteria.[1] Conversely, BMS-284756 exhibits strong activity against various Gram-positive organisms.[2][3] This underscores the importance of empirical testing to determine the antibacterial spectrum of any new compound, such as BMS-188745 Potassium Salt.
Experimental Protocol: Determining the Minimum Inhibitory Concentration (MIC)
To assess the effect of a compound like BMS-188745 Potassium Salt on the growth of various bacteria, the gold-standard method is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][5] The following is a detailed protocol for a broth microdilution MIC assay.
Materials
-
BMS-188745 Potassium Salt
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[6]
-
Bacterial cultures of interest (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)[5]
-
Micropipettes and sterile tips
Step-by-Step Methodology
-
Preparation of the Compound Stock Solution:
-
Accurately weigh a known amount of BMS-188745 Potassium Salt and dissolve it in a suitable solvent to create a high-concentration stock solution. The choice of solvent will depend on the compound's solubility.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
-
Reading and Interpreting the Results:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizing the MIC Workflow
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
While the specific antibacterial profile of BMS-188745 Potassium Salt remains to be publicly detailed, the comparative analysis of other BMS compounds, namely BMS-180680 and BMS-284756, provides a crucial lesson in the specificity of antibacterial agents. The stark contrast in their activities against Gram-positive and Gram-negative bacteria highlights that assumptions cannot be made based on nomenclature or manufacturer. The provided Minimum Inhibitory Concentration (MIC) protocol offers a robust and standardized method for researchers to empirically determine the antibacterial spectrum of BMS-188745 Potassium Salt or any other investigational compound. This approach ensures scientific rigor and provides the necessary data to guide further research and development efforts.
References
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Southeast Asian Fisheries Development Center, Aquaculture Department. Retrieved from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, September 15). Institute for Collaborative Biotechnology. Retrieved from [Link]
-
Novel Tree Shrew-Derived Antimicrobial Peptide with Broad-Spectrum Antibacterial Activity. (n.d.). MDPI. Retrieved from [Link]
- Fung-Tomc, J., Minassian, B., Kolek, B., Huczko, E., Aleksunes, D., Gradelski, E., & Bonner, D. P. (1997). Antibacterial activity of BMS-180680, a new catechol-containing monobactam. Antimicrobial Agents and Chemotherapy, 41(5), 1010–1018.
- Bassetti, M., Dembry, L. M., Farrel, P. A., Callan, D. A., & Andriole, V. T. (2002). Antimicrobial activities of BMS-284756 compared with those of fluoroquinolones and β-lactams against gram-positive clinical isolates. Antimicrobial Agents and Chemotherapy, 46(1), 234–238.
-
DIY Solar Power Forum. (2020, September 8). Best, good, don't waste your money BMS. Retrieved from [Link]
- Treatment of Gram-negative bacterial infections by potentiation of antibiotics. (2016). Bioorganic & Medicinal Chemistry Letters, 26(21), 5147-5154.
- Gram-negative bacteria act as a reservoir for aminoglycoside antibiotics that interact with host factors to enhance bacterial killing in a mouse model of pneumonia. (2022). FEMS Microbes, 3, xtac016.
-
DIY Solar Power Forum. (2023, June 16). BMS best alternative for Batrium. Retrieved from [Link]
- Bassetti, M., Dembry, L. M., Farrel, P. A., Callan, D. A., & Andriole, V. T. (2002). Antimicrobial Activities of BMS-284756 Compared With Those of Fluoroquinolones and Beta-Lactams Against Gram-Positive Clinical Isolates. Antimicrobial Agents and Chemotherapy, 46(1), 234–238.
-
Reddit. (2023, April 11). BMS Alternatives to the Orion 2. Retrieved from [Link]
- Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. (2025, April 10). Heliyon, 11(4), e32993.
-
DIY Electronics. (2023, July 23). Li Ion BMS modules..What alternatives for low power circuits. Retrieved from [Link]
- English, A. R., Retsema, J. A., Girard, A. E., Lynch, J. E., & Barth, W. E. (1978). CP-45,899, a beta-lactamase inhibitor that extends the antibacterial spectrum of beta-lactams: initial bacteriological characterization. Antimicrobial Agents and Chemotherapy, 14(3), 414–419.
- Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria. (2024). International Journal of Molecular Sciences, 25(11), 5909.
- Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria. (2019). Frontiers in Microbiology, 10, 2376.
- Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It. (2021). Molecules, 26(21), 6433.
- Antimicrobial Peptides: Features, Action, and Their Resistance Mechanisms in Bacteria. (2018). Microbial Drug Resistance, 24(6), 724-737.
- Identification and characterization of amphipathic antimicrobial peptides with broad spectrum activity against multi-drug resistant bacteria. (2022). International Journal of Pharmaceutics, 626, 122173.
- How to Combat Gram-Negative Bacteria Using Antimicrobial Peptides: A Challenge or an Unattainable Goal? (2021). International Journal of Molecular Sciences, 22(24), 13241.
- Antimicrobial peptides: mechanism of action, activity and clinical potential. (2021). Signal Transduction and Targeted Therapy, 6(1), 416.
- Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. (2022). Antibiotics, 11(10), 1421.
Sources
- 1. Antibacterial activity of BMS-180680, a new catechol-containing monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of BMS-284756 Compared with Those of Fluoroquinolones and β-Lactams against Gram-Positive Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activities of BMS-284756 compared with those of fluoroquinolones and beta-lactams against gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
Bridging the Gap: A Guide to Correlating In Vitro IC50 with In Vivo Efficacy for Dehydrosqualene Synthase Inhibitors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly in the challenging arena of antibiotic-resistant bacteria, the journey from a promising compound in a test tube to an effective drug in a living system is fraught with complexity. A critical juncture in this process is understanding the relationship between a compound's potency in a controlled in vitro environment and its efficacy within a complex in vivo model. This guide provides a comprehensive framework for correlating the in vitro half-maximal inhibitory concentration (IC50) with in vivo efficacy, using the dehydrosqualene synthase (CrtM) inhibitor, BMS-188745 Potassium Salt, as a representative example for targeting Staphylococcus aureus.
Disclaimer: Publicly available data on the specific in vitro IC50 and in vivo efficacy of BMS-188745 Potassium Salt is limited. Therefore, this guide will utilize BMS-188745 as a representative phosphonosulfonate CrtM inhibitor and will employ illustrative, hypothetical data to demonstrate the principles and methodologies of correlating in vitro and in vivo results.
The Target: Dehydrosqualene Synthase (CrtM) in Staphylococcus aureus
Staphylococcus aureus is a formidable human pathogen, notorious for its ability to develop antibiotic resistance.[1][2] A key virulence factor in many strains is the golden carotenoid pigment, staphyloxanthin.[3][4][5] This pigment acts as an antioxidant, protecting the bacterium from reactive oxygen species generated by the host's immune system, thereby promoting its survival and pathogenicity.[3][4][5]
The biosynthesis of staphyloxanthin is initiated by the enzyme dehydrosqualene synthase (CrtM), which catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate to form dehydrosqualene.[3][6][7][8] This makes CrtM a compelling target for antivirulence therapy. By inhibiting CrtM, we can prevent the production of staphyloxanthin, rendering the bacteria colorless and more susceptible to host immune clearance.[5]
BMS-188745 Potassium Salt is a phosphonosulfonate, a class of compounds known to be potent inhibitors of CrtM.[9] Understanding how its in vitro inhibitory activity translates to in vivo bacterial clearance is paramount for its development as a potential therapeutic agent.
Caption: The Staphyloxanthin Biosynthesis Pathway in S. aureus.
Part 1: Quantifying Potency - The In Vitro IC50 Determination
The first step in evaluating a potential inhibitor is to determine its potency against the purified target enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocol: In Vitro CrtM Enzymatic Assay
This protocol outlines a continuous spectrophotometric assay to measure the activity of CrtM. The assay couples the release of pyrophosphate (PPi) from the condensation of farnesyl diphosphate (FPP) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant S. aureus CrtM enzyme
-
Farnesyl diphosphate (FPP) substrate
-
Coupling enzymes: Pyrophosphatase, Pyruvate Kinase, Lactate Dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
BMS-188745 Potassium Salt and a comparator inhibitor (e.g., Hesperidin, a known natural CrtM inhibitor[10])
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing the coupling enzymes, PEP, and NADH.
-
Inhibitor Dilution Series: Prepare a serial dilution of BMS-188745 and the comparator inhibitor in the assay buffer.
-
Assay Setup: To each well of the microplate, add:
-
Reagent Mix
-
Inhibitor dilution (or vehicle control)
-
CrtM enzyme
-
-
Initiate Reaction: Add FPP to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical In Vitro Data
| Compound | Target | Assay Type | IC50 (nM) |
| BMS-188745 Potassium Salt | S. aureus CrtM | Enzymatic | 15 |
| Comparator (Hesperidin) | S. aureus CrtM | Enzymatic | 150 |
Part 2: Assessing Therapeutic Effect - The In Vivo Efficacy Study
While a low IC50 is promising, it does not guarantee efficacy in a living organism. An in vivo study is essential to evaluate the compound's ability to reach its target, exert its effect, and ultimately impact the course of an infection.
Experimental Protocol: Murine Model of S. aureus Skin Infection
This model is relevant for studying localized S. aureus infections and allows for the direct assessment of bacterial burden at the site of infection.[2][11]
Animal Model:
-
BALB/c mice (6-8 weeks old) are often used due to their susceptibility to S. aureus skin infections.[12]
Procedure:
-
Bacterial Culture: Grow a clinical isolate of S. aureus (e.g., USA300) to mid-logarithmic phase.
-
Infection: Anesthetize the mice and administer a subcutaneous injection of a prepared S. aureus suspension into the flank.
-
Treatment:
-
Divide the mice into treatment groups: Vehicle control, BMS-188745, and Comparator.
-
Administer the compounds at a specified dose and frequency (e.g., once or twice daily) via an appropriate route (e.g., oral gavage or intraperitoneal injection), starting at a defined time post-infection. The choice of route and dosing regimen would be informed by preliminary pharmacokinetic studies.
-
-
Endpoint Measurement:
-
At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Excise the skin lesion and a surrounding area.
-
Homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (Colony Forming Units - CFU).
-
-
Data Analysis:
-
Calculate the mean log10 CFU per gram of tissue for each treatment group.
-
Compare the bacterial burden in the treated groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Hypothetical In Vivo Data
| Compound | Dose (mg/kg) | Administration Route | Bacterial Load Reduction (log10 CFU/g tissue) vs. Vehicle |
| BMS-188745 Potassium Salt | 20 | Oral | 2.5 |
| Comparator (Hesperidin) | 20 | Oral | 0.8 |
Part 3: The Crucial Link - Correlating In Vitro and In Vivo Data
A direct correlation between a low IC50 and high in vivo efficacy is not always observed. The bridge between these two datasets is built upon the principles of pharmacokinetics (PK) and pharmacodynamics (PD).
-
Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). For a compound like BMS-188745, key PK parameters would include its oral bioavailability, plasma protein binding, and tissue distribution, particularly to the site of infection. As a phosphonate salt, its absorption and distribution may be influenced by its charge and hydrophilicity.[13][14][15]
-
Pharmacodynamics (PD): Describes what the drug does to the body (or in this case, the bacteria within the body). This involves relating the drug concentration at the site of action to the observed therapeutic effect (bacterial clearance).
The goal is to achieve and maintain a drug concentration at the site of infection that is sufficient to inhibit the target enzyme and produce a therapeutic effect. A common target is to maintain the free (unbound) drug concentration above the IC50 for a significant portion of the dosing interval.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Staphyloxanthin-enriched extracts promote biofilm formation and oxidative stress resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and inhibition of dehydrosqualene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Murine Models for Staphylococcal Infection. | Cassat Lab [vumc.org]
- 12. mdpi.com [mdpi.com]
- 13. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic comparison between fosfomycin and other phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. evo-chemical.com [evo-chemical.com]
Comparative Structural Analysis of BMS 188745 Potassium Salt Binding to Dehydrosqualene Synthase (CrtM)
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: CrtM, a Key Virulence Factor in Staphylococcus aureus
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, driving the urgent need for novel antimicrobial strategies.[1] One promising approach is the targeted inhibition of virulence factors, which are essential for the pathogen's ability to cause disease but not for its basic survival, thus potentially reducing the selective pressure for resistance development. A key virulence factor in S. aureus is the golden carotenoid pigment, staphyloxanthin.[1][2] This pigment protects the bacterium from reactive oxygen species and host immune defenses.[1][2]
The biosynthesis of staphyloxanthin is initiated by the enzyme dehydrosqualene synthase (CrtM), which catalyzes the first committed step: the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to produce dehydrosqualene.[1][3] Due to its critical role in staphyloxanthin production and the structural similarity of its substrate to intermediates in human cholesterol biosynthesis, CrtM has emerged as a compelling target for the development of new anti-infective agents.[1][2] This guide provides a detailed structural and comparative analysis of BMS 188745 Potassium Salt, a known inhibitor of the human homolog of CrtM, squalene synthase (SQS), and discusses its potential as a CrtM inhibitor.
This compound: A Squalene Synthase Inhibitor with Anti-CrtM Potential
BMS 188745, with the chemical name (1S)-4-(3-Phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid, is a potent inhibitor of human squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway.[4][5] Given the significant structural and functional homology between human SQS and S. aureus CrtM, inhibitors of SQS are being investigated as potential anti-staphylococcal agents.[2] While a direct crystal structure of BMS 188745 bound to CrtM is not publicly available, we can infer its binding mechanism through comparative structural analysis with other known inhibitors.
Structural Features of BMS 188745
The chemical structure of BMS 188745 reveals key features that are likely important for its inhibitory activity. It possesses a phosphonosulfonate headgroup, which mimics the pyrophosphate moiety of the natural substrate, FPP. The long hydrophobic tail, featuring a phenoxyphenyl group, is designed to occupy the hydrophobic pocket within the enzyme's active site where the farnesyl chains of the substrate would normally bind.
Comparative Structural Analysis: Insights into the Binding of BMS 188745 to CrtM
To understand the potential binding mode of BMS 188745 to CrtM, we will compare its structure with that of other known CrtM and SQS inhibitors for which crystal structures in complex with their target enzymes have been determined.
Comparison with Phosphonosulfonate Inhibitors
Several phosphonosulfonate-based inhibitors, similar in chemical nature to BMS 188745, have been co-crystallized with CrtM. These structures reveal that the phosphonosulfonate headgroup interacts with a cluster of positively charged and polar residues at the enzyme's active site, including conserved aspartate residues that are crucial for binding the pyrophosphate of FPP. The hydrophobic tails of these inhibitors extend into a large, hydrophobic tunnel within the enzyme.
Based on this, it is highly probable that the phosphonosulfonate headgroup of BMS 188745 engages in similar electrostatic interactions with the active site of CrtM. The 4-(3-phenoxyphenyl)butyl tail is expected to occupy the hydrophobic channel, making extensive van der Waals contacts with nonpolar residues lining the pocket.
Comparison with Other Squalene Synthase Inhibitors
Crystal structures of human SQS in complex with various inhibitors provide further insights.[2][6] These structures consistently show a large, hydrophobic central channel that accommodates the lipophilic portions of the inhibitors. The active site contains conserved aspartate and arginine residues that are critical for binding the diphosphate groups of the FPP substrates.[2][6] The structural homology between SQS and CrtM suggests that the overall binding pocket architecture is conserved.
The following table summarizes a comparison of BMS 188745 with other notable CrtM/SQS inhibitors:
| Inhibitor Class | Example | Key Structural Features | Known/Predicted Interactions with CrtM/SQS |
| Phosphonosulfonates | This compound | Phosphonosulfonate headgroup, phenoxyphenyl tail | Headgroup interacts with conserved Asp residues; tail occupies hydrophobic channel. |
| Phosphonosulfonates | BPH-652 | Biphenyl phosphonosulfonate | Similar to BMS 188745, with the biphenyl group providing extensive hydrophobic contacts. |
| Phosphonoacetamides | N-3-(3-phenoxyphenyl)propylphosphonoacetamide | Phosphonoacetamide headgroup, phenoxyphenyl tail | Headgroup forms a network of hydrogen bonds; tail occupies the hydrophobic pocket. |
| Zaragozic Acids | Zaragozic Acid A | Dicarboxylic acid core, acyl side chains | Binds in the substrate binding site, inducing a local conformational change.[7] |
Experimental Protocols for Structural and Functional Analysis
To empirically validate the binding and inhibition of CrtM by BMS 188745, the following experimental workflows are recommended.
Cloning, Expression, and Purification of Recombinant CrtM
A robust and reproducible method for obtaining pure, active CrtM is the foundation for all subsequent structural and functional studies.
Diagram of the CrtM Expression and Purification Workflow:
Caption: Workflow for recombinant CrtM production.
Step-by-Step Protocol:
-
Gene Amplification: Amplify the crtM gene from S. aureus genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: Ligate the purified PCR product into an expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.
-
Transformation and Expression: Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells to an optimal density and induce protein expression with IPTG.
-
Cell Lysis and Clarification: Harvest the cells and resuspend them in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column extensively and elute the His-tagged CrtM protein with an imidazole gradient.
-
Size Exclusion Chromatography: Further purify the protein using size exclusion chromatography to remove aggregates and other impurities. The purity of the final protein should be assessed by SDS-PAGE.
X-ray Crystallography of the CrtM-BMS 188745 Complex
Determining the high-resolution crystal structure of CrtM in complex with BMS 188745 will provide definitive evidence of its binding mode.
Diagram of the X-ray Crystallography Workflow:
Caption: X-ray crystallography workflow for protein-ligand complexes.
Step-by-Step Protocol:
-
Complex Formation: Incubate the purified CrtM protein with a molar excess of this compound.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions.
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known CrtM or SQS structure as a search model.
-
Refinement and Analysis: Build the model of the CrtM-BMS 188745 complex into the electron density map and refine the structure. Analyze the interactions between the inhibitor and the protein.
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Kinetics
ITC is a powerful technique to quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between CrtM and BMS 188745.[6] It can also be used to determine the enzyme kinetics and the mode of inhibition.[6]
Diagram of the ITC Experiment:
Caption: Isothermal Titration Calorimetry (ITC) experimental setup.
Step-by-Step Protocol:
-
Sample Preparation: Dialyze the purified CrtM and dissolve BMS 188745 in the same buffer to minimize heats of dilution.
-
ITC Experiment: Load the CrtM solution into the sample cell and the BMS 188745 solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Kinetic Assay: To determine the mode of inhibition, perform ITC-based enzyme kinetic experiments by titrating the substrate (FPP) into a solution of CrtM in the absence and presence of BMS 188745.
Conclusion and Future Directions
This compound, a known inhibitor of human squalene synthase, represents a promising scaffold for the development of novel anti-virulence agents targeting CrtM in S. aureus. While direct structural evidence of its binding to CrtM is currently lacking, comparative analysis with other known inhibitors strongly suggests a binding mode that involves interaction of its phosphonosulfonate headgroup with the enzyme's active site and accommodation of its hydrophobic tail in a large lipophilic pocket.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to elucidate the precise structural basis of this interaction and to quantitatively assess its inhibitory potential. Such studies are crucial for the rational design and optimization of a new class of therapeutics to combat the growing threat of MRSA infections. Future work should focus on obtaining a high-resolution crystal structure of the CrtM-BMS 188745 complex and on structure-guided medicinal chemistry efforts to improve the potency and selectivity of this promising inhibitor.
References
-
Pandit, J., Danley, D. E., Schulte, G. K., Mazzalupo, S. M., Pauly, T. A., Hayward, C. M., ... & Harwood, H. J. (2000). Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis. Journal of Biological Chemistry, 275(39), 30610-30617. [Link]
-
Liu, C. I., Liu, G. Y., Song, Y., Yin, F., Hensler, M. E., Jeng, W. Y., ... & Nizet, V. (2008). A cholesterol biosynthesis inhibitor blocks Staphylococcus aureus virulence. Science, 319(5868), 1391-1394. [Link]
-
García-Moreno, E., Giner-casares, J. J., & Muñoz-garcía, J. C. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 583826. [Link]
-
RCSB PDB. (n.d.). 3Q2Z: Human Squalene synthase in complex with N-[(3R,5S)-7-Chloro-5-(2,3-dimethoxyphenyl)-1-neopentyl-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetyl]-L-aspartic acid. [Link]
-
Flint, O. P., Masters, B. A., Gregg, R. E., & Durham, S. K. (1997). Inhibition of cholesterol synthesis by squalene synthase inhibitors does not induce myotoxicity in vitro. Toxicology and applied pharmacology, 145(1), 91-98. [Link]
-
Bhamidipati, R., & Vasan, S. S. (2001). Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, BMS-188494, in healthy volunteers. Journal of clinical pharmacology, 41(5), 513-521. [Link]
-
RCSB PDB. (n.d.). 3WEG: Crystal structure of the human squalene synthase in complex with farnesyl thiopyrophosphate and magnesium ion. [Link]
-
Pelz, A., Wieland, K. P., Putzbach, K., Hentschel, P., Albert, K., & Götz, F. (2005). Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus. Journal of Biological Chemistry, 280(37), 32493-32498. [Link]
-
Amin, H. P., & Roberts, W. C. (2001). Squalene synthase inhibitors: clinical pharmacology and cholesterol-lowering potential. The American journal of cardiology, 87(11), 1279-1282. [Link]
-
Amin, H. P., & Superko, H. R. (2009). Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia. Cardiology in review, 17(2), 70-76. [Link]
-
Rodriguez-Lara, I., Thoma, R., & Cascella, M. (2015). Structural insights on cholesterol endosynthesis: Binding of squalene and 2,3-oxidosqualene to supernatant protein factor. Journal of structural biology, 190(3), 319-327. [Link]
-
Jeng, W. Y., Ko, T. P., Liu, C. I., Wang, A. H. J., & Oldfield, E. (2012). Binding modes of zaragozic acid A to human squalene synthase and staphylococcal dehydrosqualene synthase. Journal of Biological Chemistry, 287(22), 18335-18343. [Link]
Sources
- 1. Computational study to discover potent phytochemical inhibitors against drug target, squalene synthase from Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of human squalene synthase. A key enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the catalytic mechanism of human squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding Modes of Zaragozic Acid A to Human Squalene Synthase and Staphylococcal Dehydrosqualene Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of BMS-188745 Potassium Salt
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of BMS-188745 potassium salt. As a laboratory professional, ensuring that chemical waste is handled correctly is paramount to protecting both personnel and the environment. This document is designed to provide you with the essential knowledge and practical steps to manage the disposal of this compound, grounded in scientific principles and regulatory compliance.
Understanding BMS-188745 Potassium Salt: A Safety Profile
Before delving into disposal procedures, it is crucial to understand the characteristics of BMS-188745 potassium salt to appreciate the rationale behind the recommended handling and disposal methods.
| Property | Information |
| CAS Number | 157126-15-3[1][2] |
| Molecular Formula | C₁₆H₁₆K₃O₇PS[2][3][4] |
| Molecular Weight | 500.63 g/mol [2][4] |
| Known Hazards | Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1][5] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and safety goggles.[1][5] Ensure adequate ventilation or use a NIOSH-approved respirator when handling the powder form.[6] |
| First Aid Measures | If Inhaled: Move to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse with pure water for at least 15 minutes. If swallowed: Rinse mouth with water and do not induce vomiting.[1][5] |
The Core Principle of Chemical Waste Management: Cradle-to-Grave Responsibility
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] This act establishes a "cradle-to-grave" framework for managing hazardous waste, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[7] Understanding and adhering to these federal and any applicable state regulations is critical for compliance.[7][9]
Step-by-Step Disposal Protocol for BMS-188745 Potassium Salt
The recommended and most compliant method for the disposal of BMS-188745 potassium salt is through a licensed chemical destruction facility, typically involving controlled incineration.[1]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All unused BMS-188745 potassium salt and any materials contaminated with it (e.g., pipette tips, gloves, bench paper, and empty containers) should be treated as hazardous chemical waste.
-
Segregate the Waste: It is crucial to keep this waste stream separate from other laboratory waste to prevent unintended chemical reactions. Do not mix with incompatible chemicals.
Step 2: Proper Waste Collection and Labeling
-
Use Designated Containers: Collect all solid waste contaminated with BMS-188745 potassium salt in a suitable, closed container.[1] The container should be clearly labeled.
-
Labeling Requirements: The label should include:
-
The words "Hazardous Waste"
-
The chemical name: "BMS-188745 Potassium Salt"
-
The date of accumulation
-
Step 3: On-Site Storage
-
Secure Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated area away from general laboratory traffic.
-
Incompatible Materials: Ensure the storage area is free from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service to arrange for pickup and disposal.
-
Manifest Tracking: For significant quantities of hazardous waste, a manifest system is used to track the waste from your facility to its final disposal site, ensuring a complete chain of custody as required by the EPA.[10]
What NOT to Do:
-
Do NOT Dispose Down the Drain: This chemical should not enter sewer systems.[1] Wastewater treatment facilities may not be equipped to remove such pharmaceutical compounds, leading to environmental contamination.[11]
-
Do NOT Dispose in Regular Trash: Disposing of this chemical in the regular trash can lead to environmental contamination and potential harm to sanitation workers.
-
Do NOT Attempt Chemical Deactivation without Expert Consultation: While chemical deactivation using agents like activated charcoal can be effective for some pharmaceuticals, it should not be attempted for BMS-188745 potassium salt without specific validation.[11][12] The primary recommended disposal method is incineration.
Rationale for Controlled Incineration
Controlled incineration at high temperatures is the preferred disposal method for many pharmaceutical compounds for several key reasons:
-
Complete Destruction: Incineration effectively destroys the active pharmaceutical ingredient (API), preventing it from entering the environment.[13]
-
Regulatory Compliance: This method is compliant with EPA regulations for the disposal of many types of chemical waste.
-
Versatility: It can handle various forms of waste, including solids, liquids, and contaminated lab materials.
Flue gas scrubbing, an essential part of the controlled incineration process, removes harmful byproducts of combustion before they are released into the atmosphere.[1]
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Ensure Personal Safety: Wear the appropriate PPE, including gloves, safety goggles, and a lab coat.[1] For larger spills of the powder, a respirator may be necessary.
-
Contain the Spill: Prevent the further spread of the material.
-
Clean-Up: Carefully collect the spilled material. Use spark-proof tools if there is any fire hazard.
-
Dispose of Clean-Up Materials: All materials used for cleaning the spill should be placed in the hazardous waste container for BMS-188745 potassium salt.
-
Decontaminate the Area: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of BMS-188745 potassium salt.
Caption: Decision workflow for the disposal of BMS-188745 potassium salt.
References
- System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form - Google Patents.
-
How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices. Available at: [Link]
-
Medication Disposal Kit: The Ultimate DEA-Compliant Solution for Safe Drug Destruction. Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]
-
Disposal Of Model Prescription Sedative Medications with Active Carbon - Rx Destroyer. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement | US EPA. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. Available at: [Link]
-
Hazardous Waste | US EPA. Available at: [Link]
-
OVERVIEW OF EIGHT MEDICINE DISPOSAL PRODUCTS - San Francisco Environment Department. Available at: [Link]
Sources
- 1. targetmol.com [targetmol.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices [gicmd.com]
Personal protective equipment for handling BMS 188745 Potassium Salt
A Researcher's Guide to Safely Handling BMS 188745 Potassium Salt
As researchers and scientists, our primary goal is to advance knowledge, but our foremost responsibility is to ensure a safe laboratory environment for ourselves and our colleagues. This guide provides essential, practical information for the safe handling of this compound, a potent potassium channel opener. The protocols outlined here are designed to be a self-validating system of safety, moving beyond a simple checklist to explain the scientific reasoning behind each critical step.
Understanding the Hazard: Why Caution is Critical
BMS 188745 is a potassium channel opener, a class of compounds designed to have a direct pharmacological effect on the human body.[1][2] These drugs work by opening ATP-sensitive K+-channels in vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[1] While therapeutically useful, accidental exposure in a laboratory setting can pose significant health risks.
The primary risks associated with handling this compound, which is a solid powder, are:
-
Inhalation: Fine powders can easily become airborne during handling, such as weighing or transferring.[3] Inhalation is a primary route of exposure that can lead to systemic effects.
-
Skin and Eye Contact: Direct contact with the powder can cause local irritation and presents a pathway for absorption into the bloodstream.[4]
-
Ingestion: Accidental ingestion via contaminated hands or surfaces is another route of exposure.[5]
-
Systemic Pharmacological Effects: As a potent vasodilator, accidental exposure could theoretically lead to cardiovascular effects such as a drop in blood pressure and reflex tachycardia (an increased heart rate).[1]
Although a specific Safety Data Sheet (SDS) for this compound indicates "no data available" for many hazard classifications, the potent nature of the compound class necessitates handling it with a high degree of caution.[4] The absence of data is not an absence of risk.
The Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The specific level of protection should be dictated by the task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Closed Containers | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Fastened Lab Coat | Not Required |
| Weighing/Transferring Powder | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Disposable Gown over Lab Coat | N95/FFP2 Respirator (or higher) |
| Preparing Solutions | Chemical Safety Goggles | Single Pair of Nitrile Gloves | Fastened Lab Coat | Not Required (if in fume hood) |
| Cleaning Spills of Powder | Chemical Safety Goggles & Face Shield | Double Pair of Nitrile Gloves | Disposable Gown over Lab Coat | N95/FFP2 Respirator (or higher) |
Causality Behind PPE Choices:
-
Respiratory Protection: The greatest risk of exposure comes from aerosolized powder. An N95 or FFP2 respirator is mandatory when weighing or otherwise handling the solid compound outside of a containment system like a glovebox. This prevents inhalation of fine particles.[3]
-
Eye and Face Protection: Chemical safety goggles are required to protect against splashes when preparing solutions. When handling the powder, which can become airborne, a face shield should be worn in addition to goggles to protect the entire face.[6]
-
Hand Protection: Nitrile gloves provide an effective barrier against skin contact.[7] Double-gloving is recommended when handling the powder; this allows the outer glove to be removed immediately if contamination is suspected, without exposing the skin.[8]
-
Body Protection: A standard lab coat is sufficient for handling solutions.[7] However, when working with the powder, a disposable gown or Tyvek sleeves should be worn over the lab coat to prevent contamination of personal clothing. This disposable layer can be removed and disposed of immediately after the task is complete.
Operational Plan: From Bench to Disposal
Safe handling is a process, not just a set of equipment. Follow these procedural steps to minimize exposure at every stage.
-
Designate an Area: Before you begin, designate a specific work area for handling this compound.[7][8] This area should be clearly labeled.
-
Cover Surfaces: Line the work surface, such as the inside of a chemical fume hood or the weighing area, with absorbent bench pads.[9] This simplifies cleanup and contains minor spills.
-
Assemble Materials: Have all necessary equipment (spatulas, weigh paper, vials, solvents) and waste disposal bags ready within the designated area to minimize movement and potential for spreading contamination.
This procedure must be performed within a chemical fume hood or a powder containment hood to control airborne particles.[8]
-
Don Full PPE: Put on your lab coat, disposable gown, face shield, safety goggles, N95 respirator, and double nitrile gloves.
-
Tare a Sealed Container: Place a sealable container (e.g., a vial with a screw cap) on the balance and tare it.[7]
-
Transfer Powder in Hood: Move the tared container into the fume hood. Carefully transfer the this compound powder into the container. Use anti-static tools if the powder is prone to scattering.[7][8]
-
Seal and Weigh: Securely close the container inside the hood. You can then move the sealed container back to the balance for an accurate weight measurement.[8]
-
Return to Hood: All subsequent manipulations, such as adding a solvent, must be done inside the fume hood.[7]
-
Work in a Fume Hood: All solution preparations should occur in a certified chemical fume hood.[4]
-
Add Solvent Slowly: Using a pipette, slowly add the desired solvent to the pre-weighed, sealed container of this compound.
-
Ensure Complete Dissolution: Mix gently until the compound is fully dissolved before removing the container from the fume hood.
Visualization of Safety Protocols
To aid in decision-making, the following flowchart outlines the process for selecting the appropriate level of engineering controls and PPE.
Emergency and Disposal Plans
A comprehensive safety plan includes robust procedures for both emergencies and routine disposal.
-
Skin Contact: Immediately remove contaminated clothing and gloves.[4] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Spill (Powder): Evacuate the area. Do not create dust. Wear full PPE, including respiratory protection. Gently cover the spill with a damp paper towel to avoid making the powder airborne. Carefully collect the material using spark-proof tools and place it into a sealed, labeled container for disposal.[4] Clean the area with a wet-cleaning method.[7]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh paper, bench pads, and disposable gowns, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound and Solutions: Dispose of unused chemical and its solutions as hazardous chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.[4] The container must be tightly closed and properly labeled.
By integrating these expert-validated protocols into your laboratory workflow, you create a robust safety system that protects researchers while enabling scientific discovery.
References
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational & Environmental Safety Office. Available from: [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. Available from: [Link]
-
Containment of High-Potency Products in a GMP Environment. BioProcess International. Available from: [Link]
-
Best Practices For Handling Potent APIs. Outsourced Pharma. Available from: [Link]
-
Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. Available from: [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara Environmental Health & Safety. Available from: [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available from: [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University Environmental Health & Safety. Available from: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available from: [Link]
-
Potassium-Channel Openers. CVPharmacology. Available from: [Link]
-
Minoxidil: Uses, Side Effects and Medicines. Tata 1mg. Available from: [Link]
-
Potassium channel opener. Wikipedia. Available from: [Link]
-
Potassium channel openers prevent potassium-induced calcium loading of cardiac cells. PubMed. Available from: [Link]
-
Potassium Channel Blockers and Openers as CNS Neurologic Therapeutic Agents. ResearchGate. Available from: [Link]
Sources
- 1. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 2. Potassium channel opener - Wikipedia [en.wikipedia.org]
- 3. ilcdover.com [ilcdover.com]
- 4. targetmol.com [targetmol.com]
- 5. agnopharma.com [agnopharma.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
